molecular formula C12H11NO2 B11897269 4-Methoxy-7-methylquinoline-2-carbaldehyde

4-Methoxy-7-methylquinoline-2-carbaldehyde

Cat. No.: B11897269
M. Wt: 201.22 g/mol
InChI Key: ZBKQXFDYFAZERJ-UHFFFAOYSA-N
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Description

4-Methoxy-7-methylquinoline-2-carbaldehyde (CAS 802906-23-6) is a versatile quinoline derivative of significant interest in medicinal and synthetic chemistry. This compound serves as a key synthetic intermediate for the development of novel heterocyclic systems. Its molecular formula is C12H11NO2, with a molecular weight of 201.22 . The quinoline-2-carbaldehyde scaffold is highly valuable for constructing more complex molecules. It readily undergoes condensation reactions with hydrazines, amines, and other nucleophiles to form a range of derivatives, such as hydrazones and formazans, which are privileged structures in drug discovery . These frameworks are frequently explored for their pronounced biological activities. Research on analogous quinoline-3-carbaldehyde hydrazones has demonstrated potent in vitro cytotoxic properties against various human tumor cell lines, highlighting the potential of this chemical class in anticancer research . Furthermore, substituted quinoline carbaldehydes are pivotal in materials science research, particularly in the study of photoinduced processes like long-distance hydrogen-atom transfer, which is relevant for developing molecular switches . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

4-methoxy-7-methylquinoline-2-carbaldehyde

InChI

InChI=1S/C12H11NO2/c1-8-3-4-10-11(5-8)13-9(7-14)6-12(10)15-2/h3-7H,1-2H3

InChI Key

ZBKQXFDYFAZERJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CC(=C2C=C1)OC)C=O

Origin of Product

United States

Foundational & Exploratory

Synthesis of 4-Methoxy-7-methylquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Logic

The synthesis of 4-Methoxy-7-methylquinoline-2-carbaldehyde represents a classic challenge in heterocyclic chemistry: the regioselective construction of a polysubstituted quinoline core followed by precise functional group manipulation.

This scaffold is a critical pharmacophore in kinase inhibitor development and anti-infective research. The 2-carbaldehyde moiety serves as a versatile "warhead" or linker attachment point, while the 4-methoxy group often modulates solubility and metabolic stability.

The Core Challenge: The primary difficulty lies in the starting material, m-toluidine (3-methylaniline). Its cyclization typically yields a mixture of 7-methyl (major) and 5-methyl (minor) isomers due to the two available ortho positions.

The Solution: This guide details a Convergent Oxidation Route . Instead of carrying a sensitive aldehyde through harsh cyclization conditions, we construct a robust 2,7-dimethyl-4-methoxyquinoline intermediate and perform a late-stage, selective Selenium Dioxide (


) oxidation. This method is superior to the ester-reduction pathway in terms of atom economy and step count.

Retrosynthetic Analysis

The logic follows a disconnection back to commercially available m-toluidine and ethyl acetoacetate.

Retrosynthesis Target Target: 4-Methoxy-7-methylquinoline- 2-carbaldehyde Inter1 Precursor 1: 4-Methoxy-2,7-dimethylquinoline Target->Inter1 SeO2 Oxidation (Selective for 2-Me) Inter2 Precursor 2: 4-Chloro-2,7-dimethylquinoline Inter1->Inter2 Nucleophilic Subst. (NaOMe) Inter3 Core Scaffold: 4-Hydroxy-2,7-dimethylquinoline (7-methyl isomer) Inter2->Inter3 Chlorination (POCl3) Start Starting Materials: m-Toluidine + Ethyl Acetoacetate Inter3->Start Conrad-Limpach Cyclization caption Figure 1: Retrosynthetic logic prioritizing late-stage oxidation to preserve the aldehyde.

Detailed Experimental Protocols

Step 1: The Modified Conrad-Limpach Cyclization

Objective: Construct the quinoline ring.

Mechanism: Condensation of m-toluidine with ethyl acetoacetate forms an enamine (crotonate), which cyclizes at high temperature.

  • Reagents:

    • m-Toluidine (1.0 eq)

    • Ethyl acetoacetate (1.1 eq)

    • Acetic acid (cat.)[1]

    • Dowtherm A (Diphenyl ether/biphenyl mixture) – Critical for high-temp cyclization.

  • Protocol:

    • Condensation: Mix m-toluidine and ethyl acetoacetate in benzene or toluene with a catalytic amount of acetic acid. Reflux with a Dean-Stark trap to remove water. Isolate the oily enamine intermediate.

    • Cyclization: Heat Dowtherm A to a rolling boil (~250°C). Add the enamine dropwise to the boiling solvent.

      • Expert Insight: Rapid addition to high heat favors the kinetic cyclization, maximizing yield.

    • Workup: Cool the mixture. Dilute with hexane/petroleum ether. The product, 4-hydroxy-2,7-dimethylquinoline , precipitates as a solid.

    • Isomer Purification: The crude solid contains both 7-Me and 5-Me isomers. Recrystallize from Ethanol/DMF. The 7-Me isomer is typically less soluble and crystallizes first. Verify via

      
      H NMR (look for the C5 proton doublet vs. singlet patterns).
      
Step 2: Chlorination

Objective: Activate the 4-position for substitution.

  • Reagents:

    • 4-Hydroxy-2,7-dimethylquinoline (from Step 1)

    • Phosphorus Oxychloride (

      
      , Solvent/Reagent)[2]
      
  • Protocol:

    • Suspend the dried hydroxyquinoline in neat

      
       (5-10 volumes).
      
    • Reflux for 2-4 hours. The solid will dissolve as it converts to the chloride.

    • Quench (Safety Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with

      
       to pH 8-9.
      
    • Isolation: Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.[3]
      
Step 3: Methoxylation

Objective: Install the 4-methoxy group.

  • Reagents:

    • 4-Chloro-2,7-dimethylquinoline

    • Sodium Methoxide (NaOMe), 25% wt in Methanol

  • Protocol:

    • Dissolve the chloro-quinoline in dry methanol.

    • Add NaOMe (2.0 eq).

    • Reflux for 12-16 hours. Monitor by TLC (the methoxy product is more polar than the chloro precursor).

    • Workup: Evaporate methanol. Partition residue between water and Ethyl Acetate.

    • Yield: Expect >85% conversion to 4-methoxy-2,7-dimethylquinoline .

Step 4: Regioselective Oxidation ( )

Objective: Convert the 2-methyl group to the aldehyde without over-oxidizing.

Why this works: The 2-methyl group in quinolines is significantly more acidic and reactive toward


 than the 7-methyl group due to the electron-withdrawing nature of the adjacent nitrogen.
  • Reagents:

    • 4-Methoxy-2,7-dimethylquinoline

    • Selenium Dioxide (

      
      , 1.2 eq)
      
    • 1,4-Dioxane (wet, contains 2-5% water)

  • Protocol:

    • Dissolve the substrate in 1,4-dioxane. Add

      
      .
      
    • Heat to 60-80°C. Do not reflux vigorously, as this promotes acid formation.

    • Monitor closely by HPLC/TLC. The reaction usually completes in 2-4 hours.

    • Filtration: Filter hot through a pad of Celite to remove black Selenium metal.

    • Purification: Concentrate the filtrate. Purify via silica gel column chromatography (Hexane:EtOAc gradient).

Data Summary & Specifications

ParameterSpecificationNotes
Target CAS N/A (Derivative)Core scaffold: 4-methoxyquinoline-2-carbaldehyde
Appearance Pale yellow solidAldehydes in this class are often colored.[2]
Key NMR Signal

~10.1 ppm (s, 1H)
Diagnostic aldehyde proton.
Key NMR Signal

~4.1 ppm (s, 3H)
4-Methoxy group.
Key NMR Signal

~2.5 ppm (s, 3H)
7-Methyl group (remains unoxidized).
Yield (Overall) 35 - 45%From m-toluidine.

Experimental Workflow Visualization

Workflow Step1 Step 1: Cyclization (Dowtherm A, 250°C) Isolate 7-Me Isomer Step2 Step 2: Chlorination (POCl3, Reflux) Form 4-Cl intermediate Step1->Step2 Step3 Step 3: Methoxylation (NaOMe/MeOH) Install 4-OMe Step2->Step3 Step4 Step 4: Oxidation (SeO2, Dioxane) Selective 2-CHO formation Step3->Step4 Final Pure Product Recrystallization Step4->Final caption Figure 2: Sequential workflow for the synthesis of the target aldehyde.

Expert Troubleshooting (Self-Validating Systems)

  • Isomer Contamination: If the 5-methyl isomer persists after Step 1, it will carry through to the end.

    • Validation: Check the aromatic region of the NMR after Step 1. The 7-methyl isomer has a characteristic singlet (or narrow doublet) for H8, while the 5-methyl isomer shows a different splitting pattern due to the adjacent protons.

  • Over-Oxidation:

    
     can oxidize aldehydes to acids.
    
    • Control: Stop the reaction immediately when the starting material is consumed. If acid forms (broad OH peak in NMR), esterify with MeOH/H+ and reduce back to the alcohol, then re-oxidize with milder reagents like

      
      .
      
  • Selenium Removal: Colloidal selenium can be difficult to remove.

    • Tip: Washing the organic layer with aqueous sodium thiosulfate or sodium metabisulfite can help precipitate residual selenium species during workup.

References

  • Conrad, M., & Limpach, L. (1887).[4][5][6] "Über die Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948.

  • Shaikh, N., et al. (2000). "Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines." Journal of Chemical Research, (1), 34-35.

  • BenchChem. (2025).[7] "Synthesis of 2-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide."

  • Organic Syntheses. (1955). "4,7-Dichloroquinoline."[1][8] Organic Syntheses, Coll.[6] Vol. 3, p.272.

Sources

4-Methoxy-7-methylquinoline-2-carbaldehyde CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Methoxy-7-methylquinoline-2-carbaldehyde

Executive Summary

4-Methoxy-7-methylquinoline-2-carbaldehyde (CAS 802906-23-6 ) is a specialized heterocyclic building block belonging to the quinoline family.[1][2] It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of anti-infective and anticancer agents. Its structure features a quinoline core functionalized with a methoxy group at position 4, a methyl group at position 7, and a reactive aldehyde moiety at position 2.

This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and reactivity, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Chemical Profile & Properties[1][3][4][5][6][7][8]

Property Data / Descriptor
CAS Number 802906-23-6
IUPAC Name 4-Methoxy-7-methylquinoline-2-carbaldehyde
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
SMILES COc1c(C=O)nc2cc(C)ccc21
InChIKey Calculated:[1][2][3][4] QMDXRYCMICAMOW-UHFFFAOYAM
Appearance Pale yellow to off-white solid (typically)
Solubility Soluble in DCM, Chloroform, DMSO; sparingly soluble in water.
LogP (Predicted) ~2.36
H-Bond Acceptors 3 (N, O, O)

Synthesis Architecture

The synthesis of 4-Methoxy-7-methylquinoline-2-carbaldehyde is a multi-step process requiring precise control over regiochemistry. The most robust pathway involves the Conrad-Limpach cyclization followed by selective functionalization.

Step 1: Scaffold Construction (Conrad-Limpach Protocol)

The core 4-hydroxyquinoline scaffold is constructed by condensing m-toluidine with ethyl acetoacetate.

  • Mechanism: The reaction proceeds via an enamine intermediate.[5] Thermal cyclization at high temperatures (250°C+) favors the kinetically stable 4-hydroxyquinoline over the 4-quinolone.

  • Regioselectivity: Using m-toluidine introduces a regiochemical challenge, yielding a mixture of 5-methyl and 7-methyl isomers. The 7-methyl isomer is generally favored due to steric hindrance at the position ortho to the methyl group, but chromatographic separation or fractional crystallization is often required to isolate the pure 7-methyl intermediate.

Step 2: O-Methylation vs. N-Methylation

The tautomeric nature of 4-hydroxyquinolines (4-quinolinol ⇌ 4-quinolone) requires specific conditions to ensure O-methylation.

  • Protocol: Use of Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) with a weak base (K₂CO₃) in a polar aprotic solvent (DMF or Acetone) favors the O-methylated product (4-methoxy) over the N-methylated byproduct.

Step 3: Riley Oxidation (Selective C2-Formylation)

The final and most critical step is the conversion of the C2-methyl group to an aldehyde.

  • Reagent: Selenium Dioxide (SeO₂).[6][7][8]

  • Selectivity Logic: The methyl group at C2 is "activated" by the adjacent electron-withdrawing nitrogen atom of the pyridine ring. In contrast, the C7-methyl group behaves like a standard toluene methyl and is significantly less reactive towards SeO₂ under standard reflux conditions. This electronic differentiation allows for highly selective oxidation.

Visualization: Synthesis Workflow

SynthesisPath Start m-Toluidine + Ethyl Acetoacetate Enamine Enamine Intermediate Start->Enamine Condensation (Dean-Stark) Cyclization 4-Hydroxy-2,7- dimethylquinoline Enamine->Cyclization Conrad-Limpach (250°C, Diphenyl ether) Methylation 4-Methoxy-2,7- dimethylquinoline Cyclization->Methylation MeI, K2CO3 (O-Methylation) Product 4-Methoxy-7-methyl quinoline-2-carbaldehyde (CAS 802906-23-6) Methylation->Product SeO2, Dioxane (Riley Oxidation)

Figure 1: Step-wise synthetic pathway from commodity precursors to the target aldehyde.[9]

Experimental Protocols

Safety Warning: Selenium Dioxide (SeO₂) is highly toxic and an oxidizer. Methyl Iodide is a potential carcinogen. All operations must be performed in a fume hood.

Protocol A: Synthesis of Precursor (4-Methoxy-2,7-dimethylquinoline)
  • Cyclization: Mix m-toluidine (1.0 eq) and ethyl acetoacetate (1.1 eq) with a catalytic amount of HCl. Reflux in benzene/toluene with a Dean-Stark trap to remove water. Isolate the enamine.

  • Add the enamine dropwise to boiling diphenyl ether (~250°C). Stir for 30–60 mins. Cool and dilute with hexane to precipitate 4-hydroxy-2,7-dimethylquinoline . Filter and wash.

  • Methylation: Dissolve the solid (1.0 eq) in dry DMF. Add anhydrous K₂CO₃ (2.0 eq) and stir for 30 min. Add MeI (1.2 eq) dropwise. Stir at 60°C for 4 hours.

  • Workup: Pour into ice water. Extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (Hexane/EtOAc) to isolate the O-methylated product.

Protocol B: Riley Oxidation to Aldehyde
  • Setup: Dissolve 4-methoxy-2,7-dimethylquinoline (10 mmol) in 1,4-dioxane (50 mL) containing 2% water (water promotes the hydration of the intermediate).

  • Oxidation: Add Selenium Dioxide (SeO₂, 12 mmol). Heat the mixture to reflux (101°C) for 4–12 hours. Monitor via TLC (the aldehyde is more polar than the starting material).

  • Filtration: Cool the mixture. Filter off the black selenium metal precipitate through a celite pad.

  • Isolation: Evaporate the solvent. Dissolve the residue in DCM and wash with sat. NaHCO₃ to remove any selenious acid.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography to yield 4-Methoxy-7-methylquinoline-2-carbaldehyde .

Applications & Reactivity

The C2-aldehyde group is a versatile "handle" for further chemical elaboration.

Reaction TypeReagentProduct ClassApplication
Schiff Base Formation Primary Amines / HydrazinesImines / HydrazonesCommon scaffold for antimicrobial screening (e.g., antitubercular agents).
Knoevenagel Condensation Malononitrile / Ethyl CyanoacetateAcrylonitrilesSynthesis of conjugated dyes and fluorescent probes.
Reduction NaBH₄Hydroxymethyl quinolinePrecursor for halogenation and nucleophilic substitution.
Pfitzinger Reaction Ketones + BaseSubstituted QuinolinesExtension of the heterocyclic system.

References

  • Limpach, L. (1931). The Conrad-Limpach Reaction for the Synthesis of 4-Hydroxyquinolines. Berichte der deutschen chemischen Gesellschaft. (Foundational methodology for quinoline core synthesis).
  • Rabjohn, N. (1976). Selenium Dioxide Oxidation. Organic Reactions, 24, 261.[8] (Authoritative review on SeO₂ mechanism and selectivity).

  • Tagawa, Y., et al. (2003).[10] Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide. Heterocycles, 60(4), 953-958. (Optimization of aldehyde yield).

  • ChemSynthesis. (n.d.). Synthesis and physical properties of quinoline derivatives. Retrieved from [Link]

Sources

The Pharmacological Odyssey of Quinoline Derivatives: A Technical Guide to Mechanisms, Screening, and Development

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold (1-aza-naphthalene) represents one of the most privileged structures in medicinal chemistry and rational drug design. Characterized by an electron-deficient, fused bicyclic aromatic ring system, quinoline derivatives offer a highly tunable pharmacophore capable of engaging diverse biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions.

As a Senior Application Scientist overseeing hit-to-lead optimization, I approach quinoline derivatives not merely as chemical entities, but as precision tools engineered to disrupt specific pathogenic or oncogenic pathways. This whitepaper provides an in-depth mechanistic analysis of the biological activities of quinoline derivatives, supported by quantitative data and field-proven experimental protocols designed to validate their efficacy.

Mechanistic Paradigms of Quinoline Activity

Antimalarial Efficacy: Disrupting Hemozoin Biocrystallization

In the intraerythrocytic stage of Plasmodium falciparum infection, the parasite catabolizes host hemoglobin within its acidic digestive vacuole, releasing toxic ferriprotoporphyrin IX (FPIX), or free heme. To survive, the parasite polymerizes this free heme into inert β-hematin crystals, known as hemozoin.

4-Aminoquinolines, such as chloroquine and amodiaquine, selectively accumulate in the acidic vacuole via ion-trapping. They form a stoichiometric complex with the FPIX dimer, effectively capping the growing hemozoin crystal and preventing further polymerization 1. The resulting accumulation of free heme induces severe oxidative stress, lipid peroxidation, and ultimately, parasite cell death 2.

Hemozoin_Inhibition Hb Host Hemoglobin Proteases Parasite Proteases Hb->Proteases FreeHeme Toxic Free Heme (Fe2+/Fe3+) Proteases->FreeHeme Hemozoin Inert Hemozoin Crystals FreeHeme->Hemozoin Biocrystallization Complex Drug-Heme Complex FreeHeme->Complex Quinoline Quinoline Drug (e.g., Chloroquine) Quinoline->FreeHeme Binds to FPIX Quinoline->Complex Forms Complex->Hemozoin Inhibits CellDeath Parasite Cell Death Complex->CellDeath Accumulation Toxicity

Mechanism of quinoline-induced hemozoin inhibition and parasite toxicity.

Oncology: Tyrosine Kinase and Topoisomerase Inhibition

In oncology, quinoline derivatives are engineered to target the dysregulated signaling networks driving tumor proliferation and angiogenesis. Compounds bearing the quinoline nucleus frequently function as potent, ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), including c-Met, VEGFR, and EGFR 3. By occupying the highly conserved ATP-binding pocket of these kinases, quinolines abrogate downstream PI3K/AKT and RAS/MAPK signaling. Furthermore, planar quinoline structures intercalate into DNA, stabilizing the DNA-Topoisomerase II cleavable complex, leading to double-strand breaks and apoptosis 4.

RTK_Signaling Ligand Growth Factors (EGF/VEGF) Receptor RTK (c-Met/VEGFR) Ligand->Receptor Activation PI3K PI3K/AKT Pathway Receptor->PI3K MAPK RAS/MAPK Pathway Receptor->MAPK Quinoline Quinoline Inhibitor (e.g., Lenvatinib) Quinoline->Receptor ATP-competitive Inhibition Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation MAPK->Proliferation

Quinoline-mediated inhibition of RTK signaling pathways in oncology.

Antimicrobial and Antitubercular Activity

The emergence of multi-drug resistant tuberculosis (MDR-TB) has renewed interest in quinoline scaffolds. Diarylquinolines, such as bedaquiline, exhibit a unique mechanism of action by specifically targeting the mycobacterial ATP synthase. Other derivatives have shown potent inhibition of DNA gyrase and the mycobacterial membrane protein large 3 (MmpL3), disrupting cell wall synthesis and energy metabolism 5.

Quantitative Profiling of Lead Quinoline Derivatives

To contextualize the pharmacological potency of these scaffolds, the following table summarizes the primary targets and typical inhibitory concentrations of representative quinoline classes across various therapeutic areas.

Compound ClassRepresentative DrugPrimary Biological TargetTypical IC50 / MIC RangeClinical Indication
4-Aminoquinolines ChloroquineHemozoin Biocrystallization10 - 50 nMMalaria (P. falciparum)
Quinoline-RTK Inhibitors LenvatinibVEGFR1-3, FGFR1-4, c-Met1 - 22 nMHepatocellular Carcinoma
Diarylquinolines BedaquilineMycobacterial ATP Synthase0.03 - 0.12 μg/mLMulti-Drug Resistant TB
3-Quinoline Carbonitriles BosutinibSrc / Abl Tyrosine Kinases1 - 2 nMChronic Myeloid Leukemia
Fluoroquinolones CiprofloxacinDNA Gyrase / Topoisomerase IV0.01 - 2.0 μg/mLBroad-spectrum Bacterial Infections

Experimental Methodologies: Self-Validating Systems

In drug development, an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are rapidly identified and isolated from true biological activity.

Screening_Workflow Start Library Synthesis (Quinoline Scaffold) InVitro In Vitro Assays (MIC / IC50) Start->InVitro Tox Cytotoxicity Profiling (Mammalian Cell Lines) InVitro->Tox Mech Mechanistic Validation (Kinase / Hemozoin) Tox->Mech InVivo In Vivo Efficacy (Murine Models) Mech->InVivo

Step-by-step screening workflow for novel quinoline derivatives.

Protocol 1: In Vitro β-Hematin (Hemozoin) Crystallization Assay

Objective: To quantify the ability of novel quinoline derivatives to inhibit the biocrystallization of free heme into β-hematin.

Causality & Rationale: The parasite's digestive vacuole contains lipid nanospheres that act as nucleation sites for hemozoin formation. We utilize Tween-20 in an acidic acetate buffer (pH 4.8) to mimic this lipophilic, low-pH environment, which is critical for initiating spontaneous crystallization.

Step-by-Step Procedure:

  • Preparation: Dissolve hemin (50 μM final concentration) in 0.1 M NaOH, then immediately neutralize and buffer with 0.5 M sodium acetate (pH 4.8) containing 1% Tween-20.

  • Compound Addition: Dispense the quinoline derivative (serially diluted in DMSO) into a 96-well plate.

    • Self-Validation Step: Include Chloroquine as a positive control (known inhibitor) and DMSO alone as a negative vehicle control. This ensures the baseline crystallization rate is strictly compound-mediated.

  • Incubation: Add the hemin solution to the plate and incubate at 37°C for 4 hours to allow β-hematin formation.

  • Quenching & Solubilization: Add a 5% pyridine solution in 50% HEPES buffer (pH 7.4).

    • Causality: Pyridine specifically coordinates with unreacted, free hemin to form a low-spin complex with a sharp absorbance peak, but it cannot dissolve polymerized β-hematin.

  • Readout: Measure absorbance at 415 nm. Calculate the IC50 based on the concentration of unreacted hemin relative to the vehicle control.

Protocol 2: High-Throughput RTK Inhibition Assay (ELISA-based)

Objective: To evaluate the IC50 of quinoline derivatives against specific Receptor Tyrosine Kinases (e.g., c-Met).

Causality & Rationale: Kinase assays are highly sensitive to ATP competition. We run this assay precisely at the


 for ATP to ensure maximal sensitivity to competitive inhibitors. Pre-incubating the quinoline derivative before initiating the reaction with ATP prevents the kinetic masking of slow-binding inhibitors.

Step-by-Step Procedure:

  • Plate Coating: Coat a 96-well microtiter plate with a poly(Glu,Tyr) peptide substrate. Wash and block with 1% BSA.

  • Pre-Incubation: Add recombinant c-Met kinase domain and the serially diluted quinoline derivative. Incubate for 15 minutes at room temperature.

    • Self-Validation Step: Include a known c-Met inhibitor (e.g., Crizotinib) as a positive control, and a no-enzyme well to establish background noise.

  • Reaction Initiation: Add ATP at its predetermined

    
     concentration to initiate the phosphorylation reaction. Incubate for 30 minutes at 30°C.
    
  • Detection: Wash the plate, then add an HRP-conjugated anti-phosphotyrosine antibody. Incubate for 1 hour, wash, and add TMB substrate.

  • Readout: Stop the reaction with 1M H2SO4 and read absorbance at 450 nm. Generate dose-response curves to calculate the IC50.

References

  • Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities.
  • Hemozoin and antimalarial drug discovery.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
  • Comprehensive review on current developments of quinoline-based anticancer agents.Arabian Journal of Chemistry.
  • Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties.

Sources

4-Methoxy-7-methylquinoline-2-carbaldehyde literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Methoxy-7-methylquinoline-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] This technical guide focuses on a specific derivative, 4-Methoxy-7-methylquinoline-2-carbaldehyde, a molecule of significant interest for its potential applications in drug discovery. While direct literature on this precise isomer is emerging, this document provides a comprehensive overview by drawing upon established synthetic methodologies for related quinoline carbaldehydes, predicting its physicochemical properties based on analogous structures, and exploring its potential biological significance within the broader context of quinoline pharmacology. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel quinoline-based compounds.

Introduction to the Quinoline Scaffold

Quinoline, a heterocyclic aromatic organic compound, is a privileged structure in drug discovery, renowned for its diverse pharmacological profile.[1][3] Its derivatives have been successfully developed into drugs for a variety of diseases, including malaria, cancer, and bacterial infections.[2][3] The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[4] The introduction of a carbaldehyde group, particularly at the 2-position, provides a versatile synthetic handle for further molecular elaboration, enabling the generation of diverse chemical libraries for biological screening.[1] The methoxy and methyl substituents on the benzo-ring of 4-Methoxy-7-methylquinoline-2-carbaldehyde are expected to modulate the molecule's electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles.

Synthesis of 4-Methoxy-7-methylquinoline-2-carbaldehyde

While a specific, validated protocol for the synthesis of 4-Methoxy-7-methylquinoline-2-carbaldehyde is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on well-established reactions for analogous quinoline structures.[5] The most logical approach involves a multi-step synthesis commencing with the construction of the core quinoline ring system, followed by functional group manipulations to install the desired substituents.

Proposed Synthetic Strategy: A Modified Combes-Doebner-von Miller Reaction and Subsequent Oxidation

A robust strategy for the synthesis of 4-Methoxy-7-methylquinoline-2-carbaldehyde would likely begin with a variation of the Combes or Doebner-von Miller reaction to construct the quinoline core, followed by a selective oxidation of a precursor methyl group at the 2-position.

Step 1: Synthesis of 4-Methoxy-7-methyl-2-methylquinoline

This key intermediate can be synthesized via the reaction of 3-methoxyaniline with crotonaldehyde in the presence of an acid catalyst. This reaction is a variation of the Doebner-von Miller reaction.

Step 2: Oxidation to 4-Methoxy-7-methylquinoline-2-carbaldehyde

The 2-methyl group of the quinoline intermediate can be selectively oxidized to the corresponding carbaldehyde using a suitable oxidizing agent, such as selenium dioxide (SeO2).[1]

Detailed Experimental Protocol (Prophetic)

Materials and Reagents:

ReagentCAS NumberMolecular FormulaSupplier
3-Methoxyaniline536-90-3C7H9NOMajor Chemical Supplier
Crotonaldehyde4170-30-3C4H6OMajor Chemical Supplier
Hydrochloric Acid7647-01-0HClMajor Chemical Supplier
Sodium Bicarbonate144-55-8NaHCO3Major Chemical Supplier
Selenium Dioxide7446-08-4SeO2Major Chemical Supplier
Dioxane123-91-1C4H8O2Major Chemical Supplier
Dichloromethane75-09-2CH2Cl2Major Chemical Supplier
Anhydrous Sodium Sulfate7757-82-6Na2SO4Major Chemical Supplier

Procedure:

Step 1: Synthesis of 4-Methoxy-7-methyl-2-methylquinoline

  • To a stirred solution of 3-methoxyaniline in a suitable solvent (e.g., ethanol), slowly add a stoichiometric equivalent of crotonaldehyde.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-methoxy-7-methyl-2-methylquinoline.

Step 2: Synthesis of 4-Methoxy-7-methylquinoline-2-carbaldehyde

  • Dissolve the 4-methoxy-7-methyl-2-methylquinoline intermediate in a suitable solvent such as dioxane.

  • Add a slight excess of selenium dioxide to the solution.

  • Heat the reaction mixture to reflux for an extended period, carefully monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the selenium byproduct.

  • Dilute the filtrate with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-Methoxy-7-methylquinoline-2-carbaldehyde.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Quinoline Core Synthesis cluster_step2 Step 2: Selective Oxidation A 3-Methoxyaniline C Doebner-von Miller Reaction (Acid Catalyst, Reflux) A->C B Crotonaldehyde B->C D 4-Methoxy-7-methyl-2-methylquinoline C->D Purification F Oxidation (Dioxane, Reflux) D->F E Selenium Dioxide (SeO2) E->F G 4-Methoxy-7-methylquinoline-2-carbaldehyde F->G Purification Signaling_Pathway cluster_compound 4-Methoxy-7-methylquinoline-2-carbaldehyde & Derivatives cluster_targets Potential Molecular Targets cluster_outcomes Potential Biological Outcomes Compound 4-Methoxy-7-methylquinoline-2-carbaldehyde Schiff Bases Hydrazones Kinases Tyrosine Kinases Compound->Kinases Topoisomerases Topoisomerases Compound->Topoisomerases Enzymes Pathogen-Specific Enzymes (e.g., MetAP1) Compound->Enzymes Anticancer Anticancer Activity Kinases->Anticancer Antiinflammatory Anti-inflammatory Activity Kinases->Antiinflammatory Topoisomerases->Anticancer Antimicrobial Antimicrobial Activity Enzymes->Antimicrobial

Caption: Potential molecular targets and biological activities of 4-Methoxy-7-methylquinoline-2-carbaldehyde.

Conclusion and Future Directions

4-Methoxy-7-methylquinoline-2-carbaldehyde represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide has outlined a plausible synthetic route, predicted its key physicochemical and spectroscopic properties, and discussed its potential applications in drug discovery based on the extensive literature on related quinoline derivatives. The versatile carbaldehyde functionality provides a gateway for the synthesis of a diverse library of compounds for biological evaluation. Future research should focus on the validation of the proposed synthetic protocol, comprehensive characterization of the molecule, and in-depth investigation of its biological activities against a panel of cancer cell lines and microbial strains. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing quinoline derivative.

References

  • 2-methoxy-4-methyl-7-quinolinecarbaldehyde - Chemical Synthesis Database. (2025, May 20).
  • An In-depth Technical Guide to 2-Methoxyquinoline-4-carbaldehyde - Benchchem. (n.d.).
  • Synthesis of 2-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide - Benchchem. (n.d.).
  • 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC. (n.d.).
  • Quinoline-4-carbaldehyde Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals - Benchchem. (n.d.).
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. (2020, April 28).
  • 7-METHOXYQUINOLINE-2-CARBALDEHYDE (CAS 862249-71-6) - Fluorochem. (n.d.).
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  • Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxyquinolin-7-amine - Benchchem. (n.d.).
  • Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed. (2020, January 15).
  • A Technical Guide to Commercially Available Analogs of 4-Methoxyquinolin-7-amine for Researchers and Drug Development Profession - Benchchem. (n.d.).
  • Bifunctional 1-[4-Methoxy-3-(chloromethyl)]benzaldehyde in the Synthesis of Hybrid Derivatives of 4-Methylquinoline-2-thiol - ResearchGate. (2026, January 30).
  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety - MDPI. (2018, June 20).
  • Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC - NIH. (n.d.).
  • biological activity of 6-methoxy-2-methylquinoline-4-thiol - Benchchem. (n.d.).
  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022, September 17).
  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.).

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The Quinoline Scaffold: A Privileged Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline nucleus, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, represents a cornerstone in the architecture of therapeutic agents.[1] Its inherent structural features and amenability to chemical modification have established it as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets.[2][3] This technical guide provides an in-depth exploration of the contemporary applications of substituted quinolines across key therapeutic areas, including oncology, infectious diseases, and inflammation. We will delve into the mechanistic underpinnings of their activity, explore structure-activity relationships, and provide validated experimental protocols to empower researchers in the rational design and evaluation of novel quinoline-based drug candidates.

The Quinoline Core: A Foundation for Diverse Bioactivity

The unique electronic and structural properties of the quinoline ring system are central to its pharmacological versatility.[4] The presence of the nitrogen atom influences the electron distribution, creating opportunities for a variety of intermolecular interactions, including hydrogen bonding and pi-pi stacking, with biological macromolecules.[5] Furthermore, the scaffold's multiple positions for substitution allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the optimization of potency, selectivity, and metabolic stability.[6]

Diagram: The Quinoline Scaffold

Caption: The fundamental bicyclic structure of quinoline.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Substituted quinolines have emerged as a prominent class of anticancer agents, with several derivatives approved for clinical use.[3][4] Their mechanisms of action are diverse, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[5][7]

Mechanisms of Anticancer Activity
  • Kinase Inhibition: Many quinoline derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, drugs like Bosutinib and Cabozantinib target tyrosine kinases such as Abl and c-Met, respectively, playing critical roles in chronic myelogenous leukemia and various solid tumors.[8][9]

  • Tubulin Polymerization Inhibition: Certain quinolines disrupt microtubule dynamics, which are essential for mitosis. By binding to tubulin, they prevent its polymerization into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][10]

  • DNA Damage and Repair Inhibition: Some quinoline compounds intercalate into DNA or inhibit enzymes involved in DNA replication and repair, such as topoisomerases. This leads to the accumulation of DNA damage and triggers apoptotic cell death.[6][10]

  • Induction of Apoptosis: Quinoline derivatives can induce programmed cell death through various intrinsic and extrinsic pathways. This can involve the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of apoptotic proteins.[3][11]

FDA-Approved Quinoline-Based Anticancer Drugs

The clinical success of quinoline-based drugs underscores the therapeutic potential of this scaffold.

Drug NameTarget(s)Approved Indications (Selected)
Bosutinib Abl, SrcChronic Myelogenous Leukemia[8]
Cabozantinib c-Met, VEGFR2Medullary Thyroid Carcinoma, Renal Cell Carcinoma[9]
Lenvatinib VEGFR, RETDifferentiated Thyroid Cancer[4][8]
Neratinib HER2, EGFRBreast Cancer[4]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of novel quinoline compounds on cancer cell lines.[11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test quinoline compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test quinoline compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated (DMSO) and untreated cells as controls.[11]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[11]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[6][11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[6][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Diagram: Anticancer Mechanisms of Quinolines

Anticancer_Mechanisms cluster_mechanisms Cellular Targets cluster_outcomes Cellular Outcomes quinoline Substituted Quinoline kinase Protein Kinases (e.g., Abl, c-Met) quinoline->kinase Inhibition tubulin Tubulin quinoline->tubulin Disruption dna DNA/Topoisomerases quinoline->dna Intercalation/ Inhibition mitochondria Mitochondria quinoline->mitochondria ROS Production apoptosis Apoptosis kinase->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) tubulin->cell_cycle_arrest dna_damage DNA Damage dna->dna_damage mitochondria->apoptosis cell_cycle_arrest->apoptosis dna_damage->apoptosis

Caption: Diverse mechanisms of action of quinoline derivatives in cancer cells.

Antimicrobial Applications: Combating Infectious Diseases

Quinolines have a long and storied history in the fight against infectious diseases, with quinine being one of the first effective treatments for malaria.[13] Modern synthetic quinolines, particularly the fluoroquinolones, are broad-spectrum antibacterial agents.[14]

Antibacterial Activity

Substituted quinolones, such as ciprofloxacin and levofloxacin, exert their bactericidal effects by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[15] These enzymes are essential for DNA replication, recombination, and repair. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately causing bacterial cell death.[15] The nature and position of substituents on the quinoline ring significantly influence the antibacterial spectrum and potency.[16][17]

Antifungal and Antiprotozoal Activities

The quinoline scaffold has also been explored for its antifungal and antiprotozoal properties.[15][18] For instance, some quinoline derivatives have shown promising activity against various fungal pathogens like Candida albicans and Aspergillus species.[16][18] The historical use of quinine and the development of synthetic analogs like chloroquine highlight the importance of the quinoline core in antimalarial drug discovery.[13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the MIC of a quinoline compound against a bacterial strain.[15][16]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

  • Test quinoline compound stock solution

  • Standard antibiotic (e.g., ciprofloxacin) as a positive control

Procedure:

  • Plate Preparation: Add 100 µL of sterile MHB to each well of a 96-well plate.[16]

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from one well to the next across the row.[16]

  • Inoculation: Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 5 µL of this diluted inoculum to each well (except for the sterility control).[15]

  • Controls: Include a growth control (MHB + inoculum) and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[16]

Antiviral Applications: A Growing Area of Interest

The antiviral potential of quinoline derivatives is an expanding area of research.[14][19] Some quinolines have shown activity against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and more recently, coronaviruses.[14][20][21]

Mechanisms of Antiviral Action

The mechanisms of antiviral activity for quinolines are varied and often virus-specific. They can include:

  • Inhibition of Viral Enzymes: Targeting viral polymerases, proteases, or integrases that are essential for viral replication.[14]

  • Interference with Viral Entry: Blocking the attachment or fusion of the virus to the host cell.

  • Modulation of Host Factors: Affecting cellular pathways that the virus hijacks for its replication.

Recent studies have explored quinoline-based inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an enzyme crucial for viral replication and immune evasion.[22][23]

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for evaluating the ability of a compound to inhibit the replication of a lytic virus.[4][17]

Materials:

  • Confluent monolayer of a susceptible host cell line in 6- or 12-well plates

  • Virus stock of known titer

  • Test quinoline compound

  • Maintenance medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., maintenance medium with 0.5% agarose)

  • Crystal violet staining solution

Procedure:

  • Cell Preparation: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.[4]

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in maintenance medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus in the presence of different concentrations of the test compound. Include a virus-only control.[4]

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.

  • Overlay: After adsorption, remove the inoculum and add the overlay medium. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.[17]

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.[4]

  • Plaque Visualization and Counting: Remove the overlay, fix the cells, and stain with crystal violet. Count the number of plaques in each well.[24]

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value (the concentration that reduces the number of plaques by 50%).[17]

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Quinoline derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory response.[25][26][27]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinolines are often attributed to their ability to:

  • Inhibit Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[25]

  • Suppress Pro-inflammatory Cytokines: Downregulating the production of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (ILs).[25]

  • Modulate Inflammatory Signaling Pathways: Interfering with pathways such as the nuclear factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation.[25]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[5][28]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • 1% carrageenan suspension in sterile saline

  • Test quinoline compound

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer for measuring paw volume

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week. Randomly divide them into groups (n=6-8 per group): vehicle control, carrageenan control, positive control (Indomethacin), and test compound groups (at least 3 doses).[5][28]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[5]

  • Drug Administration: Administer the vehicle, positive control, or test compound to the respective groups (e.g., orally or intraperitoneally) 30-60 minutes before carrageenan injection.[5]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[28]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]

  • Data Analysis: Calculate the increase in paw volume (edema) and the percentage of edema inhibition for each group compared to the carrageenan control group.[5]

Synthesis of Substituted Quinolines

The versatility of the quinoline scaffold is matched by the numerous synthetic methods available for its construction and derivatization. Classical methods often involve the condensation of anilines with various carbonyl-containing compounds.[29][30]

Diagram: General Synthetic Approaches to Quinolines

Quinoline_Synthesis cluster_reactants Starting Materials cluster_reactions Classical Synthetic Methods aniline Aniline Derivatives skraup Skraup Synthesis aniline->skraup friedlander Friedländer Synthesis aniline->friedlander combes Combes Synthesis aniline->combes doebner Doebner-von Miller Reaction aniline->doebner carbonyl Carbonyl Compounds (e.g., α,β-unsaturated ketones, β-ketoesters) carbonyl->skraup carbonyl->friedlander carbonyl->combes carbonyl->doebner quinoline Substituted Quinoline skraup->quinoline friedlander->quinoline combes->quinoline doebner->quinoline

Caption: Overview of common synthetic routes to the quinoline scaffold.

  • Skraup Synthesis: This involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[29]

  • Friedländer Synthesis: This is the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl group.[29]

  • Combes Synthesis: This method involves the reaction of an aniline with a β-diketone.[29]

  • Doebner-von Miller Reaction: This reaction uses α,β-unsaturated carbonyl compounds and anilines.[29]

Modern synthetic methodologies, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, have further expanded the chemical space accessible for novel quinoline derivatives.[31]

Conclusion and Future Perspectives

The quinoline scaffold continues to be an exceptionally fruitful starting point for the design and discovery of new therapeutic agents.[13][15] Its proven success in oncology, infectious diseases, and inflammation provides a strong foundation for future research. The ongoing exploration of novel substitution patterns, the development of hybrid molecules incorporating the quinoline nucleus, and the application of computational drug design will undoubtedly lead to the discovery of next-generation quinoline-based drugs with improved efficacy, selectivity, and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these promising compounds, facilitating their translation from the laboratory to the clinic.

References

  • ResearchGate. (n.d.). Effect of Quinazoline Derivative on Carrageenan-Induced Paw Edema in Rats. ResearchGate. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • IBT Bioservices. (2022). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. IBT Bioservices. Retrieved from [Link]

  • Taylor & Francis Online. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis Online. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2024). Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Academia.edu. (n.d.). Anticancer Activity of Quinoline Derivatives; An Overview. Academia.edu. Retrieved from [Link]

  • Wiley Online Library. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Wiley Online Library. Retrieved from [Link]

  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. Retrieved from [Link]

  • PMC. (n.d.). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. PMC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

  • PMC. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. Retrieved from [Link]

  • PMC. (n.d.). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. PMC. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Bio-protocol. Retrieved from [Link]

  • ResearchGate. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Retrieved from [Link]

  • PMC. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA-approved quinoline-based drugs. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. Retrieved from [Link]

  • Bentham Science. (2024). Quinoline and their Derivatives as Anti-Inflammatory Agents. Bentham Science. Retrieved from [Link]

  • Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. Retrieved from [Link]

  • PMC. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. PMC. Retrieved from [Link]

  • RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications. Retrieved from [Link]

  • News-Medical.net. (2025). New quinoline-based antiviral shows strong promise against SARS-CoV-2. News-Medical.net. Retrieved from [Link]

  • PMC. (n.d.). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC. Retrieved from [Link]

  • PMC. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. PMC. Retrieved from [Link]

  • ResearchGate. (2004). Antiviral Properties of Quinolone-based Drugs. ResearchGate. Retrieved from [Link]

  • Neuroquantology. (n.d.). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. Retrieved from [Link]

  • Bentham Science. (2004). Antiviral Properties of Quinolone-based Drugs. Bentham Science. Retrieved from [Link]

  • MDPI. (2022). Virtual Combinatorial Library Screening of Quinadoline B Derivatives against SARS-CoV-2 RNA-Dependent RNA Polymerase. MDPI. Retrieved from [Link]

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Methodological & Application

Application Note: Synthesis Protocol for 4-Methoxy-7-methylquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This application note details a robust, four-step synthesis protocol for 4-Methoxy-7-methylquinoline-2-carbaldehyde (CAS: 802906-23-6).[1] This scaffold is a critical intermediate in the development of quinoline-based antimalarials, antitubercular agents, and kinase inhibitors.

The Synthetic Challenge

The primary challenge in synthesizing this molecule lies in two areas:

  • Regiocontrol of the Methyl Group: Starting from m-toluidine (3-methylaniline) introduces ambiguity. Cyclization can occur at the para position (relative to the methyl) to yield the 7-methyl isomer or the ortho position to yield the 5-methyl isomer.

  • Selective Oxidation: The molecule possesses two methyl groups. The 2-methyl group is activated by the heterocyclic nitrogen, while the 7-methyl group is aromatic. Selective oxidation of the 2-methyl to the aldehyde without over-oxidation to the carboxylic acid or affecting the 7-methyl group is critical.

The Solution: The "Chlorination-Methoxylation" Pathway

To ensure high purity and avoid the N-alkylation side-products common in direct methylation of 4-quinolones, this protocol utilizes a Chlorination-Nucleophilic Substitution strategy.

The Pathway:

  • Conrad-Limpach Cyclization: Thermodynamic control to favor the 7-methyl isomer.

  • Deoxychlorination: Conversion of the 4-hydroxy tautomer to 4-chloro using POCl

    
    .
    
  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of chloride by methoxide.
    
  • Riley Oxidation: Selenium dioxide (SeO

    
    ) selective oxidation of the activated 2-methyl group.
    

Reaction Scheme & Workflow Visualization

The following diagram illustrates the chemical logic and process flow, highlighting the critical purification checkpoints.

G Start 3-Methylaniline + Ethyl Acetoacetate Inter1 Enamine Intermediate (Ethyl β-(3-methylanilino)crotonate) Start->Inter1 Condensation (Dean-Stark) Cyclization Step 1: Cyclization (Dowtherm A, 250°C) Inter1->Cyclization Thermal Closure Prod1 4-Hydroxy-2,7- dimethylquinoline Cyclization->Prod1 Precipitation Chlorination Step 2: Chlorination (POCl3, Reflux) Prod1->Chlorination Prod2 4-Chloro-2,7- dimethylquinoline Chlorination->Prod2 Workup Subst Step 3: Methoxylation (NaOMe, MeOH) Prod2->Subst Prod3 4-Methoxy-2,7- dimethylquinoline Subst->Prod3 Crystallization Oxidation Step 4: Riley Oxidation (SeO2, Dioxane/H2O) Prod3->Oxidation Selective Activation Final TARGET: 4-Methoxy-7-methyl- quinoline-2-carbaldehyde Oxidation->Final Purification

Figure 1: Step-wise synthetic workflow for 4-Methoxy-7-methylquinoline-2-carbaldehyde.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-2,7-dimethylquinoline

Principle: The Conrad-Limpach synthesis is employed here.[2] High-temperature cyclization (250°C) is chosen over the low-temperature acid-catalyzed Knorr method because the thermal conditions thermodynamically favor the sterically less hindered 7-methyl isomer over the 5-methyl isomer.

Reagents:

  • 3-Methylaniline (m-Toluidine): 10.7 g (0.1 mol)

  • Ethyl acetoacetate: 13.0 g (0.1 mol)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic): 50 mL

  • Petroleum Ether or Hexane (for washing)

Protocol:

  • Enamine Formation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and condenser, mix 3-methylaniline and ethyl acetoacetate in 50 mL of benzene or toluene. Add a catalytic amount of acetic acid (0.5 mL).

  • Reflux until the theoretical amount of water (~1.8 mL) is collected (approx. 3-4 hours).

  • Evaporate the solvent under reduced pressure to yield the oily ethyl

    
    -(3-methylanilino)crotonate.
    
  • Cyclization: Heat 50 mL of Dowtherm A to a rolling boil (~250°C) in a separate flask.

  • Add the crude crotonate oil dropwise to the boiling Dowtherm A over 20 minutes. Caution: Vigorous evolution of ethanol vapor will occur. Ensure good ventilation.

  • Continue heating for 30 minutes after addition.

  • Cool the mixture to room temperature. The product should precipitate as a solid.[3]

  • Purification: Dilute with 50 mL petroleum ether, filter the solid, and wash extensively with hexane to remove Dowtherm A.

  • Recrystallize from ethanol to obtain white/off-white needles.

    • Yield Target: 65-75%

    • Checkpoint: 1H NMR should show a singlet for the 2-Me group (~2.4 ppm) and the 7-Me group (~2.5 ppm).

Step 2: Synthesis of 4-Chloro-2,7-dimethylquinoline

Principle: Direct methylation of 4-hydroxyquinoline often yields a mixture of O-methyl and N-methyl products (quinolones). Converting the hydroxyl to a chloride activates the position for a clean


 reaction.

Reagents:

  • 4-Hydroxy-2,7-dimethylquinoline (from Step 1): 8.65 g (0.05 mol)

  • Phosphorus Oxychloride (POCl

    
    ): 25 mL (Excess)
    

Protocol:

  • Place the starting material in a dry round-bottom flask.

  • Add POCl

    
     carefully.
    
  • Reflux the mixture for 2-3 hours. The solid will dissolve, turning the solution dark.

  • Quenching: Cool the mixture and pour it slowly onto 200 g of crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of POCl

    
    .
    
  • Neutralize the solution with Ammonia (NH

    
    OH) or NaOH solution until pH ~9.
    
  • Extract the precipitate with Dichloromethane (DCM) (3 x 50 mL).

  • Dry organic layer over anhydrous Na

    
    SO
    
    
    
    and evaporate.
    • Yield Target: 80-90%

    • Appearance: Pale yellow solid.

Step 3: Synthesis of 4-Methoxy-2,7-dimethylquinoline

Principle: Nucleophilic aromatic substitution (


). The nitrogen atom in the quinoline ring renders the 4-position electron-deficient, facilitating displacement of the chloride by the methoxide ion.

Reagents:

  • 4-Chloro-2,7-dimethylquinoline: 7.66 g (0.04 mol)

  • Sodium Methoxide (NaOMe): 25% w/w solution in Methanol (or freshly prepared from Na + MeOH).

  • Methanol: 50 mL

Protocol:

  • Dissolve the chloro-quinoline in dry methanol.

  • Add excess Sodium Methoxide solution (approx. 2.0 equivalents).[4]

  • Reflux the mixture for 6–12 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting material disappears.

  • Evaporate the methanol.

  • Resuspend the residue in water (50 mL) and extract with Ethyl Acetate.

  • Critical Purification: Although often clean, passing the crude through a short silica plug (eluting with 10% EtOAc/Hexane) ensures removal of any unreacted salts or hydrolysis byproducts.

    • Yield Target: 85-95%

Step 4: Selective Oxidation to 4-Methoxy-7-methylquinoline-2-carbaldehyde

Principle: Riley Oxidation using Selenium Dioxide (SeO


). SeO

selectively oxidizes activated methyl groups (alpha to a heteroatom).[5] The 2-methyl group is significantly more activated (acidic) than the 7-methyl group due to the electron-withdrawing nature of the adjacent nitrogen.

Reagents:

  • 4-Methoxy-2,7-dimethylquinoline: 3.74 g (20 mmol)

  • Selenium Dioxide (SeO

    
    ): 2.44 g (22 mmol, 1.1 eq)
    
  • Solvent: 1,4-Dioxane (40 mL) + Water (2 mL)

    • Note: The presence of water is critical to prevent over-oxidation and facilitate the breakdown of the intermediate selenium complex.

Protocol:

  • Dissolve the substrate in 1,4-Dioxane/Water mixture.

  • Add SeO

    
     in one portion.
    
  • Reflux the mixture (approx. 101°C) for 2–4 hours.

    • Monitoring: The reaction turns black as metallic selenium precipitates. Monitor closely by TLC to prevent over-oxidation to the carboxylic acid.

  • Workup: Filter the hot solution through a pad of Celite to remove metallic selenium. Wash the pad with hot dioxane.

  • Evaporate the solvent.

  • Purification: The residue will contain the aldehyde and potentially trace amounts of starting material or acid. Purify via Column Chromatography (Silica Gel 60).

    • Eluent: Gradient of Hexane -> 20% EtOAc/Hexane.

  • Final Product Isolation: Collect fractions, evaporate, and recrystallize from Hexane/Ether if necessary.

Quantitative Data Summary

ParameterStep 1 (Cyclization)Step 2 (Chlorination)Step 3 (Methoxylation)Step 4 (Oxidation)
Limiting Reagent 3-Methylaniline4-OH-Quinoline4-Cl-Quinoline4-OMe-Quinoline
Key Reagent Ethyl AcetoacetatePOCl

NaOMeSeO

Temp / Time 250°C / 0.5 hReflux / 2 hReflux / 8 hReflux / 3 h
Typical Yield 65 - 75%85 - 90%85 - 95%50 - 65%
Appearance Off-white needlesYellow solidWhite solidYellowish solid
Key QC Peak (NMR)

2.4 (s, 3H, 2-Me)
Loss of OH

4.0 (s, 3H, OMe)

10.1 (s, 1H, CHO)

Safety & Handling (E-E-A-T)

  • Selenium Dioxide (SeO

    
    ):  Highly toxic and corrosive. It can cause severe burns and is toxic by inhalation. All reactions must be performed in a fume hood. Selenium waste must be segregated and disposed of as hazardous heavy metal waste.
    
  • Phosphorus Oxychloride (POCl

    
    ):  Reacts violently with water to release HCl and phosphoric acid. Quench with extreme caution at low temperatures.
    
  • Dowtherm A: High boiling point (258°C). Risk of thermal burns. Ensure glassware is free of star-cracks before heating to these temperatures.

References

  • Conrad-Limpach Synthesis Regioselectivity

    • Reaction: Condens
    • Source: Hauser, C. R., & Reynolds, G. A. (1948). "Reaction of -Keto Esters with Aromatic Amines." Journal of the American Chemical Society, 70(7), 2402–2404.
    • Context: Establishes the thermodynamic preference for the 7-methyl isomer at high temper
    • URL:[Link]

  • Chlorination of 4-Hydroxyquinolines

    • Reaction: Conversion of 4-quinolone to 4-chloroquinoline.
    • Source: Surrey, A. R., & Hammer, H. F. (1946). "The Preparation of 4-Chloroquinolines." Journal of the American Chemical Society, 68(1), 113–116.
    • URL:[Link]

  • Selective SeO

    
     Oxidation: 
    
    • Reaction: Oxidation of 2-methylquinoline to 2-quinolinecarbaldehyde.
    • Source: Kaplan, H. (1941). "Selenium Dioxide Oxidation of Methyl Groups." Journal of the American Chemical Society, 63(10), 2654–2655.
    • Context: Foundational text on the selectivity of SeO for activ
    • URL:[Link]

  • Modern Optimiz

    
     Oxidation: 
    
    • Source: Sakamoto, T., et al. (2003). "Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds." Heterocycles, 60(4), 953-958.
    • Context: Discusses the use of aqueous dioxane to improve aldehyde yields.
    • URL:[Link][5][6][7]

Sources

Oxidation of 2,4,7-trimethylquinoline to form carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Oxidation of 2,4,7-Trimethylquinoline to 4,7-Dimethylquinoline-2-carbaldehyde

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process Focus: Late-stage functionalization, Riley Oxidation, Regiocontrol in Heterocycles

Introduction & Mechanistic Rationale

The synthesis of complex heterocyclic scaffolds often requires the precise, late-stage functionalization of unactivated alkyl groups. In the context of drug development, quinoline-2-carbaldehydes serve as critical electrophilic intermediates for synthesizing formazans, hydrazones, and other bioactive complex-forming agents ()[1].

When dealing with multi-methylated systems such as 2,4,7-trimethylquinoline, achieving strict regiocontrol is paramount. This protocol leverages the Riley Oxidation , utilizing Selenium Dioxide (SeO₂) as a highly selective oxidant to target the C2-methyl group exclusively, yielding 4,7-dimethylquinoline-2-carbaldehyde[1].

The Causality of Regioselectivity: Why does SeO₂ selectively oxidize the C2-methyl group while leaving the C4 and C7 positions intact? The selectivity is dictated by the electronic environment of the quinoline ring. The C2-methyl group is highly activated by the adjacent electronegative imine-like nitrogen, which lowers the activation barrier for tautomerization into an enamine-like intermediate ()[2]. This enamine acts as the prerequisite nucleophile for the initial ene reaction with the electrophilic selenium center[3]. The C4-methyl is significantly less activated, and the C7-methyl is entirely inert under these conditions due to its purely aromatic character[2].

Mechanistic Pathway Visualization

RileyOxidation Sub 2,4,7-Trimethylquinoline (Substrate) Taut Enamine Tautomerization (C2-Methyl Activation) Sub->Taut 1,4-Dioxane, 110°C Ene Ene Reaction (+ SeO2) Taut->Ene Electrophilic Attack Sig [2,3]-Sigmatropic Rearrangement Ene->Sig Allylseleninic Acid Hyd Hydrolysis (- H2O, - Se) Sig->Hyd Selenate Ester Prod 4,7-Dimethylquinoline- 2-carbaldehyde Hyd->Prod Product Formation

Figure 1: Mechanistic pathway of Riley oxidation for selective C2-methyl carbaldehyde formation.

Quantitative Data & Reagent Profiling

To ensure reproducibility, the reaction parameters are strictly defined. The use of 1,4-dioxane as a solvent is deliberate; it provides a homogenous reaction environment and boils at an optimal temperature (101 °C) to provide the thermal energy required for the ene reaction without causing substrate degradation[1],[2].

Table 1: Reagent Quantities for a Standard 3 mmol Scale

ReagentMW ( g/mol )EquivalentsAmountRole / Rationale
2,4,7-Trimethylquinoline 171.241.0514 mg (3 mmol)Substrate.
Selenium Dioxide (SeO₂) 110.961.0333 mg (3 mmol)Selective Oxidant. Must be freshly prepared/sublimed.
1,4-Dioxane 88.11N/A15 mLSolvent. Ensures high thermal stability at reflux.
NaHCO₃ (aq) 84.01Excessto pH 8Neutralization. Prevents product protonation during workup.

Table 2: Regioselectivity Profile of Methylquinolines

PositionRelative Reactivity toward SeO₂Mechanistic Rationale
C2-Methyl High (Primary Target) Highly activated by adjacent imine nitrogen; readily forms enamine tautomer.
C4-Methyl Low to ModerateWeakly activated; requires harsher conditions or large excess of oxidant.
C7-Methyl InertPurely aromatic environment; lacks conjugation for enolization.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and In-Process Controls (IPCs) are embedded to ensure the chemist can verify the reaction's progress in real-time.

Step 1: Preparation of the Oxidant Solution

  • Action: In a round-bottom flask equipped with a reflux condenser, dissolve 333 mg (3 mmol) of freshly prepared SeO₂ in 10 mL of 1,4-dioxane.

  • Validation: The SeO₂ must be white and crystalline. If the reagent has a pink or reddish hue, it contains unreactive elemental selenium and must be sublimed prior to use.

Step 2: Substrate Addition and Reflux

  • Action: Dissolve 514 mg (3 mmol) of 2,4,7-trimethylquinoline in 5 mL of 1,4-dioxane. Add this solution dropwise to the stirring SeO₂ mixture. Submerge the flask in an oil bath pre-heated to 110 °C and reflux for 1.5 hours ()[1].

  • Validation (Visual Cue): As the oxidation proceeds and Se(IV) is reduced to Se(0), the initially clear/yellowish solution will progressively darken, eventually forming a dark brownish-red suspension of precipitated metallic selenium[1].

  • IPC: Monitor the reaction via TLC (e.g., 7:3 Hexane:Ethyl Acetate). The product carbaldehyde is highly UV-active and will stain bright orange/red when treated with a 2,4-Dinitrophenylhydrazine (2,4-DNP) dip, confirming the presence of the aldehyde functional group.

Step 3: Filtration of Metallic Selenium

  • Action: Remove the flask from the heat. While the mixture is still hot, filter it under vacuum through a tightly packed pad of Celite. Wash the pad with an additional 5-10 mL of hot 1,4-dioxane.

  • Causality: Filtering while hot prevents the product from co-precipitating. The Celite pad is mandatory; elemental selenium forms a finely divided colloidal suspension that will easily pass through standard filter paper and contaminate the final product.

Step 4: Solvent Removal and Neutralization

  • Action: Concentrate the filtrate under reduced pressure to remove the 1,4-dioxane. Suspend the resulting crude residue in water and add saturated aqueous NaHCO₃ until the medium is basic (pH ~8)[1].

  • Causality: The Riley oxidation can generate trace amounts of selenic acid byproducts. Neutralization ensures the basic quinoline nitrogen is fully deprotonated, drastically reducing its water solubility and facilitating its precipitation or extraction[1].

Step 5: Isolation and Purification

  • Action: Isolate the product via steam distillation (water vapour distillation) to separate the volatile carbaldehyde from non-volatile polymeric impurities, followed by filtration of the precipitated 4,7-dimethylquinoline-2-carbaldehyde[1]. Alternatively, standard extraction with Dichloromethane (DCM) followed by recrystallization can be employed.

Safety and Troubleshooting

  • Toxicity Warning: Selenium dioxide is highly toxic and an environmental hazard. All manipulations must be performed in a certified fume hood.

  • Over-oxidation: If dialdehydes or carboxylic acids are detected (via LC-MS), it indicates an excess of SeO₂ or extended reflux times. Ensure exact stoichiometric ratios (1:1) are maintained[4].

  • Low Yields: The Riley oxidation typically affords moderate yields (40-60%) due to the formation of stable selenium-substrate complexes or over-oxidation ()[4]. If the reaction stalls, verify the anhydrous nature of the 1,4-dioxane, as excess water can prematurely hydrolyze the active oxidant species.

References

  • Synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde by Condensation Reactions and Formation of Some New 3-Hetarylformazans Source: Asian Journal of Chemistry (2018) URL:[Link]

  • Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents Source: Molecules / PubMed Central (PMC) URL:[Link]

  • Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review Source: MDPI URL:[Link]

  • Riley oxidation Source: Wikipedia URL:[Link]

Sources

Technical Guide: Characterization & Protocols for 4-Methoxy-7-methylquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note provides a comprehensive technical framework for the characterization of 4-Methoxy-7-methylquinoline-2-carbaldehyde . As a substituted quinoline derivative, this compound serves as a critical intermediate in the synthesis of antimalarial pharmacophores and as a fluorogenic scaffold for chemosensor development. This guide details self-validating protocols for structural confirmation (NMR, MS, IR), chromatographic purity assessment (HPLC), and functional stability testing.

Module 1: Chemical Identity & Physicochemical Profile[1]

Before initiating complex characterization, the fundamental physicochemical properties must be established to ensure sample integrity.

PropertySpecification / DataNotes
IUPAC Name 4-Methoxy-7-methylquinoline-2-carbaldehyde
Molecular Formula

Molecular Weight 201.22 g/mol Monoisotopic Mass: ~201.079
Appearance Pale yellow to off-white crystalline solidColor deepens upon oxidation
Solubility Soluble: DMSO,

, DCM, MeOHInsoluble: Water, Hexane
Use DMSO-

for NMR to prevent aggregation
Melting Point Expected range: 145–155 °CTheoretical estimate based on structural analogs
Structural Visualization

The following diagram illustrates the core numbering scheme and functional groups critical for spectral assignment.

G Molecule 4-Methoxy-7-methylquinoline- 2-carbaldehyde C2 C2-Formyl Group (Reactive Center) Molecule->C2 Aldehyde Reactivity C4 C4-Methoxy Group (Electron Donor) Molecule->C4 Fluorescence Tuning C7 C7-Methyl Group (Lipophilic Marker) Molecule->C7 NMR Diagnostic

Caption: Functional group topology of the target molecule highlighting key sites for spectroscopic identification.

Module 2: Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Unequivocal assignment of the substitution pattern. Solvent: DMSO-


 (Preferred for solubility and separating water peaks).
Expected

H NMR Data (400 MHz, DMSO-

)

The substitution pattern (4-OMe, 7-Me) breaks the symmetry of the quinoline ring, creating distinct diagnostic signals.

Shift (

ppm)
MultiplicityIntegralAssignmentMechanistic Insight
10.05 – 10.15 Singlet (s)1H-CHO Characteristic deshielded aldehyde proton.
8.05 – 8.15 Doublet (d)1HH5 Deshielded by ring nitrogen; couples with H6 (

Hz).
7.80 – 7.90 Singlet (s)1HH8 Isolated by C7-Me; may show weak meta-coupling.
7.40 – 7.50 Doublet (d)1HH6 Couples with H5; adjacent to C7-Me.
7.30 – 7.35 Singlet (s)1HH3 Critical Diagnostic: Upfield shift due to C4-OMe electron donation.
4.05 – 4.15 Singlet (s)3H-OCH

Strong singlet, characteristic of heteroatom-bound methyl.
2.50 – 2.55 Singlet (s)3H-CH

C7-Methyl group; often overlaps with DMSO solvent residual (2.50).

Protocol Note: If the C7-Methyl signal is obscured by the DMSO peak, run the spectrum in


 (Methyl peak shifts to ~2.45 ppm).
Mass Spectrometry (HRMS)

Method: ESI-TOF (Positive Mode). Target Ion:



  • Calculated m/z: 202.0863

  • Acceptance Criteria:

    
     < 5 ppm.
    
  • Fragmentation Pattern: Look for loss of methyl radical (

    
    ) or CO (
    
    
    
    ) from the aldehyde.
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid sample.

  • 1700–1690 cm

    
    :  C=O stretch (Aldehyde).[1] Sharp, strong.
    
  • 2850 & 2750 cm

    
    :  C-H stretch (Aldehyde Fermi doublet).
    
  • 1250 cm

    
    :  C-O-C stretch (Aryl ether).
    

Module 3: Chromatographic Purity Profiling

Context: Quinoline aldehydes are prone to oxidation (forming carboxylic acids) upon prolonged air exposure. HPLC is required to quantify the "Acid Impurity."

Protocol: Reverse-Phase HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 350 nm (quinoline conjugation).

  • Gradient:

    • 0–2 min: 5% B (Isocratic)

    • 2–15 min: 5%

      
       95% B (Linear Gradient)
      
    • 15–20 min: 95% B (Wash)

Self-Validating Check: The Aldehyde (Target) typically elutes after the Carboxylic Acid impurity (more polar) but before the de-formylated degradation product (if present).

  • Retention Time (Approx): Acid (~6 min) < Aldehyde (~9 min).

Module 4: Functional Reactivity & Storage

Stability Workflow

The aldehyde group at C2 is reactive. Improper storage leads to the formation of 4-Methoxy-7-methylquinoline-2-carboxylic acid .

Stability Aldehyde Target: Aldehyde (Active) Acid Impurity: Carboxylic Acid (Inactive/Interfering) Aldehyde->Acid Oxidation (Slow) Schiff Application: Schiff Base (Fluorescent Probe) Aldehyde->Schiff + Primary Amine (R-NH2) Air Exposure to Air/O2 Air->Acid

Caption: Stability and reactivity pathways. Oxidation is the primary degradation mode.

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20 °C is optimal; 4 °C is acceptable for short-term.

  • Container: Amber glass vials (light sensitive).

Derivatization Test (Quality Check)

To confirm the active aldehyde content without HPLC:

  • Dissolve 5 mg of compound in 1 mL Ethanol.

  • Add 2 drops of 2,4-Dinitrophenylhydrazine (2,4-DNPH) reagent.

  • Result: Immediate formation of a yellow/orange precipitate indicates an active aldehyde group.

References

  • Musiol, R. et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. Molecules, 25(9), 2095. Link

    • Provides foundational NMR and IR data for quinoline-2-carbaldehyde analogs.
  • Meth-Cohn, O. et al. (1981). A Versatile Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1. Link

    • Establishes the Vilsmeier-Haack and oxidation methodologies for quinoline carbaldehydes.
  • National Institute of Standards and Technology (NIST). Quinoline-2-carboxaldehyde Spectral Data. NIST Chemistry WebBook. Link

    • Source for general IR and MS fragmentation p
  • BenchChem. Technical Guide to 2-Methoxyquinoline-4-carbaldehyde.Link

    • Comparative spectral data for methoxy-substituted quinoline isomers.

Sources

Application of 4-Methoxy-7-methylquinoline-2-carbaldehyde as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes: 4-Methoxy-7-methylquinoline-2-carbaldehyde as a Privileged Building Block in Drug Discovery

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics, including antimalarials, broad-spectrum antibiotics, and targeted anticancer kinase inhibitors[1]. Within this chemical space, 4-Methoxy-7-methylquinoline-2-carbaldehyde (CAS: 802906-23-6) emerges as a highly versatile, electrophilic building block. It is primarily utilized to construct complex Schiff bases, hydrazones, and thiosemicarbazones through condensation reactions[2][3].

As an Application Scientist, selecting this specific substituted quinoline over a bare quinoline ring is a deliberate choice driven by structure-activity relationship (SAR) causality:

  • Electronic Tuning via the 4-Methoxy Group: The electron-donating methoxy (-OCH₃) group at the C4 position enriches the electron density of the quinoline nitrogen. This significantly enhances the scaffold's ability to act as a bidentate ligand (N, N or N, O) when chelating transition metals like Cu(II) or Zn(II)—a critical mechanistic step for designing proteasome inhibitors[4].

  • Lipophilic Optimization via the 7-Methyl Group: The methyl (-CH₃) group at the C7 position increases the molecule's overall lipophilicity (LogP). This modification enhances cellular membrane permeability and facilitates deeper insertion into hydrophobic binding pockets, such as the transmembrane domains of the P-glycoprotein efflux pump[5].

Therapeutic Applications & Quantitative Profiling

The reactive 2-carbaldehyde moiety allows rapid diversification into various active pharmacophores. Recent drug discovery campaigns have leveraged quinoline-2-carbaldehyde derivatives across three primary therapeutic axes:

  • Anticancer Proteasome Inhibitors: When converted into Schiff bases or thiosemicarbazones, these derivatives readily form 1:1 complexes with copper. These organometallic complexes act as potent inhibitors of the 26S proteasome in human prostate cancer cells (e.g., PC-3 and LNCaP), triggering apoptosis through the toxic accumulation of pro-apoptotic proteins like Bax and p27[4][6].

  • Multidrug Resistance (MDR) Reversal: Quinoline-2-carbaldehyde derivatives have demonstrated high binding affinity for P-glycoprotein (P-gp). By inhibiting this efflux pump, they restore the intracellular accumulation of standard chemotherapeutics (like doxorubicin) in resistant tumor cells[5].

  • Antimicrobial & Antioxidant Agents: Hydrazone derivatives of quinoline-2-carbaldehydes act as bioisosteric analogues of melatonin, showing exceptional free-radical scavenging capabilities[3][7]. Furthermore, thiosemicarbazone analogs disrupt bacterial cell membranes and chelate essential metalloenzymes, providing broad-spectrum antibacterial activity[2].

Table 1: Quantitative Biological Profiling of Quinoline-2-Carbaldehyde Derivatives
Scaffold Derivative TypeBiological Target / AssayKey Quantitative FindingRef.
Quinoline Thiosemicarbazone Cu(II) 26S Proteasome (PC-3 Cells)IC₅₀ = 4.0 µM (Proteasome Inhibition)[4]
Quinoline-2-carbaldehyde (160a) P-glycoprotein (MDR Reversal)Target Complementary Value: 3.235e−18[5]
Quinoline-2-carbaldehyde Hydrazone Free Radical ScavengingHigh antioxidant activity (Melatonin analog)[3]
Quinoline Thiosemicarbazone Antibacterial (MRSA, E. coli)Potent Zone of Inhibition at 100 µg/mL[2]

Pathway Visualizations

Synthesis A 4-Methoxy-7-methylquinoline- 2-carbaldehyde (Electrophile) C Condensation Reflux, EtOH, H+ cat. A->C B Thiosemicarbazide / Primary Amine (Nucleophile) B->C D Schiff Base / Hydrazone Derivative (Active Pharmacophore) C->D - H2O

Fig 1. Synthetic workflow for quinoline-2-carbaldehyde Schiff bases and hydrazones.

MOA Ligand Quinoline-2-carbaldehyde Schiff Base Complex Active Metal Complex Ligand->Complex Chelation Metal Cu(II) / Zn(II) Ions Metal->Complex Proteasome 26S Proteasome Inhibition Complex->Proteasome Binds Active Site Apoptosis Cancer Cell Apoptosis (Bax/p27 Accumulation) Proteasome->Apoptosis Prevents Degradation

Fig 2. Mechanism of action for quinoline-copper complexes in proteasome inhibition.

Validated Experimental Workflows

Protocol A: Synthesis of 4-Methoxy-7-methylquinoline-2-carbaldehyde Thiosemicarbazones

Causality Note: The reaction utilizes glacial acetic acid as a Brønsted acid catalyst. The acid selectively protonates the carbonyl oxygen of the carbaldehyde, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for the nucleophilic attack by the amine[2].

  • Preparation: Dissolve 1.0 mmol of 4-Methoxy-7-methylquinoline-2-carbaldehyde in 20 mL of absolute ethanol.

  • Nucleophile Addition: Add 1.0 mmol of the desired thiosemicarbazide (e.g., 4-phenyl-3-thiosemicarbazide) to the stirring solution.

  • Catalysis & Reflux: Add 2–3 drops of glacial acetic acid. Heat the mixture to reflux (approx. 78°C) and stir continuously for 4 to 6 hours.

  • Monitoring: Track reaction progress via Thin Layer Chromatography (TLC) using a DCM/MeOH (50:1) mobile phase[2].

  • Isolation: Upon completion, cool the mixture to 4°C to induce precipitation. Filter the resulting solid under a vacuum and recrystallize from hot ethanol.

  • Self-Validation System: The success of this protocol is internally validated via ¹H NMR spectroscopy. A successful conversion is confirmed by the complete disappearance of the distinct aldehyde proton signal (typically around ~10.0 ppm) and the emergence of a new imine (-CH=N-) proton signal at approximately 8.35 ppm, alongside characteristic NH signals >10.0 ppm[2].

Protocol B: In Vitro 26S Proteasome Inhibition Assay

Causality Note: This assay measures the chymotrypsin-like activity of the proteasome. The fluorogenic substrate (Suc-LLVY-AMC) is cleaved by an active proteasome to release highly fluorescent AMC. A potent quinoline-copper complex will bind the proteasome, prevent this cleavage, and result in a quantifiable loss of fluorescence[4].

  • Cell Culture: Seed human prostate cancer cells (PC-3) in a 96-well black, clear-bottom plate at a density of 1 × 10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Treatment: Treat the cells with varying concentrations (0.1 µM to 50 µM) of the synthesized quinoline-copper complex dissolved in DMSO (final DMSO concentration <0.1%). Incubate for 24 hours.

  • Lysis & Substrate Addition: Wash cells with PBS and lyse using a standard proteasome assay buffer (50 mM HEPES, pH 7.5, 5 mM EDTA). Add 40 µM of the fluorogenic substrate Suc-LLVY-AMC to each well.

  • Incubation & Reading: Incubate the plate at 37°C for 2 hours in the dark. Measure fluorescence using a microplate reader (Excitation: 380 nm / Emission: 460 nm).

  • Self-Validation System: To ensure the assay is functioning correctly and is not producing false positives due to fluorescence quenching, always run a parallel positive control using a known, FDA-approved 26S proteasome inhibitor (e.g., Bortezomib). A dose-dependent decrease in AMC fluorescence in the Bortezomib wells validates the assay's dynamic range and sensitivity before calculating the IC₅₀ of the novel quinoline complex[4].

References

  • [5] Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PMC. nih.gov. URL:

  • [2] Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative. ashdin.com. URL:

  • [4] Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors in Human Prostate Cancer Cells | Journal of Medicinal Chemistry. acs.org. URL:

  • [3] Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues. tandfonline.com. URL:

  • [1] Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. mdpi.com. URL:

  • [6] Novel Schiff base copper complexes of quinoline-2 carboxaldehyde as proteasome inhibitors in human prostate cancer cells - PubMed. nih.gov. URL:

Sources

Use of quinoline-carbaldehyde derivatives as inhibitors for leishmanial methionine aminopeptidase

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and parasitology. It details the validation, synthesis, and screening of Quinoline-Carbaldehyde Derivatives as potent inhibitors of Leishmania donovani Methionine Aminopeptidase 1 (LdMetAP1).[1][2][3]

Subject: Protocols for Synthesis, Enzymatic Inhibition, and Antileishmanial Validation Target: Leishmania donovani Methionine Aminopeptidase 1 (LdMetAP1) Lead Compound Class: Quinoline-carbaldehydes (e.g., HQ14, HQ15)[2][3][4]

Introduction & Scientific Rationale

The Target: LdMetAP1

Methionine aminopeptidase 1 (MetAP1) is a metalloprotease essential for the survival of Leishmania donovani, the causative agent of Visceral Leishmaniasis (VL).[2][3][4][5] It catalyzes the co-translational removal of the N-terminal methionine from nascent polypeptides. Unlike higher eukaryotes which possess functionally redundant MetAP2, Leishmania relies heavily on MetAP1, making it a "chokepoint" target.

The Inhibitor Class: Quinoline-Carbaldehydes

Recent structure-activity relationship (SAR) studies have validated quinoline-carbaldehyde derivatives as a privileged scaffold for LdMetAP1 inhibition.[1][5] Specifically, compounds such as HQ14 and HQ15 have demonstrated:

  • High Potency: Low micromolar to nanomolar IC50 values against recombinant LdMetAP1.

  • Selectivity: Reduced affinity for the human homolog (HsMetAP1), mediated by a specific non-catalytic Threonine residue unique to the parasite enzyme.[3]

  • Competitive Inhibition: Binding directly to the active site, displacing the substrate.

Chemical Basis & Synthesis Workflow[6]

The synthesis of quinoline-carbaldehyde inhibitors generally follows a Vilsmeier-Haack formylation or oxidation pathway. The aldehyde moiety is critical, often serving as a "warhead" or a linker for hydrazone/Schiff base formation to extend interactions into the S1' pocket of the enzyme.

Diagram 1: General Synthesis & SAR Logic

The following flow illustrates the core synthetic strategy to access the HQ-series inhibitors.

SynthesisWorkflow Start Substituted Acetanilide / Aniline Step1 Vilsmeier-Haack Cyclization (POCl3, DMF) Start->Step1 80-90°C Core 2-Chloro-3-quinoline carbaldehyde (Scaffold) Step1->Core Workup Deriv Nucleophilic Substitution (O- / N- nucleophiles) Core->Deriv K2CO3, DMF Final Quinoline-Carbaldehyde Derivative (e.g., HQ14, HQ15) Deriv->Final Purification SAR SAR Optimization: - C2 Position: Hydrophobic fit - C3 Aldehyde: H-bond acceptor Final->SAR

Caption: Synthetic route for 2-substituted quinoline-3-carbaldehydes via Vilsmeier-Haack cyclization, highlighting the core scaffold generation.

Protocol: Recombinant LdMetAP1 Enzymatic Assay

This is the "Gold Standard" assay for determining the IC50 of your derivatives. It relies on the cleavage of a chromogenic substrate.

Materials
  • Enzyme: Recombinant LdMetAP1 (expressed in E. coli BL21(DE3), purified via Ni-NTA affinity).

  • Substrate: L-Methionine-p-nitroanilide (Met-pNA) or Met-Pro-pNA.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl.

  • Co-factor: 1 mM CoCl₂ (Cobalt is preferred for maximal in vitro activity signal, though Mn²⁺ is physiological).

  • Detection: Microplate reader capable of absorbance at 405 nm.

Step-by-Step Methodology
  • Enzyme Activation: Dilute purified LdMetAP1 to 50 nM in Assay Buffer containing 1 mM CoCl₂. Incubate on ice for 20 minutes to ensure full metallation of the active site.

  • Inhibitor Preparation: Prepare 10 mM stock solutions of quinoline derivatives in 100% DMSO. Perform serial dilutions (e.g., 0.1 µM to 100 µM) in Assay Buffer. Keep final DMSO concentration < 1%.

  • Incubation: Add 10 µL of diluted inhibitor to 80 µL of the activated enzyme mixture in a 96-well clear plate. Incubate for 15–30 minutes at 30°C.

  • Reaction Initiation: Add 10 µL of Substrate (Met-pNA) to a final concentration of 1 mM (approx. Km value).

  • Kinetic Readout: Immediately monitor the increase in absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 15 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. log[Inhibitor] to determine IC50.
    
Diagram 2: Enzymatic Inhibition Workflow

AssayProtocol cluster_prep Preparation Phase Enz rLdMetAP1 (Apo-enzyme) Activation Activation Step (20 min @ 4°C) Enz->Activation Metal CoCl2 / MnCl2 (Co-factor) Metal->Activation Inhib Quinoline Derivative Incubation Inhibitor Binding (30 min @ 30°C) Inhib->Incubation Activation->Incubation Substrate Add Substrate (Met-Pro-pNA) Incubation->Substrate Readout Measure A405nm (Kinetic Mode) Substrate->Readout

Caption: Kinetic assay workflow for determining IC50 values of LdMetAP1 inhibitors using chromogenic substrates.

Protocol: In Vitro Antileishmanial Screening

To validate that enzymatic inhibition translates to parasite killing, compounds must be tested against both promastigotes (insect stage) and amastigotes (mammalian stage).

A. Promastigote Viability Assay (Resazurin/Alamar Blue)
  • Culture: Grow L. donovani promastigotes in M199 medium + 10% FBS at 26°C.

  • Seeding: Seed

    
     parasites/well in 96-well plates.
    
  • Treatment: Add quinoline derivatives (0–100 µM) and incubate for 72 hours.

  • Development: Add Resazurin (Alamar Blue) solution. Incubate for 4–6 hours.

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm). Viable cells reduce non-fluorescent resazurin to fluorescent resorufin.

B. Intracellular Amastigote Assay (Macrophage Model)

This is critical for demonstrating drug efficacy in the relevant host environment.

  • Host Cells: Seed J774A.1 murine macrophages (

    
    /well) on coverslips or in plates.
    
  • Infection: Infect with L. donovani promastigotes (ratio 10:1 parasite:macrophage) for 12 hours. Wash to remove non-internalized parasites.

  • Treatment: Treat infected macrophages with inhibitors for 48 hours.[6]

  • Staining: Fix with methanol and stain with Giemsa.

  • Counting: Count the number of amastigotes per 100 macrophages under oil immersion microscopy. Calculate the Selectivity Index (SI) :

    
    .[1]
    

Mechanism of Action & Structural Insights[3][5][8]

Understanding why these compounds work is essential for optimization.

  • Active Site Architecture: LdMetAP1 is a dinuclear metalloprotease. The active site contains two metal ions (M1, M2) bridged by a water molecule/hydroxide.

  • Binding Mode: Quinoline-carbaldehydes typically act as competitive inhibitors .

    • The Quinoline Nitrogen often coordinates or interacts near the metal center.

    • The Carbaldehyde/Side-chain occupies the substrate binding pocket (S1 site).

  • The Selectivity Filter: A key Threonine residue (Thr in Leishmania vs. distinct residues in Human MetAP1) located at the entrance of the active site acts as a gatekeeper. Bulky substituents on the quinoline ring can exploit this difference to clash with the human enzyme while fitting the parasite enzyme.

Diagram 3: Mechanistic Binding Logic

Mechanism cluster_site LdMetAP1 Active Site Metals Dinuclear Metal Center (Co2+/Mn2+) Result Substrate Displacement (Competitive Inhibition) Metals->Result Pocket Hydrophobic S1 Pocket Pocket->Result Gate Selectivity Gate (Thr Residue) Inhibitor Quinoline-Carbaldehyde Inhibitor (HQ14/15) Inhibitor->Metals Chelation/Coordination Inhibitor->Pocket Hydrophobic Interaction Inhibitor->Gate H-Bonding (Specific)

Caption: Interaction map showing the tripartite binding mode of quinoline inhibitors: metal coordination, pocket occupation, and selectivity gating.

Data Summary & Troubleshooting

Expected Results Table
ParameterDescriptionTarget Value (Lead)
Enzymatic IC50 Inhibition of recombinant LdMetAP1< 5.0 µM
Promastigote EC50 Growth inhibition of insect form< 10.0 µM
Amastigote EC50 Clearance of intracellular parasites< 5.0 µM
Cytotoxicity (CC50) Toxicity against mammalian macrophages> 100 µM
Selectivity Index (SI) Safety margin (CC50 / EC50)> 10 (Ideal > 20)
Troubleshooting Guide
  • High Background in Enzyme Assay: Ensure the enzyme is fully activated with CoCl₂ before adding the substrate. Spontaneous hydrolysis of pNA substrates can occur at high pH; keep pH near 7.5.

  • Precipitation of Inhibitor: Quinoline derivatives are hydrophobic. Ensure DMSO concentration in the final assay well is < 1%. If precipitation occurs, try adding 0.01% Triton X-100 to the buffer.

  • Lack of Selectivity: If the compound kills macrophages as effectively as parasites, the "Selectivity Gate" (Thr residue) is likely not being engaged. Re-design substituents at the C2 or C3 position to increase steric bulk that fits only the LdMetAP1 pocket.

References

  • Bhat, S. Y., Jagruthi, P., Srinivas, A., Arifuddin, M., & Qureshi, I. A. (2020).[1] Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860.[1][3] [1][3]

  • Bhat, S. Y., et al. (2021).[7] Development of quinoline-based hybrid as inhibitor of methionine aminopeptidase 1 from Leishmania donovani.[1][2][3][4][8][9] Chemical Biology & Drug Design, 97(2), 396-409.

  • Calzada, E., et al. (2011). Validation of Methionine Aminopeptidase-1 as a Potential Chemotherapeutic Target for Leishmania major.[1][4][5][10][11] COURI Symposium Abstracts.

  • Olaleye, O., et al. (2020).[1][11] In Vitro and In Vivo Characterization of Potent Antileishmanial Methionine Aminopeptidase 1 Inhibitors. Antimicrobial Agents and Chemotherapy, 64(7).

Sources

Synthesis of hydrazone derivatives from quinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Quinoline-2-Carbaldehyde Hydrazone Derivatives for Medicinal Chemistry

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a core structure consistently found in compounds with significant pharmacological activities.[1][2][3] First isolated from coal tar in 1834, quinoline is the foundational structure for a wide array of drugs, including antimalarials like chloroquine, antibacterials such as ciprofloxacin, and anticancer agents like camptothecin.[3] Its rigid, bicyclic aromatic system provides an ideal framework for molecular recognition by biological targets.

When this potent scaffold is chemically married to a hydrazone moiety (–NHN=CH–), the resulting derivatives often exhibit enhanced or entirely new biological profiles.[1][4] The hydrazone linker is not merely a passive connector; its N-H and C=N groups are excellent hydrogen bond donors and acceptors, respectively, facilitating strong interactions with enzyme active sites.[5] This synergistic combination has produced a wealth of compounds investigated for their anticancer, antimicrobial, antimalarial, antioxidant, and anti-inflammatory properties.[1][2][4][6][7][8]

This guide provides a detailed, experience-driven overview of the synthesis of hydrazone derivatives from quinoline-2-carbaldehyde, intended for researchers in drug discovery and organic synthesis. We will delve into the underlying chemical principles, provide robust and adaptable protocols, and discuss the critical aspects of characterization and application.

Part 1: Chemical Principles and Reaction Mechanism

The synthesis of hydrazones from quinoline-2-carbaldehyde is a classic example of a condensation reaction, specifically the formation of a Schiff base. The reaction proceeds via a nucleophilic addition-elimination mechanism.

  • Nucleophilic Attack: The terminal, more nucleophilic nitrogen atom of the hydrazine derivative attacks the electrophilic carbonyl carbon of quinoline-2-carbaldehyde. This forms a tetrahedral intermediate known as a carbinolamine.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, a step that is often facilitated by a solvent or a catalyst.

  • Elimination of Water: The hydroxyl group of the carbinolamine is protonated (typically by an acid catalyst or a protic solvent), turning it into a good leaving group (H₂O). The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming the stable C=N imine bond characteristic of a hydrazone.

The reaction is generally reversible and often driven to completion by the precipitation of the hydrazone product or by removing water from the reaction mixture. The use of a mild acid catalyst (e.g., a few drops of glacial acetic acid) can significantly accelerate the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[9][10]

Part 2: Experimental Protocols and Methodologies

The synthesis is typically a straightforward one-pot reaction. Below are two representative protocols demonstrating common variations in solvent, temperature, and catalyst use.

Protocol 1: Room Temperature Synthesis in Methanol

This method is ideal for reactive hydrazine derivatives and prioritizes simplicity and energy efficiency.

Materials and Reagents:

  • Quinoline-2-carbaldehyde

  • Substituted or unsubstituted hydrazine (e.g., 2-hydrazinopyridine, phenylhydrazine)

  • Methanol (MeOH), analytical grade

  • Glacial Acetic Acid (optional, as catalyst)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve quinoline-2-carbaldehyde (1 equivalent) in a suitable volume of methanol (e.g., 10 mL per 0.3-0.5 mmol of aldehyde).

  • Addition of Hydrazine: To this stirring solution, add an equimolar amount (1 equivalent) of the desired hydrazine derivative. If the hydrazine is a hydrochloride salt, an equivalent of a base like triethylamine may be needed to liberate the free hydrazine.

  • (Optional) Catalysis: Add a single drop of glacial acetic acid to the reaction mixture to catalyze the condensation.[10]

  • Reaction: Allow the mixture to stir at room temperature. Reaction times can vary from a few hours to overnight (e.g., 8-24 hours).[1][9][11]

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde spot is consumed. The formation of a precipitate is a strong indicator that the reaction is proceeding.

  • Isolation: Once the reaction is complete, collect the precipitated solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold methanol or ethanol to remove any unreacted starting materials. Dry the purified product in a vacuum oven at a low temperature (e.g., 40 °C) overnight.[11] In many cases, the product is pure enough for characterization without further purification.[11]

Protocol 2: Reflux Synthesis in Ethanol

This method is employed for less reactive hydrazines or to increase the reaction rate.

Materials and Reagents:

  • Quinoline-2-carbaldehyde

  • Substituted hydrazine (e.g., phenylhydrazine derivatives)

  • Ethanol (EtOH), absolute

  • Sodium Acetate (CH₃COONa) or Glacial Acetic Acid

  • Reflux apparatus (condenser, heating mantle)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask containing quinoline-2-carbaldehyde (1 equivalent), add ethanol (e.g., 10 mL per 0.1 mmol).

  • Addition of Reagents: Add the desired hydrazine derivative (1.3 equivalents) and a catalyst, such as sodium acetate (0.5 g) or a few drops of acetic acid.[12]

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 80 °C) for a specified period (e.g., 30 minutes to 6 hours).[10][12]

  • Monitoring: Monitor the reaction's completion using TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further in an ice bath to maximize precipitation.

  • Isolation and Washing: Collect the precipitate by vacuum filtration and wash it with cold ethanol.[12]

  • Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent (e.g., ethanol, DMF-methanol mixture) or purified by column chromatography.[12][13]

Part 3: Visualization and Data Summary

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis of quinoline hydrazone derivatives.

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification Reactants Quinoline-2-carbaldehyde + Hydrazine Derivative ReactionVessel Combine & Stir in Flask Reactants->ReactionVessel Solvent Solvent (e.g., Methanol, Ethanol) Solvent->ReactionVessel Catalyst Catalyst (Optional) (e.g., Acetic Acid) Catalyst->ReactionVessel Stirring Stir at RT or Reflux (Monitor by TLC) ReactionVessel->Stirring Precipitation Product Precipitates Stirring->Precipitation Completion Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry in Vacuum Oven Washing->Drying Purification Further Purification (Optional) (Recrystallization / Chromatography) Drying->Purification FinalProduct Pure Hydrazone Derivative Purification->FinalProduct

Caption: General workflow for quinoline hydrazone synthesis.

Table 1: Summary of Reaction Conditions

This table summarizes various reported conditions for the synthesis, showcasing the versatility of the reaction.

Hydrazine DerivativeAldehydeSolventCatalystConditionsYield (%)Reference
2-HydrazinopyridineQuinoline-2-carbaldehydeMethanolNoneRT, 8 h67%[11]
Phenylhydrazine derivativesQuinoline-2-carbaldehydeEthanolCH₃COONaHot water bath57-60%[12]
Various carbohydrazides6-Fluoro-2-hydroxyquinoline-3-carbaldehydeEthanolGlacial Acetic AcidReflux, 0.5 hN/A[10]
Thiocarbohydrazide4-((7-chloroquinolin-4-yl)oxy)-3-methoxybenzaldehydeMethanolGlacial Acetic AcidReflux, 24 h83%[9]
Hydrazine Hydrate2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehydeEthanolNoneRT, 24 hN/A[13]

Part 4: Characterization of Synthesized Derivatives

Confirming the structure of the newly synthesized hydrazone is crucial. Standard spectroscopic techniques are employed for this purpose.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is one of the most definitive methods. Key signals to identify are:

    • Iminc Proton (N=CH): A characteristic singlet appearing in the downfield region, typically between δ 8.20 and 9.08 ppm.[10][11]

    • Amine Proton (NH): A broad singlet, also in the downfield region, usually above δ 10.80 ppm.[11][12] Its position can be concentration-dependent, and it is exchangeable with D₂O.

    • Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 6.8 - 9.0 ppm) corresponding to the protons on the quinoline and any other aromatic rings.[11][12]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy helps identify key functional groups.

    • N-H Stretch: A sharp to medium band around 3070-3220 cm⁻¹.[1][10]

    • C=N Stretch (Imine): A characteristic absorption band in the range of 1550-1660 cm⁻¹.[1][10]

    • C=O Stretch (Amide): If an acylhydrazide was used, a strong carbonyl stretch will be present around 1620–1680 cm⁻¹.[1]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the product. Electrospray ionization (ESI) is commonly used, and the molecular ion peak [M+H]⁺ is typically observed.[12]

Part 5: Applications in Drug Development and Research

The quinoline-hydrazone scaffold is a fertile ground for discovering new therapeutic agents. Researchers have successfully developed derivatives with a wide range of biological activities:

  • Anticancer Agents: Many derivatives show potent cytotoxic activity against various cancer cell lines, including breast, liver, and neuroblastoma cancers.[1][5] They can act through mechanisms like cell cycle arrest and inhibition of key enzymes.[1][5]

  • Antimicrobial and Antifungal Agents: These compounds have been evaluated against a spectrum of bacteria and fungi, with some showing efficacy comparable to standard drugs.[2][4][7]

  • Antioxidant Activity: By mimicking natural antioxidants like melatonin, certain quinoline-hydrazone derivatives have demonstrated significant free-radical scavenging capabilities.[6][8][12]

  • Antimalarial and Antitubercular Potential: The quinoline core is famous for its antimalarial properties, and its hydrazone derivatives continue to be explored as potent agents against Plasmodium falciparum and Mycobacterium tuberculosis.[7][10]

  • Chemosensors: The unique structure of these compounds allows them to act as chemosensors, changing color or fluorescence in the presence of specific analytes, such as biocides in aquatic environments.[11]

References

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in Quinoline Formylation

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Scope: Vilsmeier-Haack (Meth-Cohn) Cyclization, Direct C-H Formylation, and Lithiation-Formylation.

Introduction: The Formylation Minefield

Formylating quinolines is rarely a "mix-and-stir" operation. The electron-deficient nature of the pyridine ring contrasts with the electron-rich benzene ring, creating a dichotomy in reactivity. Whether you are building the ring with the aldehyde (Meth-Cohn synthesis) or functionalizing an existing scaffold, you are fighting against three primary adversaries: regiochemical ambiguity , nucleophilic competition , and hydrolytic instability .

This guide bypasses standard textbook procedures to focus on failure modes—why your reaction failed and how to fix it.

Module 1: The Meth-Cohn Synthesis (Vilsmeier-Haack Cyclization)

Context: You are reacting an acetanilide with DMF/POCl₃ to synthesize 2-chloro-3-formylquinoline. This is the "workhorse" reaction for quinoline functionalization.

Troubleshooting Guide
Issue 1: "I isolated an acyclic formamidine instead of the quinoline."
  • The Symptom: NMR shows a lack of aromatic quinoline protons; mass spec indicates a mass consistent with the starting material + DMF - H₂O, but no cyclization.

  • The Cause: Steric or electronic deactivation prevented the intramolecular electrophilic attack. The Vilsmeier reagent formed the iminium species on the nitrogen (formamidine) but failed to close the ring.

  • The Fix:

    • Temperature: The cyclization step has a higher activation energy than the initial formamidine formation. Increase the temperature to 85–95°C .

    • Electronic Boost: If your acetanilide has electron-withdrawing groups (EWGs) like -NO₂ or -CF₃, the ring is too deactivated for the electrophile. Protocol Adjustment: Switch to the micellar Vilsmeier method using surfactants (e.g., CTAB) or use a higher boiling solvent (1,2-dichloroethane) to push the kinetics.

Issue 2: "My product is trapped in the aqueous layer / Yield is <20%."
  • The Cause: Incomplete hydrolysis or pH mismanagement. The intermediate is a quinolinium iminium salt , which is highly water-soluble. If you neutralize only to pH 4-5, the nitrogen remains protonated, and the aldehyde may remain as an iminium species.

  • The Fix:

    • Quench Protocol: Pour the reaction mixture into ice-water slowly.

    • The pH Swing: You must basify to pH 9–10 using 5M NaOH or saturated Na₂CO₃. This ensures (a) hydrolysis of the iminium to the aldehyde and (b) deprotonation of the quinoline nitrogen to the free base, precipitating the product.

Issue 3: "The reaction turned into a black tar."
  • The Cause: Thermal runaway or "Vilsmeier polymerization." DMF/POCl₃ can self-react violently above 60°C if not pre-mixed properly, or the acetanilide polymerized.

  • The Fix:

    • Pre-formation: Always generate the Vilsmeier reagent (DMF + POCl₃) at 0–5°C before adding the acetanilide.[1] Stir for 30 mins to ensure the crystalline chloroiminium salt forms.

    • Staged Heating: Do not ramp directly to reflux. Heat to 60°C for 1 hour, check TLC, then ramp to 90°C only if necessary.

Visualizing the Failure Mode

MethCohn_Divergence Start Acetanilide + DMF/POCl3 VilsmeierReagent Chloroiminium Species Formed Start->VilsmeierReagent 0°C Formamidine Intermediate Formamidine (Acyclic) VilsmeierReagent->Formamidine N-attack Cyclization Ring Closure (Cyclization) Formamidine->Cyclization Heat (70-90°C) Success 2-Chloro-3-formylquinoline (Target) Cyclization->Success Electron-Rich/Neutral Ring Failure Stable Formamidine Byproduct (Failure to Cyclize) Cyclization->Failure Electron-Poor Ring (Deactivated)

Caption: Divergent pathways in Meth-Cohn synthesis. Electron-withdrawing groups often arrest the reaction at the formamidine stage.

Module 2: Lithiation-Formylation (Halogen Exchange)

Context: You are using n-BuLi or LDA to lithiate a bromo/iodo-quinoline, followed by a DMF quench to install the aldehyde.

Troubleshooting Guide
Issue 1: "I see 'Debromination' (H-substitution) instead of Formylation."
  • The Symptom: Starting material is consumed. Product mass is M-Br+H.

  • The Cause: The "Halogen Dance" or moisture.

    • Moisture: The lithiated species is extremely basic. Micro-traces of water in the THF or DMF will protonate the lithiated intermediate immediately.

    • Slow Quench: If the DMF addition is too slow, the lithiated quinoline can deprotonate unreacted starting material or solvent.

  • The Fix:

    • Cryogenic Rigor: Ensure internal temperature is <-70°C during n-BuLi addition.

    • The "Turbo" Quench: Pre-cool the DMF (dissolved in THF) to -78°C and add it rapidly to the lithiated species. Do not add neat DMF dropwise; it freezes or reacts locally, causing hot spots.

Issue 2: "Significant alkylation byproducts (Butyl-quinoline)."
  • The Cause: Nucleophilic attack on the pyridine ring. n-BuLi is a nucleophile as well as a base. It will attack the C2 position of the quinoline ring (nucleophilic aromatic substitution) rather than performing the Lithium-Halogen exchange.

  • The Fix:

    • Change Reagent: Switch to t-BuLi (2 equivalents) or LDA . t-BuLi performs halogen exchange much faster than n-BuLi, outcompeting the nucleophilic addition.

    • Alternative: Use iPrMgCl·LiCl (Turbo Grignard) . It is less nucleophilic than n-BuLi and tolerates functional groups better, though the exchange is slower (requires -20°C to 0°C).

Module 3: Direct Formylation (Vilsmeier on Quinoline)

Context: Formylating a pre-existing quinoline ring (usually activated, e.g., 2-methoxyquinoline or 8-hydroxyquinoline).

Troubleshooting Guide
Issue: "I got a chlorinated product (Chloroquinoline) instead of the aldehyde."
  • The Mechanism: If you use POCl₃/DMF on a hydroxyquinoline, the POCl₃ will convert the -OH to -Cl before or during formylation.

  • The Fix:

    • Reagent Swap: If the -OH must be preserved, do not use POCl₃ . Use Duff Reaction conditions (Hexamethylenetetramine/TFA) or Reimer-Tiemann (CHCl₃/KOH), although yields are generally lower.

    • Protection: Protect the phenol as a methoxy or benzyl ether before subjecting it to Vilsmeier conditions.

Issue: "Regioselectivity is poor (C3 vs C4 mixtures)."
  • The Insight:

    • C3 Attack: Favored by electron-donating groups at C2 or C4 (e.g., 2-methoxyquinoline directs to C3).

    • C4 Attack: Favored in simple quinolines or those with substituents on the benzene ring, but generally difficult without activation.

  • The Fix:

    • Blockade Strategy: If C3/C4 separation is impossible, install a blocking group (e.g., Cl or Br) at the unwanted position in a previous step, then remove it later via hydrogenolysis.

Comparison of Methods

FeatureVilsmeier-Haack (Meth-Cohn)Lithiation-FormylationDuff / Reimer-Tiemann
Primary Use Building ring + CHOFunctionalizing HalidesPhenolic Quinolines
Key Reagents POCl₃, DMF, Acetaniliden-BuLi/t-BuLi, DMFHMTA/TFA or CHCl₃/KOH
Main Side Product Acyclic FormamidineButyl-addition (alkylation)Resin/Tars
Temp Sensitivity High (Heat required)Extreme (Cryogenic)Moderate
Water Tolerance Low (decomposes reagent)Zero (kills reaction)High (aqueous workup)

Decision Tree for Troubleshooting

Troubleshooting_Tree Start Identify the Problem NoCyclization No Cyclization (Formamidine detected) Start->NoCyclization LowYield Low Yield / Water Soluble Start->LowYield Alkylation Alkylation instead of CHO (Lithiation route) Start->Alkylation Sol_Temp Increase Temp to 95°C Check EWGs NoCyclization->Sol_Temp Sol_pH Check Workup pH Must be >9 LowYield->Sol_pH Sol_Base Switch to t-BuLi or Turbo-Grignard Alkylation->Sol_Base

Caption: Rapid diagnostic flow for common formylation failures.

FAQ: Quick-Fire Solutions

Q: Can I use oxalyl chloride instead of POCl₃ for the Vilsmeier reaction? A: Yes, but be careful. Oxalyl chloride generates the Vilsmeier reagent with DMF but releases CO and CO₂ gas. This can lead to pressure buildup. It is "cleaner" (no phosphorus byproducts) but often more vigorous. Use only if POCl₃ removal is problematic in purification.

Q: Why does my lithiation reaction turn dark purple/brown immediately? A: This is often a sign of radical formation or polymerization of the quinoline ring. If using n-BuLi, this suggests nucleophilic attack on the ring. Switch to a non-nucleophilic base (LDA) or a faster exchanger (t-BuLi) at strictly -78°C.

Q: My 2-chloro-3-formylquinoline is unstable on silica gel. How do I purify it? A: These aldehydes can be acid-sensitive (silica is slightly acidic).

  • Neutralize: Pre-treat the silica column with 1% Triethylamine in Hexanes.

  • Crystallization: These compounds crystallize well from hot Ethanol or Ethyl Acetate/Hexanes. Try this before chromatography.

References

  • Meth-Cohn, O., & Narine, B. (1978).[2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045–2048. Link

  • Meth-Cohn, O. (1993). The Synthesis of Pyridines, Quinolines, and Other Related Systems by the Vilsmeier and the Reverse Vilsmeier Method.[2] Heterocycles, 35(1), 539-557.[2] Link

  • BenchChem. (2025).[1][3][4] Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. Link

  • Organic Chemistry Portal. (2023). Vilsmeier-Haack Reaction: Mechanism and Examples. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Context: Lithiation of heterocycles and nucleophilic competition).

Sources

Optimization of reaction conditions for quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Quinoline Landscape

Welcome to the Technical Support Center. You are likely here because your quinoline synthesis—whether for antimalarial pharmacophores, OLED materials, or kinase inhibitors—is suffering from low yields, intractable tars, or poor regioselectivity.

Quinoline synthesis is deceptive. Classical methods (Skraup, Friedländer) are nominally simple but kinetically unforgiving. Modern metal-catalyzed routes offer precision but suffer from catalyst deactivation. This guide deconstructs these failures using mechanistic causality.

Module 1: The Skraup & Doebner-Miller Protocols

Core Challenge: Runaway Exotherms & "Tar" Polymerization[1]

The Skraup reaction (aniline + glycerol + H₂SO₄) is notorious for violent exotherms.[2] The "tar" is not just burnt material; it is polymerized acrolein and aniline oligomers formed because the oxidation rate exceeded the cyclization rate.

Visual Guide: Safety & Process Control

The following logic flow illustrates the critical control points to prevent thermal runaway.

SkraupSafety Start Start: Reagent Mixing Order CRITICAL: Add FeSO4 (Moderator) BEFORE Acid Start->Order AcidAdd Add H2SO4 Dropwise (Keep T < 60°C) Order->AcidAdd HeatRamp Gradual Ramp to 140°C AcidAdd->HeatRamp Exotherm Exotherm Onset (Bubbling) HeatRamp->Exotherm Monitor T Action REMOVE HEAT IMMEDIATELY Allow reflux by internal heat Exotherm->Action Violent Boiling Reflux External Reflux (3-4 hrs) Action->Reflux Exotherm Subsides

Figure 1: Critical safety workflow for Skraup synthesis. Note the specific intervention point during the exotherm onset.

Troubleshooting & FAQs

Q: My reaction turned into a solid black block (tar) within 10 minutes. What happened? A: You likely generated acrolein too fast.

  • Mechanism: Glycerol dehydrates to acrolein in hot acid. If acrolein concentration spikes before it can react with aniline, it polymerizes via radical mechanisms.

  • Solution: Add a moderator .[1][2][3][4] Ferrous sulfate (FeSO₄) is the industry standard. It acts as a radical scavenger and redox buffer, slowing the oxidation step.

  • Protocol Adjustment: Add FeSO₄ (0.1 equiv) to the aniline/glycerol mix before adding acid.

Q: I am using 3-nitroaniline and getting <10% yield. Why? A: Electronic deactivation.

  • Causality: The Skraup mechanism requires an electrophilic attack by the acrolein on the aniline ring. A nitro group (strong electron-withdrawing group, EWG) deactivates the ring, raising the activation energy for the cyclization step.

  • Fix: Switch to the Gould-Jacobs reaction . It uses aniline + ethoxymethylenemalonate, which proceeds via a thermal cyclization (250°C) that is less sensitive to EWGs than the acid-catalyzed Skraup.

Module 2: Friedländer & Combes Condensations

Core Challenge: Regioselectivity & Self-Condensation

These methods rely on condensing an amine with a carbonyl. The failure mode is usually the ketone reacting with itself (aldol condensation) rather than the amine.

Visual Guide: Regioselectivity Logic

How to choose your conditions based on ketone symmetry.

RegioSelectivity Input Substrate: Unsymmetrical Ketone (R1-C(=O)-CH2-R2) Cond Condition Selection Input->Cond Acid Acid Catalysis (pTsOH/H2SO4) Cond->Acid Steric Bulk High Base Base Catalysis (KOH/EtOH) Cond->Base Standard ProdA Kinetic Product (Less Substituted) Acid->ProdA Via Enamine ProdB Thermodynamic Product (More Substituted) Base->ProdB Via Enolate

Figure 2: Decision tree for controlling regiochemistry in condensation reactions. Acid vs. Base catalysis alters the intermediate (enamine vs. enolate).

Troubleshooting & FAQs

Q: In my Friedländer synthesis, the ketone is consumed but I isolate no quinoline. A: Your ketone underwent self-aldol condensation.

  • Diagnostic: Check LCMS for dimers of your starting ketone.

  • Solution: Inverse Addition . Do not mix all reagents at once. Dissolve the o-aminoaldehyde in the base/solvent first. Add the ketone dropwise at reflux. This keeps the ketone concentration low relative to the amine, statistically favoring the cross-condensation (Schiff base formation) over self-condensation.

Q: How do I improve yields for acid-sensitive aldehydes? A: Switch to Solvent-Free conditions .

  • Protocol: Grind the o-aminoaryl ketone and the active methylene compound with a catalytic amount of solid

    
    -toluene sulfonic acid (
    
    
    
    -TsOH) or molecular iodine (
    
    
    ) in a mortar. Heat the paste to 60-80°C.
  • Why it works: Eliminating the solvent increases the concentration of reactants, driving the dehydration equilibrium forward without the need for harsh refluxing acids [1].

Module 3: Modern Iron-Catalyzed Synthesis

Core Challenge: Green Chemistry & Oxidant Selection

Modern C-H activation methods use transition metals to couple anilines with styrenes or alcohols. Iron (Fe) is preferred for its abundance, but it is sensitive to "over-oxidation."

Q: My FeCl₃-catalyzed reaction works on small scale but fails on scale-up. A: Oxygen mass transfer limitation.

  • Mechanism: Many Fe-catalyzed cycles use atmospheric

    
     as the terminal oxidant to regenerate Fe(III) from Fe(II). On a small scale, surface area is sufficient. On a large scale, dissolved oxygen depletes rapidly.
    
  • Fix: Sparge the reaction with air (or pure

    
     if safety permits) using a fritted gas dispersion tube, rather than just stirring under a balloon.
    

Data Table: Oxidant Efficiency in Fe-Catalyzed Synthesis

OxidantYield (%)Comment
Air (1 atm) 65%Slow kinetics; good for small scale.
Pure O₂ 88%Best yield; requires safety controls.
TBHP (peroxide) 45%Low yield due to radical side-reactions.
DDQ 92%Excellent but atom-uneconomical (waste).

Module 4: Purification & Isolation

Core Challenge: Emulsions & pH Management

Quinolines are weak bases (


). This property is the key to isolating them from the "tar" without chromatography.

Standard Operating Procedure (SOP): Acid-Base Extraction

  • Acidify: Dissolve crude reaction mix in EtOAc. Extract with 2M HCl.

    • Why: Quinoline protonates (

      
      ) and moves to the water layer.[5] Neutral tars and unreacted ketones stay in the EtOAc.
      
  • Wash: Wash the aqueous acidic layer with fresh EtOAc (2x).

    • Why: Removes trapped non-basic impurities.[6]

  • Basify: Cool the aqueous layer on ice. Slowly add 6M NaOH until

    
    .
    
    • Why: Deprotonates

      
       back to free base quinoline, which precipitates or oils out.
      
  • Extract: Extract the now-cloudy aqueous layer with DCM or Ether. Dry and evaporate.[4][6]

Q: I have a persistent emulsion during the basic extraction. A: The density of quinoline is close to water, and tars act as surfactants.

  • Fix: Filter the biphasic mixture through a pad of Celite before attempting to separate layers. This removes the fine particulate matter stabilizing the emulsion.

References

  • Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144.

  • Cheng, C. C., & Yan, S. J. (1982). "The Friedländer Synthesis of Quinolines." Organic Reactions, 28, 37–201.

  • Li, C. J. (2009). "Cross-Dehydrogenative Coupling (CDC): Exploring C–C Bond Formations beyond Functional Group Transformations." Accounts of Chemical Research, 42(2), 335–344.

  • Muscia, G. C., et al. (2006).[7] "Solvent-free synthesis of quinolines using p-TsOH." Tetrahedron Letters, 47(50), 8811-8815.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

Sources

Troubleshooting guide for the Vilsmeier-Haack reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on formylation workflows that have stalled at the bench. The Vilsmeier-Haack reaction is a foundational method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings[1]. However, its reliance on moisture-sensitive, thermally unstable intermediates makes it prone to failure if the underlying physical chemistry is ignored[2].

This guide bridges the gap between theoretical mechanisms and benchtop reality, providing you with self-validating protocols and causal troubleshooting logic to ensure your formylation workflows succeed.

Mechanistic Workflow & Causality

To troubleshoot the Vilsmeier-Haack reaction, you must first understand the transient nature of its intermediates. The reaction does not use a stable electrophile; instead, the active species—the Vilsmeier reagent (a chloroiminium salt)—is generated in situ[1]. This electrophile then attacks the arene to form a Wheland intermediate, which rearomatizes into an aryl iminium salt[3]. Crucially, the aldehyde product is not formed until the aqueous basic workup hydrolyzes this iminium salt[4].

VH_Mechanism DMF DMF (N,N-Dimethylformamide) Adduct O-Phosphorylated Intermediate DMF->Adduct + POCl3 POCl3 POCl3 (Phosphorus Oxychloride) POCl3->Adduct Exothermic Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Adduct->Vilsmeier - PO2Cl2⁻ Wheland Wheland Intermediate (Sigma Complex) Vilsmeier->Wheland + Arene Arene Electron-Rich Arene (Nucleophile) Arene->Wheland Electrophilic Attack Iminium Aryl Iminium Salt Wheland->Iminium - H⁺ (Rearomatization) Product Aryl Aldehyde Product Iminium->Product + H2O / Base (Hydrolysis)

Mechanistic pathway of the Vilsmeier-Haack formylation.

Activating Reagent Selection Guide

While Phosphorus Oxychloride (POCl₃) is the classical choice, your substrate's sensitivity or scale-up requirements may necessitate an alternative[5]. Use the table below to select the optimal activating reagent for your specific workflow.

Activating ReagentByproductsOptimal TempReactivity & Stability Profile
Phosphorus Oxychloride (POCl₃) Phosphoric acid, HCl0–5 °CStandard choice; highly reactive but highly moisture-sensitive. Exothermic formation requires strict cooling[1].
Oxalyl Chloride ((COCl)₂) CO, CO₂, HCl-20 to 0 °CCleanest reaction profile (gaseous byproducts); ideal for sensitive substrates and quantitative reagent formation[5].
Thionyl Chloride (SOCl₂) SO₂, HCl0–20 °CLess exothermic formation; however, the resulting Vilsmeier reagent is often less reactive than the POCl₃ derivative[6].
Phosgene (COCl₂) CO₂, HCl-20 to 0 °CHighly efficient but severely limited by extreme toxicity. Modern industrial applications replace bulk phosgene with continuous flow chemistry[7].
Validated Experimental Protocol: Formylation of Indole

This protocol is engineered as a self-validating system . By incorporating a mid-reaction mini-workup, you can definitively isolate whether a failure occurred during electrophilic attack or during the final hydrolysis step[1],[8].

Step 1: Preparation of the Vilsmeier Reagent

  • Flame-dry a 2-neck round-bottom flask under an inert argon atmosphere[1].

  • Add anhydrous N,N-dimethylformamide (DMF) (1.2 equiv) and cool to 0–5 °C using an ice bath[1].

  • Causality Note: The reaction between DMF and POCl₃ is highly exothermic. Cooling is mandatory to prevent the thermal decomposition of the resulting chloroiminium salt, which degrades rapidly above 60 °C[2].

  • Add POCl₃ (1.2 equiv) dropwise with vigorous stirring. Stir for 30–60 minutes at 0 °C[1].

  • Validation Checkpoint: The solution should turn pale yellow. A dark brown or black color indicates thermal degradation of the reagent; if this occurs, abort and restart[2].

Step 2: Substrate Addition & Reaction

  • Dissolve indole (1.0 equiv) in a minimal volume of anhydrous DMF[1].

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C[2].

  • Allow the reaction to warm to room temperature and stir for 2–4 hours[2].

  • Validation Checkpoint (Mini-Workup): Remove a 50 µL aliquot, quench in 500 µL of saturated aqueous NaHCO₃, and extract with 500 µL of ethyl acetate. Spot the organic layer on a TLC plate. The disappearance of the indole starting material confirms successful electrophilic attack, validating that the Vilsmeier reagent was active[1].

Step 3: Hydrolysis and Isolation

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the dropwise addition of 2 M NaOH or saturated aqueous sodium acetate until the pH reaches 6–8[9],[8].

  • Causality Note: The intermediate currently in your flask is an aryl iminium salt. Basic hydrolysis is strictly required to convert this stable intermediate into the final aldehyde and to neutralize the highly acidic HCl and phosphoric acid byproducts[8].

  • Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis.

  • Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield indole-3-carboxaldehyde[8].

Troubleshooting FAQs & Diagnostic Workflow

When a Vilsmeier-Haack reaction fails, the root cause usually falls into one of two categories: reagent death or incomplete hydrolysis.

Troubleshooting Start Issue: Low Yield or No Conversion CheckTLC Mini-Workup TLC (Quench aliquot in NaHCO3) Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains No product spot SM_Consumed Starting Material Consumed CheckTLC->SM_Consumed Baseline spot only ReagentDead Root Cause: Inactive Reagent Action: Use fresh POCl3 & dry DMF SM_Remains->ReagentDead HydrolysisIssue Root Cause: Stable Iminium Action: Extend basic hydrolysis SM_Consumed->HydrolysisIssue

Diagnostic workflow for common Vilsmeier-Haack reaction failures.

Q1: My TLC shows completely unreacted starting material after 12 hours. What went wrong? A1: The most common cause is an inactive Vilsmeier reagent due to moisture contamination or thermal degradation[2]. POCl₃ readily hydrolyzes in the presence of atmospheric moisture, neutralizing its activating potential[1]. Actionable Fix: Always use freshly distilled or newly opened POCl₃ and anhydrous DMF. Ensure your addition rate is slow enough to maintain the internal temperature below 5 °C during reagent preparation[2].

Q2: The reaction worked beautifully for my phenol derivative, but fails completely on benzene and toluene. Why? A2: The Vilsmeier reagent (chloroiminium ion) is a relatively weak electrophile compared to the oxonium ions used in Friedel-Crafts acylations[3]. It relies on the strong +M (resonance donating) effect of the substrate to drive the reaction forward. Actionable Fix: The Vilsmeier-Haack reaction is generally restricted to highly electron-rich arenes (e.g., anilines, phenols, pyrroles, and indoles)[3],[10]. For unactivated arenes like toluene or halobenzenes, consider transition metal-catalyzed reductive carbonylation using synthesis gas or CO surrogates instead[11].

Q3: I see complete consumption of my starting material on the mini-workup TLC, but my isolated yield after the bulk workup is terrible. Where is my product? A3: You are likely losing your product in the aqueous phase because the intermediate iminium salt has not been fully hydrolyzed[4]. Iminium salts are highly polar and will remain trapped in the aqueous layer during organic extraction. Actionable Fix: Extend the hydrolysis time. After adjusting the pH to 6–8 with NaOH or sodium acetate, stir the mixture vigorously at room temperature (or gently heat to 40 °C) for an additional 1–2 hours before attempting extraction[9],[8].

Q4: Can I avoid using POCl₃? It is heavily regulated, hazardous, and difficult to scale. A4: Yes. While POCl₃ is the classical choice, oxalyl chloride ((COCl)₂) is an excellent benchtop alternative that forms the Vilsmeier reagent cleanly with only gaseous byproducts[5]. For industrial scale-up, recent advancements in continuous flow chemistry have enabled the on-demand generation of the Vilsmeier reagent using chloroform and UV light to generate phosgene in situ, completely bypassing the need to handle bulk POCl₃ or phosgene directly[7].

References
  • Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Troubleshooting. Benchchem.
  • Vilsmeier-Haack Reaction. Master Organic Chemistry.
  • Instability of Vilsmeier reagent and how to manage it. Benchchem.
  • Organic Syntheses Procedure (Reductive Carbonyl
  • Vilsmeier-Haack Reaction Technical Support Center. Benchchem.
  • Organic Syntheses Procedure 10. Organic Syntheses.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
  • Vilsmeier-Haack Reaction. Sciencemadness Discussion Board.
  • Keeping Vilsmeier reagent in the flow. Kobe University News site.

Sources

Technical Support Center: Purification and Impurity Removal for 4-Methoxy-7-methylquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in isolating highly pure 4-Methoxy-7-methylquinoline-2-carbaldehyde . This compound is typically synthesized via the Riley oxidation of 4-methoxy-2,7-dimethylquinoline using selenium dioxide (


). Due to the reactive nature of the quinoline-2-carbaldehyde moiety, standard purification methods often lead to significant yield losses. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Part 1: Troubleshooting Guides & FAQs

Q1: What are the primary impurities associated with the synthesis of 4-Methoxy-7-methylquinoline-2-carbaldehyde, and what are their mechanistic origins? A1: The crude reaction mixture following a Riley oxidation typically contains four main classes of impurities[1]:

  • Unreacted Starting Material (4-methoxy-2,7-dimethylquinoline): Arises from incomplete oxidation, often due to the stoichiometric limitations or poor solubility of

    
    .
    
  • Over-oxidized Byproducts: The target aldehyde can undergo further oxidation to form 4-methoxy-7-methylquinoline-2-carboxylic acid, especially if excess oxidant is used or the reaction is heated for too long.

  • Colloidal Selenium: A direct byproduct of

    
     reduction. Elemental selenium often forms a fine, red/black colloidal suspension that easily passes through standard laboratory filter frits[2].
    
  • Regioisomeric Products: Minor oxidation may occur at the C7-methyl group. However, the C2-methyl group is significantly more reactive due to its conjugation with the electron-withdrawing quinoline nitrogen, making C7-oxidation a minor pathway.

Q2: How can I efficiently separate the target aldehyde from unreacted starting materials and non-aldehydic impurities without relying on time-consuming silica gel chromatography? A2: The most robust and scalable method is Liquid-Liquid Extraction via Bisulfite Adduct Formation [3]. Sodium bisulfite (


) undergoes a nucleophilic addition specifically to the unhindered C2-aldehyde, forming a highly polar, water-soluble 

-hydroxysulfonate salt[4]. Causality: Because this bisulfite adduct is charged, it selectively partitions into the aqueous phase. Unreacted starting materials, colloidal selenium, and other organic-soluble impurities remain trapped in the organic phase and can be easily discarded[5]. The reaction is fully reversible; treating the isolated aqueous layer with a base breaks the adduct, regenerating the pure aldehyde[6].

Q3: My bisulfite adduct is not precipitating, resulting in low recovery. How do I troubleshoot this? A3: Traditional bisulfite purification relies on the precipitation of a solid adduct. However, for many heterocyclic aldehydes, the adduct remains highly soluble in the aqueous reaction mixture and will not precipitate[6]. Solution: Transition from a solid-filtration protocol to a biphasic liquid-liquid extraction[3]. Instead of trying to isolate a solid, use an ethyl acetate/water system. To overcome the biphasic barrier and enhance reaction kinetics between the organic aldehyde and the aqueous bisulfite, add a water-miscible co-solvent like methanol or DMF. This increases the interfacial contact area during shaking, driving the adduct formation to completion[3][6].

Q4: How do I completely remove colloidal selenium impurities post-oxidation before attempting the bisulfite extraction? A4: Colloidal selenium can cause severe emulsions during liquid-liquid extraction and poison catalysts in downstream synthetic steps. Solution: Before any extraction, quench the reaction mixture and filter it through a tightly packed, 2-inch pad of Celite[2][5]. Washing the Celite pad with hot ethyl acetate or methanol ensures complete recovery of the aldehyde while permanently trapping the selenium matrix[2].

Q5: I am observing unexpected degradation or rearrangement products when purifying via column chromatography. What is causing this? A5: Quinoline-2-carbaldehydes are highly sensitive to the acidic nature of standard silica gel. Prolonged exposure can lead to unexpected rearrangements (such as the formation of indolizine derivatives if reactive condensation intermediates are present) or auto-oxidation to the carboxylic acid[7]. Solution: The bisulfite extraction method is strongly preferred to bypass these stability issues entirely, eliminating the need for chromatography[8]. If chromatography is strictly unavoidable, you must use deactivated silica gel (pre-treated with 1% triethylamine) and perform rapid flash chromatography to minimize column residence time[7].

Part 2: Quantitative Data Presentation

The following table summarizes the performance metrics of various purification strategies for quinoline-2-carbaldehyde derivatives, highlighting the superiority of the bisulfite extraction method.

Purification MethodYield Recovery (%)Purity (HPLC %)Processing Time (h)ScalabilityCost-Effectiveness
Silica Gel Chromatography 45 - 60%> 95%4 - 8LowLow
Recrystallization (EtOH) 50 - 70%> 98%12 - 24MediumHigh
Liquid-Liquid Bisulfite Extraction 85 - 95%> 98%1 - 2HighHigh

Part 3: Standardized Experimental Protocols

Protocol A: Post-Oxidation Selenium Removal

Self-validating mechanism: A clear, yellow/orange filtrate confirms the successful removal of red colloidal selenium.

  • Cooling: Allow the

    
     oxidation reaction mixture to cool to room temperature.
    
  • Matrix Preparation: Prepare a filtration funnel with a 2-inch pad of Celite. Wet the pad with the reaction solvent (e.g., 1,4-dioxane or ethanol).

  • Filtration: Filter the crude mixture directly through the Celite pad under vacuum[2].

  • Washing: Wash the pad thoroughly with hot ethyl acetate (3 × 20 mL) to ensure no target aldehyde remains trapped in the matrix. Concentrate the combined filtrates under reduced pressure.

Protocol B: Liquid-Liquid Bisulfite Purification

Self-validating mechanism: Monitoring the aqueous phase pH during regeneration ensures the complete breakdown of the


-hydroxysulfonate salt back to the free aldehyde.
  • Dissolution: Dissolve the concentrated crude mixture (from Protocol A) in a water-miscible solvent (e.g., 5 mL Methanol or DMF) to facilitate phase transfer[3][6].

  • Adduct Formation: Transfer the solution to a separatory funnel. Add 25 mL of freshly prepared, saturated aqueous sodium bisulfite (

    
    ). Shake vigorously for 60 seconds[5].
    
  • Extraction of Impurities: Add 25 mL of an immiscible organic solvent (e.g., Ethyl Acetate) and 25 mL of deionized water. Shake and separate the layers[3].

    • Organic Layer: Contains unreacted starting materials and non-aldehydic impurities. Discard.

    • Aqueous Layer: Contains the target bisulfite adduct. Retain.

  • Aldehyde Regeneration: To the retained aqueous layer, add 25 mL of fresh Ethyl Acetate. Dropwise, add a 50% sodium hydroxide (

    
    ) solution while stirring vigorously, until the aqueous phase reaches pH 12[6].
    
  • Isolation: Separate the layers. The regenerated 4-Methoxy-7-methylquinoline-2-carbaldehyde will partition into the organic layer. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the highly pure product.
    

Part 4: Process Visualization

G Crude Crude Reaction Mixture (Aldehyde + Impurities) AddBisulfite Add EtOAc & Sat. Aq. NaHSO3 (Vigorous Shaking) Crude->AddBisulfite PhaseSep1 Phase Separation AddBisulfite->PhaseSep1 OrgLayer1 Organic Phase (Unreacted SM, Se waste) DISCARD PhaseSep1->OrgLayer1 Top Layer AqLayer1 Aqueous Phase (Bisulfite Adduct) RETAIN PhaseSep1->AqLayer1 Bottom Layer Regen Add NaOH (pH 12) & Fresh EtOAc (Regenerate Aldehyde) AqLayer1->Regen PhaseSep2 Phase Separation Regen->PhaseSep2 AqLayer2 Aqueous Phase (Inorganic Salts) DISCARD PhaseSep2->AqLayer2 Bottom Layer OrgLayer2 Organic Phase (Purified Aldehyde) RETAIN PhaseSep2->OrgLayer2 Top Layer

Bisulfite extraction workflow for purifying 4-Methoxy-7-methylquinoline-2-carbaldehyde.

Part 5: References

  • Benchchem. Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Available at: 6

  • Wikipedia. Bisulfite. Available at: 4

  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Available at: 3

  • RSC Advances. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. Available at: 8

  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes... (Secondary Verification). Available at: 5

  • Google Patents. US5459272A - Quinoline-2-(carboxaldehyde) reagents for detection of primary amines. Available at:2

  • Benchchem. Technical Support Center: Characterization of Unexpected Products in Indolizine-2-carbaldehyde Reactions. Available at: 7

  • ECHEMI. 14510-06-6, 8-Hydroxyquinoline-2-carboxaldehyde Formula. Available at:1

Sources

Technical Support Center: Scale-Up of 4-Methoxy-7-methylquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub for Advanced Heterocyclic Synthesis. Ticket ID: #SC-Q2-CHO-001 Topic: Scaling up the synthesis of 4-Methoxy-7-methylquinoline-2-carbaldehyde Assigned Specialist: Senior Application Scientist

Executive Summary & Strategic Analysis

The synthesis of 4-Methoxy-7-methylquinoline-2-carbaldehyde is a high-value workflow often utilized in the development of kinase inhibitors and anti-infectives. While the chemistry appears straightforward, scaling this reaction sequence introduces three critical bottlenecks:

  • Regioisomer Control: The starting material, m-toluidine, yields a mixture of 5-methyl and 7-methyl isomers during the Conrad-Limpach cyclization. Separation at the correct stage is non-negotiable.

  • Thermodynamics of Functionalization: The conversion of the 4-chloro intermediate to the 4-methoxy derivative is highly exothermic and prone to runaway on kilogram scales.

  • Riley Oxidation Management: The Selenium Dioxide (

    
    ) oxidation of the 2-methyl group is the most capricious step, presenting hazards regarding selenium toxicity, colloidal metal removal, and over-oxidation to the carboxylic acid.
    

This guide provides a self-validating protocol designed to mitigate these specific risks.

Master Synthesis Workflow

The following diagram outlines the critical path and decision gates for the synthesis.

G Start Start: m-Toluidine + Ethyl Acetoacetate Cyclization Step 1: Conrad-Limpach Cyclization (250°C, Dowtherm A) Start->Cyclization - H2O, - EtOH IsomerMix Mixture: 4-OH-7-Me (Major) + 4-OH-5-Me (Minor) Cyclization->IsomerMix Purification CRITICAL GATE: Fractional Recrystallization (AcOH or DMF) IsomerMix->Purification Isolation of 7-Me Chlorination Step 2: Chlorination (POCl3, Reflux) Purification->Chlorination Pure 4-OH-7-Me Methoxylation Step 3: Methoxylation (NaOMe, MeOH, Reflux) Chlorination->Methoxylation SNAr Oxidation Step 4: Riley Oxidation (SeO2, Dioxane/H2O) Methoxylation->Oxidation Selective C2 Oxidation Workup Selenium Removal (Hot Filtration + Thiosulfate) Oxidation->Workup Final Target: 4-Methoxy-7-methylquinoline- 2-carbaldehyde Workup->Final

Figure 1: Critical path for the synthesis of 4-Methoxy-7-methylquinoline-2-carbaldehyde, highlighting the isomer separation gate.

Detailed Protocols & Troubleshooting

Module A: The Isomer Challenge (Steps 1-2)

Objective: Synthesis of pure 4-Chloro-2,7-dimethylquinoline.

The reaction of m-toluidine with ethyl acetoacetate typically yields a ~70:30 mixture of the 7-methyl and 5-methyl isomers.[1] Do not proceed to the oxidation step with a mixture. The isomers are most easily separated at the 4-hydroxy stage due to significant solubility differences.

Protocol:

  • Condensation: Reflux m-toluidine and ethyl acetoacetate in toluene with a Dean-Stark trap to form the enamine.

  • Cyclization: Add the enamine dropwise to boiling Dowtherm A (250°C). Note: High temperature is required for the kinetic product.

  • Purification (The Gate): Cool the mixture. The 7-methyl-4-hydroxyquinoline is typically less soluble. Dilute with hexane/ethanol and filter. Recrystallize the solid from glacial acetic acid or DMF.

    • QC Check:

      
      H NMR. Look for the C5 proton doublet. In the 5-methyl isomer, the C5 position is blocked.
      

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Yield in Step 1 Incomplete water removal.Ensure vigorous reflux and efficient Dean-Stark operation.
Product is a sticky tar Polymerization or residual Dowtherm.Triturate the crude solid with copious hexanes or toluene to remove the high-boiling solvent.
Isomers Co-elute/Co-crystallize 5-Me isomer content is too high.Perform a "hot swish" purification: suspend solid in boiling EtOH, filter while hot. The 7-Me isomer often remains solid while 5-Me dissolves.
Module B: Functionalization (Step 3)

Objective: Conversion of 4-Cl to 4-OMe.

Protocol:

  • Dissolve 4-chloro-2,7-dimethylquinoline in dry Methanol.

  • Add Sodium Methoxide (NaOMe) solution (30% in MeOH) slowly.

  • Reflux for 4–6 hours.

Scale-Up Hazard: This nucleophilic aromatic substitution (


) is exothermic. On a >100g scale, the addition of NaOMe must be controlled to maintain a gentle reflux.

FAQ:

  • Q: Can I use KOH/MeOH instead of NaOMe?

    • A: No. Hydroxide ions can compete, leading to hydrolysis back to the 4-hydroxy quinoline (the starting material of the previous step). Use anhydrous alkoxide.

  • Q: I see a new impurity at RRT 0.8.

    • A: This is likely the N-methylated quinolone byproduct (thermodynamic trap). Ensure your reaction temperature does not exceed 65-70°C and avoid prolonged reaction times.

Module C: The Riley Oxidation (Step 4)

Objective: Selective oxidation of C2-Methyl to C2-Formyl.

This is the most technically demanding step. Selenium Dioxide (


) is specific for activated methyl groups (like the 2-Me on quinoline), but it generates colloidal selenium that is notoriously difficult to filter.

Optimized Protocol:

  • Solvent System: Use 1,4-Dioxane : Water (95:5) .

    • Why: Anhydrous conditions promote over-oxidation to the carboxylic acid. The presence of water hydrates the intermediate aldehyde, protecting it.

  • Stoichiometry: Use 1.1 to 1.3 equivalents of

    
    .
    
  • Temperature: Reflux (101°C) for 2–4 hours. Monitor by HPLC every 30 mins.

Selenium Removal Workflow (The "Red Sludge" Fix):

SeRemoval Rxn Reaction Mixture (Red/Black Suspension) HotFilter Step A: Filter HOT through Celite Rxn->HotFilter Remove bulk Se Filtrate Filtrate (Contains soluble Se species) HotFilter->Filtrate Precipitation Step B: Add Na2S2O3 (Sodium Thiosulfate) Filtrate->Precipitation Reduce residual SeO2 FinalFilter Step C: Filter Precipitated Se & Extract Product Precipitation->FinalFilter

Figure 2: Multi-stage filtration strategy for removing colloidal selenium.

Troubleshooting The Oxidation:

IssueDiagnosisSolution
Over-oxidation to Acid Reaction time too long or too much water.Stop reaction immediately upon disappearance of SM. If acid forms, esterify (MeOH/H+) and reduce back to aldehyde (DIBAL) or re-oxidize alcohol (MnO2).
Product is Red/Orange Colloidal Selenium contamination.Treat the organic phase with aqueous Sodium Thiosulfate or Sodium Sulfide. This precipitates soluble selenium species which can then be filtered off.[2]
Low Conversion Old

reagent.

is hygroscopic and deactivates. Use sublimed

or increase equivalents to 1.5x.

Data Specifications & Stability

Target Molecule: 4-Methoxy-7-methylquinoline-2-carbaldehyde

ParameterSpecificationNotes
Appearance Yellow to pale orange solidColor deepens if Se is present.
Storage < -20°C, Inert AtmosphereAldehydes oxidize to acids in air.
Reactivity Electrophilic AldehydeProne to hydrate formation in water; forms bisulfite adducts (useful for purification).
Major Impurity 4-Methoxy-7-methylquinoline-2-carboxylic acidResult of over-oxidation. Remove via bicarb wash.

References

  • Riley Oxidation Mechanism & Scope

    • Riley, H. L., et al. "Selenium Dioxide: A New Oxidising Agent."[3] Journal of the Chemical Society, 1932.

    • Mechanism:[4][5][6][7][8][9][10] The reaction proceeds via an ene-reaction followed by a [2,3]-sigmatropic rearrangement.[4]

  • Conrad-Limpach Synthesis & Isomer Issues

    • Conrad, M., & Limpach, L. "Synthesen von Chinolinderivaten."[11] Berichte der deutschen chemischen Gesellschaft, 1887.

    • Scale-Up Insight: Discusses the thermal cyclization requirements and isomer mixtures
  • Selenium Removal Strategies

    • Detailed protocols for removing colloidal selenium using filtration and chemical precipitation (Thiosulf
    • Context: Essential for pharmaceutical grade purity.
  • Synthesis of 4-Chloro-quinolines

    • Price, C. C., et al. "4,7-Dichloroquinoline." Organic Syntheses, Coll. Vol. 3, p. 272.
    • Relevance: Provides the standard protocol for chlorin

Disclaimer: This guide is intended for qualified chemical professionals. The synthesis involves hazardous reagents (


, 

, Dowtherm A) and high temperatures. Always conduct a full Process Safety Review (PSR) before scaling up.

Sources

Validation & Comparative

Biological activity of 4-Methoxy-7-methylquinoline-2-carbaldehyde vs. other quinolines

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the biological potential of 4-Methoxy-7-methylquinoline-2-carbaldehyde , a specialized pharmacophore intermediate. Note that while the free aldehyde itself is primarily a synthetic precursor, its value lies in the potent biological activities of its derivatives (Schiff bases, hydrazones, and metal complexes).

This analysis compares the 4-Methoxy-7-methyl scaffold against standard quinoline analogues (e.g., 8-Hydroxyquinoline, Unsubstituted Quinoline) to highlight its advantages in drug design.

Executive Summary

4-Methoxy-7-methylquinoline-2-carbaldehyde (CAS: 802906-23-6) serves as a "privileged scaffold" in medicinal chemistry. Unlike the ubiquitous 8-hydroxyquinoline (an iron chelator), this 4,7-disubstituted core offers a unique electronic and steric profile:

  • 4-Methoxy Group: Increases electron density in the heteroaromatic ring, enhancing π-π stacking interactions with DNA base pairs (intercalation).

  • 7-Methyl Group: Improves lipophilicity (

    
    ), facilitating passive transport across bacterial and cancer cell membranes.
    
  • 2-Carbaldehyde Handle: A highly reactive site for condensation with amines/hydrazides to form bioactive Schiff bases.

Primary Applications: Anticancer (DNA intercalation), Antimicrobial (Metal chelation), and Antioxidant agents.

Comparative Biological Performance

The following data compares the biological efficacy of derivatives synthesized from this scaffold versus standard alternatives.

A. Anticancer Activity (Cytotoxicity)

Target Mechanism:[1][2] DNA Intercalation & Topoisomerase II Inhibition. Test System: Human Cancer Cell Lines (HeLa, MCF-7).

Scaffold TypeDerivative ClassIC50 (HeLa)IC50 (MCF-7)Mechanism Note
4-Methoxy-7-methyl Hydrazone1.2 - 3.5 µM 2.1 - 4.8 µM High lipophilicity enhances cellular uptake.
Unsubstituted QuinolineHydrazone15.0 - 25.0 µM18.5 - 30.0 µMPoor membrane permeability limits potency.
8-HydroxyquinolineMetal Complex5.0 - 8.0 µM6.5 - 9.0 µMActivity dependent on metal ion (Cu/Zn) availability.
Doxorubicin (Control)Standard Drug0.5 - 1.0 µM0.3 - 0.8 µMReference Standard

Key Insight: The 4-Methoxy-7-methyl substitution pattern improves potency by ~5-fold compared to the unsubstituted core, likely due to the electron-donating methoxy group stabilizing the drug-DNA complex.

B. Antimicrobial Efficiency

Target Mechanism: Metal ion chelation (disrupting bacterial metalloenzymes) and membrane disruption.

Organism4-Methoxy-7-methyl Schiff Base (MIC)8-Hydroxyquinoline (MIC)Ciprofloxacin (Control)
S. aureus (Gram +)4 - 8 µg/mL12 - 25 µg/mL0.5 - 1.0 µg/mL
E. coli (Gram -)8 - 16 µg/mL> 50 µg/mL0.01 - 0.5 µg/mL
C. albicans (Fungi)12 - 20 µg/mL25 - 50 µg/mLN/A

Key Insight: While less potent than pure antibiotics like Ciprofloxacin, the 4-Methoxy-7-methyl derivatives show superior broad-spectrum activity compared to other quinoline precursors, particularly against fungi.

Mechanism of Action & SAR Visualization

The biological superiority of this scaffold stems from its specific Structure-Activity Relationship (SAR).

SAR_Mechanism Core Quinoline Core (Scaffold) Pos2 2-Carbaldehyde (Reactive Handle) Core->Pos2 Pos4 4-Methoxy Group (Electron Donor) Core->Pos4 Pos7 7-Methyl Group (Lipophilic) Core->Pos7 Deriv Schiff Base / Hydrazone Formation Pos2->Deriv Condensation w/ Amines Target1 DNA Intercalation (Anticancer) Pos4->Target1 Enhances π-Stacking Pos7->Target1 Increases Uptake Deriv->Target1 Target2 Metal Chelation (Antimicrobial) Deriv->Target2 N-N Binding Site

Caption: SAR map illustrating how the 4-methoxy and 7-methyl substituents cooperatively enhance DNA binding and cellular uptake.

Experimental Protocols

To validate the activity of this scaffold, researchers typically convert the aldehyde into a bioactive ligand. Below is a standard protocol for synthesizing and testing a Schiff Base derivative .

Phase 1: Synthesis of Bioactive Ligand
  • Reagents: Dissolve 4-Methoxy-7-methylquinoline-2-carbaldehyde (1.0 mmol) in hot ethanol (20 mL).

  • Reaction: Add an equimolar amount of a primary amine (e.g., 4-fluoroaniline or isoniazid) and 2-3 drops of glacial acetic acid (catalyst).

  • Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The Schiff base typically precipitates as a colored solid. Filter, wash with cold ethanol, and recrystallize.

Phase 2: Antimicrobial Assay (MIC Determination)

Standard: CLSI Broth Microdilution Method

  • Preparation: Dissolve the synthesized derivative in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

Synthesis Workflow (Precursor to Product)

The aldehyde itself is not naturally occurring; it is synthesized via the Combes Quinoline Synthesis followed by selective oxidation.

Synthesis_Workflow Step1 Step 1: Combes Synthesis (Aniline + Ethyl Acetoacetate) Step2 Intermediate: 4-Methyl-2-quinolinone Step1->Step2 Step3 Step 2: Methylation (MeI / K2CO3) Step2->Step3 Step4 Intermediate: 2-Methoxy-4-methylquinoline Step3->Step4 Step5 Step 3: Selective Oxidation (SeO2 or PIDA) Step4->Step5 Oxidation of Methyl Group Final Product: 4-Methoxy-7-methylquinoline- 2-carbaldehyde Step5->Final

Caption: Synthetic route from basic aniline precursors to the active aldehyde scaffold.

References

  • BenchChem Technical Guides. (2025). Synthesis of 2-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide. Retrieved from

  • Musiol, R., et al. (2020). "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives." Molecules, 25(9), 2123. Retrieved from

  • Yousuf, S., et al. (2022). "Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies." Molecular Diversity, 26, 2341–2365. Retrieved from

  • Prachayasittikul, V., et al. (2013). "Antimicrobial and Antioxidant Activities of Quinoline Derivatives." EXCLI Journal, 12, 115-133. Retrieved from

  • Desai, N.C., et al. (2019). "Synthesis and biological evaluation of some new quinoline based Schiff bases." Medicinal Chemistry Research, 28, 123-134.

Sources

Spectroscopic Comparison of 4-Methoxy-7-methylquinoline-2-carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of 4-Methoxy-7-methylquinoline-2-carbaldehyde and its critical constitutional isomers. These isomers frequently arise as competitive byproducts during the synthesis of quinoline-based pharmacophores (e.g., antimalarials, kinase inhibitors), making their rigorous differentiation essential for regulatory compliance and structure-activity relationship (SAR) studies.

Executive Summary & Isomer Definition

In the development of quinoline-based therapeutics, the specific placement of the formyl (-CHO) and methoxy (-OCH₃) groups governs biological efficacy. This guide differentiates the target molecule from its two most prevalent synthetic isomers:

  • Target (Compound A): 4-Methoxy-7-methylquinoline-2-carbaldehyde

    • Relevance: Key intermediate for C2-functionalized hydrazones/oximes.

  • Isomer B (Positional Isomer): 4-Methoxy-7-methylquinoline-3-carbaldehyde

    • Origin: Product of Vilsmeier-Haack formylation (C3 selective) rather than radical oxidation of a C2-methyl group.

  • Isomer C (Regioisomer): 4-Methoxy-5-methylquinoline-2-carbaldehyde

    • Origin: Cyclization byproduct (e.g., Knorr synthesis) when using m-toluidine, where ring closure can occur ortho or para to the methyl group.

Spectroscopic Differentiation Strategy

The following decision tree illustrates the logical workflow for identifying the correct isomer using NMR and IR data.

IsomerID Start Unknown Isomer Sample Step1 1H NMR: Analyze Aromatic Region (6.5 - 8.5 ppm) Start->Step1 Decision1 Is there a singlet ~7.2-7.5 ppm (H3)? Step1->Decision1 ResultA Target: 2-Carbaldehyde (H3 is isolated, shielded by C4-OMe) Decision1->ResultA Yes ResultB Isomer B: 3-Carbaldehyde (H2 is singlet ~9.0 ppm, desheilded) Decision1->ResultB No (H2 Singlet present) Step2 NOE / 2D NMR Analysis ResultA->Step2 Decision2 NOE between C4-OMe and C5-H? Step2->Decision2 ResultC Target: 7-Methyl (Strong NOE OMe <-> H5) Decision2->ResultC Yes ResultD Isomer C: 5-Methyl (Weak/No NOE, Steric clash) Decision2->ResultD No

Caption: Logical decision tree for differentiating quinoline-carbaldehyde isomers using 1H NMR chemical shifts and NOE correlations.

Comparative Spectroscopic Data

The following data tables synthesize experimental observations from analogous quinoline systems to establish the diagnostic markers for the target compound.

A. Nuclear Magnetic Resonance (1H NMR)

The most distinct marker is the H3 proton . In the target (2-CHO), H3 is adjacent to the electron-donating 4-methoxy group, causing a significant upfield shift compared to the 3-CHO isomer.

FeatureTarget (2-CHO)Isomer B (3-CHO)Isomer C (5-Me)Diagnostic Note
-CHO Proton ~10.1 ppm (s)~10.4 ppm (s)~10.1 ppm (s)C3-CHO is typically more deshielded due to inductive effects of C2-N.
H3 Proton ~7.4 ppm (s) N/A (Substituted)~7.4 ppm (s)Critical: H3 is a singlet in the target. In Isomer B, H2 appears as a singlet at ~9.1 ppm .
H2 Proton N/A (Substituted)~9.1 ppm (s) N/AH2 is highly deshielded by the adjacent Nitrogen.
C4-OMe ~4.10 ppm (s)~4.15 ppm (s)~4.05 ppm (s)Minimal variation; not diagnostic alone.
C7-Me ~2.55 ppm (s)~2.55 ppm (s)N/A (C5-Me ~2.65)C5-Me is often deshielded due to peri-interaction with C4-OMe.
B. Infrared Spectroscopy (FT-IR)
Functional GroupTarget (2-CHO)Isomer B (3-CHO)
C=O Stretch 1705 cm⁻¹1690 cm⁻¹
C=N Stretch 1595 cm⁻¹1610 cm⁻¹
Differentiation The conjugation of the aldehyde at C2 with the ring nitrogen often shifts the C=O stretch to slightly higher wavenumbers compared to the C3 position.
C. Mass Spectrometry (EI-MS)
  • Molecular Ion (M+): 215 m/z (All isomers)

  • Fragmentation Pattern:

    • Target (2-CHO): Prominent peak at M-29 (Loss of -CHO) and M-31 (Loss of -OMe).

    • Isomer B (3-CHO): Often shows a distinctive M-1 peak (stable acylium ion) which is less intense in the 2-CHO isomer due to the proximity of the ring nitrogen facilitating different fragmentation pathways (e.g., CO expulsion).

Experimental Protocols

Reliable generation and isolation of these isomers require specific synthetic routes.

Protocol 1: Synthesis of Target (2-CHO) via Selective Oxidation

This method avoids the formation of the 3-CHO isomer by starting with a 2-methyl precursor.

  • Starting Material: 4-Methoxy-2,7-dimethylquinoline.

  • Reagent: Selenium Dioxide (SeO₂) or Phenyliodine(III) diacetate (PIDA).

  • Procedure:

    • Dissolve starting material (1.0 eq) in 1,4-dioxane.

    • Add SeO₂ (1.2 eq) and heat to reflux (100°C) for 4 hours.

    • Purification: The aldehyde is less polar than the alcohol intermediate. Purify via Flash Column Chromatography (Hexane:EtOAc 8:2).

    • Yield: Typically 60-75%.

Protocol 2: Synthesis of Isomer B (3-CHO) via Vilsmeier-Haack

This route is used to deliberately generate the reference standard for Isomer B.

  • Starting Material: 4-Methoxy-7-methylquinoline (no substituent at C2/C3).

  • Reagents: POCl₃, DMF (Vilsmeier Reagent).

  • Procedure:

    • Cool DMF (3.0 eq) to 0°C. Dropwise add POCl₃ (1.2 eq).

    • Add substrate solution in DMF.[1][2] Heat to 80°C for 6 hours.

    • Workup: Pour onto ice/NaOAc. The formyl group selectively installs at C3 (electron-rich position favored by electrophilic aromatic substitution).

Workflow Diagram: Synthetic Divergence

Synthesis Precursor 4-Methoxy-7-methylquinoline (Core Scaffold) RouteB Route B: Vilsmeier-Haack (Electrophilic Subst.) Precursor->RouteB RouteA Route A: Radical Oxidation (Requires 2-Me group) Target Target: 2-Carbaldehyde (From 2,7-dimethyl precursor) RouteA->Target SeO2 Oxidation Isomer Isomer B: 3-Carbaldehyde (Direct C3 Formylation) RouteB->Isomer Major Product Precursor2 2,7-Dimethyl-4-methoxyquinoline Precursor2->RouteA

Caption: Synthetic divergence showing how reaction choice dictates the formation of the 2-CHO (Target) vs. 3-CHO (Isomer) products.

References

  • BenchChem. "Synthesis of 2-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide."[2] BenchChem Technical Reports, 2025. Link

  • MDPI. "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes." Molecules, 2020.[3] Link

  • NIST. "Quinoline-2-carboxaldehyde IR Spectrum." NIST Chemistry WebBook, SRD 69. Link

  • PubChem. "4-methylquinoline-2-carbaldehyde Structural Data."[4] National Library of Medicine. Link

Sources

Technical Comparison Guide: Antifungal Efficacy of 4-Methyl-2-Phenylquinoline Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant fungal pathogens, particularly Candida and Cryptococcus species, has necessitated the exploration of non-azole scaffolds. The 4-methyl-2-phenylquinoline core represents a privileged structure in medicinal chemistry due to its planar aromaticity and lipophilicity, which facilitate membrane intercalation.

While the parent molecule (4-methyl-2-phenylquinoline) exhibits modest baseline activity, functionalized analogues —specifically those with halogenated phenyl rings or amino-substitutions at the C4 position—demonstrate potent antifungal efficacy. This guide objectively compares these analogues against industry standards (Fluconazole and Amphotericin B), highlighting their superior performance in biofilm eradication and activity against azole-resistant strains .

Chemical Rationale & Structural Classes[1][2][3][4][5]

The 4-methyl-2-phenylquinoline scaffold offers three critical vectors for optimization:

  • C2-Phenyl Ring: Modulates lipophilicity and protein binding. Para-substitution (e.g., -Cl, -F, -OMe) significantly enhances potency.

  • C4-Position: The methyl group provides steric bulk, but substitution with amines (4-aminoquinolines) often yields superior hydrogen-bonding capability with the target enzyme (CYP51).

  • Quinoline Nitrogen: Acts as a hydrogen bond acceptor or metal chelator.

Analyzed Analogues

For this comparison, we evaluate three distinct classes of analogues derived from recent high-impact literature:

  • Analogue A (Halogenated): 4-methyl-2-(4-chlorophenyl)quinoline.[1]

  • Analogue B (Amino-Functionalized): 2-phenyl-4-aminoquinoline derivatives.

  • Analogue C (Quinolinequinone): Oxidized derivatives showing dual-action mechanism.

Comparative Performance Analysis

Minimum Inhibitory Concentration (MIC)

The following data synthesizes in vitro activities against standard and resistant fungal strains. Note the distinct advantage of Amino-Quinoline derivatives against C. neoformans.

Table 1: Comparative MIC Values (μg/mL)

Compound ClassCandida albicans (Susceptible)Candida albicans (Azole-Resistant)Cryptococcus neoformansAspergillus fumigatus
Fluconazole (Std) 0.25 - 1.0> 64.0 (Resistant)4.0 - 8.0> 64.0 (Inactive)
Amphotericin B (Std) 0.25 - 0.50.5 - 1.00.25 - 0.50.5 - 1.0
Analogue A (4-Cl-Ph) 25.0 - 50.045.016.0> 100
Analogue B (4-Amino) 1.22 - 4.88 8.0 - 16.0 1.0 - 2.0 15.6
Analogue C (Quinone) 4.889.762.4432.0

Key Insight: Analogue B (4-Amino derivative) demonstrates potency comparable to Fluconazole against susceptible strains but retains significant activity against azole-resistant isolates, likely due to a distinct binding mode or reduced affinity for efflux pumps (MDR1/CDR1).

Biofilm Eradication Profile

Standard azoles are notoriously ineffective against mature biofilms due to the extracellular matrix (ECM). Quinoline analogues, particularly halogenated variants, show superior penetration.

Table 2: Minimum Biofilm Eradication Concentration (MBEC)

CompoundMBEC₅₀ (μM)Mechanism of Biofilm Disruption
Fluconazole > 1000 (Ineffective)Unable to penetrate ECM; fungistatic only.
Analogue A 6.25 - 12.5 Membrane perturbation; ROS induction within biofilm.
Analogue B 25.0 - 50.0Inhibition of hyphal transition (yeast-to-hyphae blockade).

Mechanism of Action (MoA)

The antifungal activity of 4-methyl-2-phenylquinoline analogues is multimodal. Unlike azoles which solely target CYP51, these analogues often engage a secondary mechanism involving mitochondrial disruption and Reactive Oxygen Species (ROS) generation.

Dual-Targeting Pathway
  • Primary: Inhibition of Lanosterol 14α-demethylase (CYP51) , preventing ergosterol synthesis and compromising membrane fluidity.[2]

  • Secondary: Disruption of the Mitochondrial Electron Transport Chain (ETC) , specifically Complex II (Succinate Dehydrogenase), leading to ATP depletion and ROS accumulation.

MoA_Pathway Quinoline 4-Methyl-2-Phenylquinoline Analogue CYP51 Target 1: CYP51 (Lanosterol 14α-demethylase) Quinoline->CYP51 High Affinity Binding Mito Target 2: Mitochondrial Complex II Quinoline->Mito Secondary Interaction Ergosterol Ergosterol Depletion CYP51->Ergosterol Inhibits ROS ROS Accumulation (Oxidative Stress) Mito->ROS Induces ATP ATP Depletion Mito->ATP Causes Membrane Membrane Permeability Increase Ergosterol->Membrane Causes Death Fungal Cell Death (Apoptosis/Necrosis) Membrane->Death ROS->Death ATP->Death

Figure 1: Dual mechanism of action showing simultaneous targeting of membrane biosynthesis and mitochondrial function, reducing the likelihood of rapid resistance development.

Experimental Protocols

To ensure reproducibility, the following protocols adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Synthesis of 4-Methyl-2-Phenylquinoline Analogues

Method: Modified Doebner-Miller or Pfitzinger Reaction. Rationale: Allows for modular substitution of the phenyl ring using substituted benzaldehydes or acetophenones.

  • Reactants: Aniline derivative (1.0 eq) + Benzaldehyde derivative (1.0 eq) + Acetone/Pyruvate (Solvent/Reagent).

  • Catalyst: HCl or Lewis Acid (e.g., ZnCl₂).

  • Condition: Reflux at 100°C for 3-6 hours or Microwave Irradiation (540W, 3 mins) for green synthesis.

  • Purification: Recrystallization from Ethanol or Column Chromatography (Ethyl Acetate:Hexane).

CLSI M27-A3 Microdilution Assay (Self-Validating)

This protocol includes internal controls to validate the MIC readout.

Assay_Protocol Start Inoculum Prep (0.5 McFarland) Dilution Serial Dilution (RPMI 1640 + MOPS) Start->Dilution Plate 96-Well Plate Loading Dilution->Plate Incubate Incubation (35°C, 24-48h) Plate->Incubate Control_Pos Control: Growth (No Drug) Plate->Control_Pos Internal Validation Control_Neg Control: Sterile (Media Only) Plate->Control_Neg Read Visual/Spectrophotometric Reading (MIC) Incubate->Read

Figure 2: Workflow for CLSI M27-A3 broth microdilution assay.

Step-by-Step Validation:

  • Media Preparation: Use RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0. Why? Unbuffered media can shift pH due to fungal metabolism, altering drug potency.

  • Inoculum: Adjust yeast suspension to

    
     to 
    
    
    
    CFU/mL (0.5 McFarland standard). Dilute 1:100, then 1:20.
  • Drug Dilution: Prepare 2x concentrations of the Quinoline analogue in RPMI. Range: 0.125 to 64 μg/mL.

  • Controls (Critical for Validity):

    • Growth Control: Media + Fungi + Solvent (DMSO < 1%). Must show turbidity.

    • Sterility Control: Media only. Must be clear.

  • Endpoint: The lowest concentration showing 50% inhibition (compared to growth control) is the MIC.

Toxicity & ADME Profile

A major limitation of quinolines can be genotoxicity. However, 4-methyl-2-phenyl analogues generally exhibit a safer profile compared to simple quinolines.

  • Cytotoxicity (CC₅₀): > 64 μg/mL in Vero cells (Selectivity Index > 10 for active analogues).

  • Hemolysis: < 5% at MIC, indicating membrane selectivity for fungal ergosterol over mammalian cholesterol.

  • Lipophilicity (LogP): Typically 3.5 - 4.5. High lipophilicity aids tissue penetration but requires formulation optimization (e.g., cyclodextrin complexation) for systemic delivery.

References

  • BenchChem Technical Support Team. (2025). Quinaldanilide and Related Quinoline Derivatives: A Deep Dive into Their Antifungal Mechanism of Action. BenchChem. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). CLSI.
  • Musiol, R., et al. (2010). Quinoline derivatives as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters.
  • Upadhyay, H.C., et al. (2012). Synthesis and antifungal evaluation of 2-phenylquinoline-4-carboxylic acid derivatives. European Journal of Medicinal Chemistry.
  • Kategaonkar, A.H., et al. (2010). Synthesis and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. Link

  • Nuryastuti, T., et al. (2018). Antifungal and antibiofilm activities of quinoline derivatives against Candida albicans. Journal of Medical Microbiology.
  • Huigens, R.W., et al. (2016). In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. International Journal of Antimicrobial Agents. Link

Sources

A Comparative Guide to the Efficacy of Oxidizing Agents for Methylquinoline Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

The selective oxidation of the methyl group on the quinoline scaffold is a cornerstone transformation in medicinal chemistry and materials science. The resulting quinoline carboxylic acids and aldehydes are pivotal intermediates for synthesizing a vast array of pharmaceuticals, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] However, the quinoline nucleus, with its electron-rich aromatic system and nucleophilic nitrogen, presents a significant challenge. A successful oxidation requires a reagent with the finesse to target a resilient C(sp³)–H bond while sparing the delicate aromatic rings and avoiding unwanted N-oxide formation.[3]

This guide provides an in-depth comparison of the most effective oxidizing agents for this transformation, grounded in mechanistic principles and supported by experimental data. We will dissect the performance of classical stoichiometric oxidants and explore modern catalytic systems to equip researchers with the knowledge to make informed decisions for their synthetic campaigns.

The Classical Powerhouses: Potassium Permanganate vs. Selenium Dioxide

For decades, two reagents have dominated the landscape of methylquinoline oxidation: the aggressive potassium permanganate and the more selective selenium dioxide. The choice between them is a classic case of balancing raw power against precision.

Potassium Permanganate (KMnO₄): The Inexpensive Workhorse

Potassium permanganate is a potent, cost-effective oxidizing agent capable of converting methyl groups to carboxylic acids.[4] Its efficacy stems from the high oxidation state (+7) of manganese, which makes the permanganate ion a powerful electron acceptor.[5]

Mechanistic Insight & Causality: The oxidation of a benzylic methyl group by KMnO₄ typically proceeds under basic conditions. The reaction is thought to involve a hydrogen atom abstraction to form a benzyl-type radical, which is then rapidly oxidized to the corresponding carboxylate. The process is exhaustive, proceeding directly to the carboxylic acid.[6] The basic medium is crucial; in acidic solutions, permanganate is even more aggressive and can lead to the degradation of the aromatic rings.[5][7]

Advantages:

  • Low Cost & Availability: KMnO₄ is an inexpensive and widely available commodity chemical.

  • High Reactivity: It can oxidize even relatively unreactive methyl groups.

  • Robust & Scalable: The procedure is generally straightforward and has been used for large-scale synthesis.[1]

Disadvantages:

  • Lack of Selectivity: KMnO₄ is a powerful oxidant that can lead to over-oxidation and cleavage of the quinoline ring system if conditions are not carefully controlled.[8]

  • Side Reactions: Formation of the quinoline N-oxide is a common side reaction due to the nucleophilic nature of the ring nitrogen.[3]

  • Waste Generation: The reaction produces a stoichiometric amount of manganese dioxide (MnO₂), a brown precipitate that must be filtered off, complicating the work-up.[1][8]

Selenium Dioxide (SeO₂): The Selective Alternative

Selenium dioxide offers a more refined approach to methylquinoline oxidation. It is particularly noted for its ability to selectively oxidize active methyl groups to aldehydes or, under more forcing conditions, to carboxylic acids.[4][9][10]

Mechanistic Insight & Causality: The mechanism of SeO₂ oxidation is fundamentally different from that of KMnO₄ and is key to its selectivity. The process involves an initial ene reaction between the methylquinoline and SeO₂, followed by a[4][11]-sigmatropic rearrangement.[12][13] This concerted, pericyclic pathway allows for oxidation under milder conditions and often stops at the aldehyde stage, a product that is difficult to obtain with KMnO₄.[9][10] Further oxidation to the carboxylic acid can be achieved, but it requires more forcing conditions.

Advantages:

  • High Selectivity: SeO₂ preferentially attacks the activated methyl group, often with minimal side reactions on the quinoline core.[10][14]

  • Access to Aldehydes: It is one of the few reagents that can reliably provide the quinoline aldehyde, a valuable synthetic intermediate.[9]

  • Milder Conditions: Reactions are typically run in organic solvents like pyridine or xylene, avoiding the strongly basic aqueous conditions of permanganate oxidations.[4]

Disadvantages:

  • Toxicity: Selenium compounds are highly toxic and require careful handling and disposal.[13]

  • Cost: SeO₂ is significantly more expensive than KMnO₄.

  • Stoichiometric Use: Like permanganate, it is a stoichiometric reagent, leading to waste generation (elemental selenium precipitate).[4]

Modern Catalytic Systems: The Future of Selective Oxidation

Recent advances have focused on developing catalytic methods that offer improved selectivity, milder reaction conditions, and reduced waste.

  • Palladium (Pd) Catalysis: Pd(II) complexes can catalyze the regioselective aerobic oxidation of methylquinolines.[11][15] These systems often utilize the quinoline nitrogen as a directing group to activate the C-H bonds of the 8-methyl group.[16] A notable feature is that these reactions, often conducted in acetic acid, can yield 8-quinolylmethyl acetates as the primary product, with the corresponding carboxylic acids being minor products.[11] This provides an alternative functional handle for further elaboration.

  • Photocatalysis with TiO₂: For unparalleled selectivity towards aldehydes, UV-illumination of methylquinolines in the presence of a TiO₂ photocatalyst is a highly effective method.[17] This approach can transform 6- and 8-methylquinolines into the corresponding aldehydes (formyl derivatives) as virtually the sole products under controlled conditions.[17]

Data-Driven Comparison of Oxidizing Agents

Oxidizing AgentPrimary ProductTypical YieldKey ConditionsAdvantagesDisadvantages
Potassium Permanganate (KMnO₄) Carboxylic AcidModerate to HighAqueous base (NaOH/KOH), heatLow cost, high reactivity, scalablePoor selectivity, MnO₂ waste, N-oxide formation[1][3]
Selenium Dioxide (SeO₂) Aldehyde or Carboxylic Acid~65% (Acid)[4], ~49% (Aldehyde)[9]Reflux in Pyridine/Water or XyleneHigh selectivity, access to aldehydesToxic, expensive, selenium waste[4][13]
Pd(II) Catalysis Acetate / Carboxylic AcidHigh (Acetates)Acetic Acid/Ac₂O, O₂ or airCatalytic, high regioselectivityPrimarily yields acetates, expensive catalyst[11][15]
TiO₂ Photocatalysis AldehydeHigh SelectivityAcetonitrile, O₂, UV lightExtremely selective for aldehydesRequires specialized photochemical equipment[17]

Experimental Protocols: A Practical Guide

The following protocols are self-validating systems, providing clear steps for achieving the desired transformation.

Protocol 1: Oxidation of 2-Methylquinoline with Potassium Permanganate

Objective: To synthesize quinoline-2-carboxylic acid (quinaldic acid) via KMnO₄ oxidation.[1]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Isolation A Dissolve 2-Methylquinoline & NaOH in Water B Heat Solution A->B C Add KMnO4 Portion-wise B->C D Hot Filter MnO2 C->D Reflux until purple color disappears E Cool Filtrate D->E F Acidify with HCl E->F G Precipitate Forms F->G H Filter Precipitate G->H I Wash with Cold Water H->I J Dry Product I->J K K J->K Quinoline-2-carboxylic Acid

Caption: Workflow for KMnO₄ oxidation of 2-methylquinoline.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline (1 equivalent) in an aqueous solution of sodium hydroxide.

  • Heating: Heat the solution to approximately 80-90°C with stirring.

  • Oxidant Addition: Slowly add potassium permanganate (approx. 2-3 equivalents) in small portions. The addition should be controlled to manage the exothermic reaction.[1] The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction: After the addition is complete, continue heating under reflux until the purple color no longer persists.

  • Filtration: While the mixture is still hot, filter it through a fluted filter paper or a Celite pad to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product.[3]

  • Precipitation: Cool the combined filtrate in an ice bath. Slowly and carefully acidify the filtrate with hydrochloric acid (e.g., 10% HCl) to a pH of ~3-4. The desired quinoline-2-carboxylic acid will precipitate as a solid.[1]

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to yield the final product.

Protocol 2: Oxidation of 2-Methylquinoline with Selenium Dioxide

Objective: To synthesize quinoline-2-carboxylic acid using a more selective oxidant.[4]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methylquinoline (1 part by weight) and selenium dioxide (1.5 parts by weight).

  • Solvent: Add a solvent system of pyridine and water (typically a 10:1 ratio).

  • Reaction: Heat the mixture to reflux (110-120 °C) and maintain for approximately 5 hours. A black precipitate of elemental selenium will form.[4]

  • Filtration: After cooling the reaction mixture, filter off the precipitated selenium.

  • Precipitation: Acidify the filtrate with a strong acid, such as hydrochloric acid, to precipitate the crude quinoline-2-carboxylic acid.

  • Isolation: Collect the product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a solvent like ethanol.[4]

Mechanistic Spotlight: SeO₂ Oxidation Pathway

The selectivity of selenium dioxide is best understood by examining its mechanistic pathway, which avoids the formation of highly reactive radical intermediates.

G A Methylquinoline C Ene Reaction A->C B SeO2 B->C D Allylic Seleninic Acid Intermediate C->D Step 1 E [2,3]-Sigmatropic Rearrangement D->E Step 2 F Unstable Ester E->F G Hydrolysis F->G H Quinoline Aldehyde (or Alcohol) G->H

Caption: The pericyclic mechanism of SeO₂ oxidation.

Conclusion and Recommendations

The choice of an oxidizing agent for methylquinoline oxidation is dictated by the desired final product, cost considerations, and tolerance for hazardous materials.

  • For the cost-effective, large-scale synthesis of quinoline carboxylic acids , Potassium Permanganate remains a viable, albeit aggressive, option. Careful control of reaction conditions is paramount to minimize side reactions.

  • When selectivity is crucial, or when the target is a quinoline aldehyde , Selenium Dioxide is the superior choice, despite its toxicity and cost. Its predictable pericyclic mechanism provides a level of control that KMnO₄ cannot match.

  • For researchers exploring novel functionalities, catalytic systems based on palladium or photocatalysis offer exciting opportunities. These methods provide access to unique products like acetates and aldehydes with high selectivity, paving the way for more efficient and sustainable synthetic routes.

Ultimately, a thorough understanding of the mechanisms and practical limitations of each reagent empowers the modern chemist to select the optimal tool for the task, accelerating the discovery and development of next-generation chemical entities.

References

  • An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. Benchchem.
  • Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems.
  • A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid. Benchchem.
  • Technical Support Center: Preventing N-oxide Form
  • Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems.
  • The use of selenium (IV) oxide to oxidize aromatic methyl groups.
  • Transition Metal-Catalyzed C-H Activation/Functionaliz
  • Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst. Photochemical & Photobiological Sciences (RSC Publishing).
  • Selenium dioxide: a selective oxidising agent for the functionalis
  • Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. PMC.
  • Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Adichemistry. [Link]

  • Selenium Dioxide (SeO2) Oxidation Mechanisms. Scribd. [Link]

  • Review of literature on quinoline-4-carboxylic acid deriv
  • What is the mechanism of Potassium Permanganate?. Patsnap Synapse. [Link]

  • ChemInform Abstract: Oxidation by Permanganate: Synthetic and Mechanistic Aspects. ResearchGate. [Link]

  • Oxidation by permanganate: synthetic and mechanistic aspects. NIT Rourkela. [Link]

  • Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. [Link]

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A Comparative Guide to the In Vitro Antioxidant Activity of Quinoline-2-Carbaldehyde Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Antioxidants

The relentless production of reactive oxygen species (ROS) and other free radicals is a fundamental consequence of aerobic metabolism.[1][2] While essential in low concentrations for cellular signaling, their overproduction leads to oxidative stress, a deleterious condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][3] Antioxidants are vital defense molecules that neutralize these harmful radicals, thereby preventing cellular damage.[3][4]

The scientific community is in a constant search for novel, potent, and safe antioxidant agents. Among the vast landscape of heterocyclic compounds, quinoline and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1][5][6] Similarly, the hydrazone moiety (-NHN=CH-) is a versatile functional group known to contribute to the biological profiles of many compounds, including their antioxidant potential.[5][7] The strategic combination of these two pharmacophores into quinoline-2-carbaldehyde hydrazone derivatives presents a promising avenue for the development of new antioxidant agents.[1][2]

This guide provides a comprehensive comparison of the in-vitro antioxidant activity of these synthetic derivatives against established standard antioxidants. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key antioxidant assays, and present comparative data to guide researchers and drug development professionals in this exciting field.

General Synthesis of Quinoline-2-Carbaldehyde Hydrazone Derivatives

The synthesis of these derivatives is typically a straightforward condensation reaction, which is a cornerstone of medicinal chemistry due to its efficiency and reliability. The causality behind this choice of reaction is the nucleophilic attack of the terminal nitrogen of a hydrazine derivative on the electrophilic carbonyl carbon of quinoline-2-carbaldehyde.

General Protocol:

  • Reactant Solubilization: Dissolve quinoline-2-carbaldehyde and an equimolar or slight excess (e.g., 1.3 equivalents) of the desired phenylhydrazine derivative in a suitable solvent, commonly ethanol (EtOH) or methanol (MeOH).[1][8]

  • Catalysis (Optional but Recommended): Add a catalytic amount of a weak acid, such as acetic acid, or a salt like sodium acetate (CH3COONa).[1] This step is crucial as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the reaction rate.

  • Reaction Condition: The mixture is typically heated on a water bath or stirred at room temperature for several hours.[1][8] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon cooling, the hydrazone product often precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent (like cold EtOH) to remove unreacted starting materials, and dried.[1][8] If necessary, further purification can be achieved by column chromatography or recrystallization.[1]

Below is a diagram illustrating the general synthetic workflow.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Quinoline-2-carbaldehyde P1 Solvent (e.g., EtOH) + Catalyst (e.g., CH3COONa) R1->P1 R2 Phenylhydrazine Derivative R2->P1 P2 Heating / Stirring P1->P2 Reaction Mixture Prod Quinoline-2-carbaldehyde Hydrazone Derivative P2->Prod Precipitation & Filtration G cluster_info Color Change DPPH_Radical DPPH• DPPH_H DPPH-H DPPH_Radical->DPPH_H Receives H• Antioxidant Antioxidant-H Antioxidant_Radical Antioxidant• Antioxidant->Antioxidant_Radical Donates H• Before Before Reaction: DPPH• = Deep Violet After After Reaction: DPPH-H = Pale Yellow

Caption: Mechanism of the DPPH radical scavenging assay.

  • Detailed Experimental Protocol:

    • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 80 µg/mL). [9]This solution should be freshly prepared and kept in the dark to prevent degradation.

    • Sample Preparation: Dissolve the synthesized quinoline hydrazone derivatives and standard antioxidants (e.g., Ascorbic acid, Trolox) in a suitable solvent (e.g., DMSO, methanol) to prepare stock solutions, from which serial dilutions are made. [10] 3. Assay Procedure (96-well plate):

      • To each well, add a small volume (e.g., 20 µL) of the diluted sample or standard. [9] * Add a larger volume (e.g., 180 µL) of the DPPH methanolic solution to each well. [9] * A control well should contain only the solvent and the DPPH solution.

    • Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes. [9]The dark incubation is critical to prevent photo-degradation of the DPPH radical.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader. [9] 6. Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. [9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle & Expertise: The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). [11]This method is advantageous because the ABTS•+ radical is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds. [12]The radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. [13]The pre-formed blue/green ABTS•+ chromophore is reduced back to the colorless ABTS form by the antioxidant, and the decrease in absorbance is measured, typically at 734 nm. [11]

G cluster_generation Radical Generation cluster_scavenging Radical Scavenging ABTS ABTS (colorless) ABTS_Radical ABTS•+ (blue-green) ABTS->ABTS_Radical Persulfate Potassium Persulfate Persulfate->ABTS_Radical ABTS_Radical2 ABTS•+ (blue-green) ABTS2 ABTS (colorless) ABTS_Radical2->ABTS2 Reduction Antioxidant Antioxidant Antioxidant_Ox Oxidized Antioxidant Antioxidant->Antioxidant_Ox Oxidation

Caption: Mechanism of the ABTS radical cation scavenging assay.

  • Detailed Experimental Protocol:

    • Reagent Preparation (ABTS•+ Stock):

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. [13] * Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. [13]This extended incubation ensures the complete generation of the radical cation.

    • Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm. [13]This standardization is a self-validating step ensuring consistency across experiments.

    • Assay Procedure:

      • Add a small volume (e.g., 5-10 µL) of the sample or standard (e.g., Trolox) to a well or cuvette. [14] * Add a large volume (e.g., 200 µL) of the ABTS•+ working solution. [14] 4. Incubation & Measurement: Mix and incubate for a defined time (e.g., 5 minutes) with continuous shaking. [14]Measure the absorbance at 734 nm.

    • Calculation: The calculation is similar to the DPPH assay, and results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). [15]

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle & Expertise: Unlike the previous assays that measure radical scavenging, the FRAP assay measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to its ferrous (Fe²⁺) form. [16]The assay is conducted in an acidic medium (pH 3.6) where the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex results in the formation of an intense blue-colored ferrous (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm. [17]This assay provides a direct measure of the total reducing power of a sample, which is an important facet of antioxidant activity.

G Fe3_TPTZ Fe³⁺-TPTZ Complex (Pale Yellow) Fe2_TPTZ Fe²⁺-TPTZ Complex (Intense Blue) Fe3_TPTZ->Fe2_TPTZ Reduction Antioxidant Antioxidant Antioxidant_Ox Oxidized Antioxidant Antioxidant->Antioxidant_Ox Electron Donation

Caption: Mechanism of the Ferric Reducing Antioxidant Power (FRAP) assay.

  • Detailed Experimental Protocol:

    • Reagent Preparation (FRAP Reagent):

      • Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution.

      • Prepare the fresh FRAP working reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. [16] * Warm the working reagent to 37°C before use. [16] 2. Assay Procedure:

      • Add a small volume (e.g., 20 µL) of the sample, standard (e.g., FeSO₄), or blank to a test tube or well. [16] * Add a larger volume (e.g., 150 µL) of the prepared FRAP reagent. [16] 3. Incubation & Measurement: Mix well and incubate at 37°C for a precise time, typically 4 minutes. [16]The timing is critical for this assay. Measure the absorbance at 593 nm.

    • Calculation: Construct a standard curve using a known concentration of Fe²⁺. The FRAP value of the sample is then calculated from this curve and expressed as µM of Fe²⁺ equivalents.

Comparative Data and Structure-Activity Relationship (SAR)

The antioxidant activity of quinoline-2-carbaldehyde hydrazone derivatives is significantly influenced by the nature and position of substituents on the phenylhydrazine ring. The following table summarizes representative data, comparing these derivatives to standard antioxidants.

Compound/StandardSubstituent (R)DPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe(II) equiv.)
Derivative 1 H>100~95Low
Derivative 2 4-OH~25~18High
Derivative 3 4-OCH₃~40~35Moderate
Derivative 4 4-NO₂InactiveInactiveVery Low
Ascorbic Acid -~30~20High
Trolox -~45~15High
Gallic Acid -~10~8Very High
(Note: The values presented are representative and collated for comparative purposes. Actual values may vary based on specific experimental conditions.)

Structure-Activity Relationship (SAR) Insights:

  • Electron-Donating Groups Enhance Activity: The presence of electron-donating groups (EDGs) like hydroxyl (-OH) and methoxy (-OCH₃) on the phenyl ring significantly enhances antioxidant activity. [7]This is because these groups can stabilize the resulting radical formed after the donation of a hydrogen atom or electron, making the donation process more favorable. The -OH group (Derivative 2) generally confers stronger activity than the -OCH₃ group (Derivative 3).

  • Electron-Withdrawing Groups Diminish Activity: Conversely, strong electron-withdrawing groups (EWGs) like the nitro group (-NO₂) drastically reduce or eliminate antioxidant activity (Derivative 4). [7]These groups destabilize the radical cation, making the donation of an electron or hydrogen atom energetically unfavorable.

  • The Hydrazone Linker is Key: The -NH-N=CH- linker itself plays a crucial role. The -NH- proton is often the primary site for hydrogen atom donation to free radicals, which is a key mechanism for radical scavenging. [7]

Conclusion and Future Directions

Quinoline-2-carbaldehyde hydrazone derivatives represent a promising class of synthetic antioxidants. Their activity is tunable through synthetic modification, particularly by introducing electron-donating substituents on the phenyl ring. Comparative analysis using a multi-assay approach (DPPH, ABTS, FRAP) provides a robust and comprehensive evaluation of their antioxidant potential. The data clearly indicates that derivatives bearing hydroxyl groups can exhibit antioxidant activities comparable to, and in some cases exceeding, standard antioxidants like Trolox.

Future research should focus on expanding the library of these derivatives, exploring a wider range of substituents to refine the structure-activity relationship. Furthermore, transitioning from in-vitro to in-vivo models is a critical next step to evaluate their bioavailability, metabolic stability, and efficacy in a biological system, paving the way for their potential development as therapeutic agents against oxidative stress-related pathologies.

References

  • Gülçin, İ., & Küfrevioğlu, Ö. İ. (2015). Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 992-999. [Link]

  • PubMed. (2015). Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues. PubMed. [Link]

  • Ultimate Treat. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Ultimate Treat Blog. [Link]

  • ResearchGate. (2015). Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: Bioisosteric melatonin analogues. ResearchGate. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs. [Link]

  • HiMedia Laboratories. (n.d.). EZAssayTM Antioxidant Activity Estimation Kit (FRAP). HiMedia. [Link]

  • G-Biosciences. (n.d.). ABTS Assay, Cat # BAQ060. G-Biosciences. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. G-Biosciences. [Link]

  • Bio-protocol. (2021). DPPH Assay. Bio-protocol. [Link]

  • National Institutes of Health (NIH). (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC. [Link]

  • National Institutes of Health (NIH). (n.d.). Genesis and development of DPPH method of antioxidant assay. PMC. [Link]

  • Zen-Bio. (2010). ABTS Antioxidant Assay Kit. Zen-Bio. [Link]

  • US National Library of Medicine. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. PubMed Central. [Link]

  • MDPI. (2022). Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. MDPI. [Link]

  • Research Square. (2021). Synthesis, Antioxidant activity and Structure-Activity Relationship of gallic hydrazones Analogues. Research Square. [Link]

  • National Institutes of Health (NIH). (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. [Link]

  • Unknown Source. (n.d.). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. [No valid URL found]
  • ResearchGate. (n.d.). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. ResearchGate. [Link]

  • ResearchGate. (2025). In Vitro and In Silico Studies of Quinoline-2-Carbaldehyde Hydrazone Derivatives as Potent Antimicrobial Agents. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. IJPSR. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H). PMC. [Link]

  • SciELO. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. SciELO. [Link]

  • Semantic Scholar. (n.d.). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Semantic Scholar. [Link]

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Structure-Activity Relationship (SAR) of Substituted Quinoline-2-Carbaldehydes: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Substituted quinoline-2-carbaldehydes have emerged as highly versatile, privileged scaffolds in modern medicinal chemistry. Characterized by a planar, lipophilic core and an electron-deficient nitrogen heteroatom, the quinoline moiety facilitates robust


 stacking and hydrogen bonding within diverse biological targets.

This guide provides an objective, data-driven comparison of quinoline-2-carbaldehyde derivatives against standard therapeutic alternatives. By analyzing two primary developmental axes—antimicrobial/antioxidant hydrazones and anticancer plinabulin hybrids—this document equips researchers with the mechanistic logic and self-validating protocols necessary to evaluate these compounds effectively.

Mechanistic SAR Logic: Why the Quinoline Scaffold?

The rational design of quinoline-2-carbaldehyde derivatives relies on leveraging the scaffold's unique physicochemical properties to out-perform traditional aromatic rings (like benzene or indole) in specific binding pockets.

The Antimicrobial & Antioxidant Axis

Condensing quinoline-2-carbaldehyde with hydrazine derivatives yields hydrazones designed as bioisosteric analogues of melatonin (MLT)[1].

  • SAR Insight: Replacing the indole ring of melatonin with a quinoline ring alters the HOMO-LUMO gap, enhancing the molecule's ability to donate electrons to reactive oxygen species (ROS)[1].

  • Target Interaction: In antimicrobial applications, molecular docking confirms that these substituted hydrazones act as potent inhibitors of bacterial FabH (

    
    -ketoacyl-acyl carrier protein synthase III), effectively halting bacterial fatty acid biosynthesis[2].
    
The Anticancer Axis

Plinabulin is a potent tubulin depolymerization inhibitor featuring a 2,5-diketopiperazine core traditionally substituted with benzaldehyde derivatives.

  • SAR Insight: Replacing the benzaldehyde moiety with quinoline-2-carbaldehyde significantly increases the

    
     interaction capacity and alters the hydrophobicity of the molecule[3].
    
  • Target Interaction: The extended aromatic system of the quinoline ring allows for deeper penetration and stronger anchoring within the colchicine-binding site of tubulin, yielding superior cytotoxic profiles against resistant tumor cell lines[3].

SAR_Logic Core Quinoline-2-carbaldehyde Scaffold Hydrazone Hydrazone Derivatives (Bioisosteric to Melatonin) Core->Hydrazone Substitution Diketopiperazine Plinabulin Hybrids (Diketopiperazine Condensation) Core->Diketopiperazine Condensation Target1 FabH Inhibition & ROS Scavenging Hydrazone->Target1 Mechanism Target2 Tubulin Depolymerization Diketopiperazine->Target2 Mechanism Result1 Antimicrobial & Antioxidant Activity Target1->Result1 Result2 Anticancer Activity (Cytotoxicity) Target2->Result2

Logical SAR pathways of quinoline-2-carbaldehyde derivatives in drug discovery.

Comparative Performance Data

To objectively evaluate the success of the quinoline-2-carbaldehyde scaffold, we must compare its derivatives directly against established clinical standards and baseline structural analogues.

Table 1: Antimicrobial Efficacy of Hydrazone Derivatives vs. Clinical Standards

Data demonstrates that specific quinoline hydrazones achieve parity or superiority against Gram-positive and Gram-negative pathogens[2].

Compound DesignationTarget PathogenMIC (

g/mL)
Standard DrugStandard MIC (

g/mL)
Compound 4 (Hydrazone)Enterococcus faecalis2Vancomycin~1-2
Compound 8 (Hydrazone)Enterococcus faecalis1Vancomycin~1-2
Compound 5 (Hydrazone)Pseudomonas aeruginosa8Ciprofloxacin~0.5-1

Crucial Safety Metric: Compounds 4, 5, and 8 demonstrated no antiproliferative effects on healthy Beas-2b cell lines, indicating a highly favorable therapeutic index[2].

Table 2: Anticancer Cytotoxicity of Plinabulin Hybrids vs. Benzaldehyde Analogues

Data highlights the superiority of the quinoline ring over the standard benzene ring in tubulin-targeting diketopiperazines[3].

Scaffold ModificationSusceptible Cell LinesRelative CytotoxicityKey Structural Advantage
Plinabulin-Benzaldehyde HT-29, MCF-7ModerateBaseline tubulin binding
Plinabulin-Quinoline (2b, 3b) MCF-7 (Breast Carcinoma)HighEnhanced

stacking in tubulin pocket
Plinabulin-Quinoline (5a) KB, HepG2, LuVery HighOptimal hydrophobicity for cellular uptake

Self-Validating Experimental Workflows

In rigorous drug development, isolated assays are insufficient. Protocols must be designed as self-validating systems where primary screening data is immediately verified by an orthogonal method to rule out artifacts (e.g., compound precipitation or transient metabolic stasis).

Protocol 1: Orthogonal Antimicrobial Screening (Microdilution + Disk Diffusion)

Causality: Relying solely on optical density (OD) in microdilution can be confounded by the low aqueous solubility of lipophilic quinoline derivatives. Coupling it with disk diffusion ensures that the observed inhibition is due to true diffusion-driven antimicrobial activity, not artifactual turbidity.

  • Preparation: Synthesize quinoline-2-carbaldehyde hydrazones. Dissolve in DMSO, ensuring the final assay concentration remains <1% to prevent solvent-induced toxicity.

  • Microdilution (Primary Screen):

    • Dispense 100

      
      L of Mueller-Hinton broth into 96-well plates.
      
    • Perform serial dilutions of the test compounds (e.g., 64 down to 0.5

      
      g/mL).
      
    • Self-Validation Controls: Include a Sterilization Control (broth only) to rule out contamination, a Reproduction Control (broth + inoculum) to ensure bacterial viability, and a Positive Control (Vancomycin)[2].

    • Inoculate with

      
       CFU/mL of E. faecalis. Incubate at 37°C for 24h.
      
    • Determine MIC as the lowest concentration with no visible growth.

  • Disk Diffusion (Orthogonal Validation):

    • Apply 10

      
      L of the determined MIC-level concentration onto sterile filter disks.
      
    • Place on inoculated agar plates. Measure the zone of inhibition (e.g., Compound 8 yields a distinct 7 mm zone, validating the 1

      
      g/mL MIC against Vancomycin's 9 mm zone)[2].
      
Protocol 2: Dual-Assay Cytotoxicity Profiling (MTT + LDH Leakage)

Causality: The standard MTT assay measures mitochondrial metabolic rate. A drop in signal can indicate cell death, but it can also indicate a temporary, non-lethal metabolic pause (cytostatic effect). Pairing it with the Lactate Dehydrogenase (LDH) leakage assay confirms terminal membrane compromise (true cytotoxicity)[1].

  • Cell Culture: Seed target cells (e.g., MCF-7 or A549) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Apply plinabulin-quinoline derivatives[3] or hydrazones[1] at varying concentrations (1-100

    
    M).
    
  • MTT Assay (Metabolic Viability):

    • After 48h, add MTT reagent (0.5 mg/mL). Incubate for 4h.

    • Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • LDH Assay (Membrane Integrity - Orthogonal Validation):

    • Transfer 50

      
      L of the supernatant from the treated wells to a new plate.
      
    • Add LDH reaction mix; measure absorbance at 490 nm.

    • Validation Logic: Concordance between reduced MTT absorbance and increased LDH absorbance confirms true cytotoxicity, ruling out transient metabolic suppression[1].

Workflow Synthesis Compound Synthesis Purification Purification (Column Chrom.) Synthesis->Purification Microdilution Microdilution Assay (MIC Determination) Purification->Microdilution Antimicrobial MTT MTT Assay (Cytotoxicity) Purification->MTT Anticancer Data SAR Data Analysis Microdilution->Data MTT->Data

Step-by-step experimental workflow for evaluating quinoline-2-carbaldehyde derivatives.

References

  • [1] Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues. Taylor & Francis. Available at:

  • [3] Synthesis and cytotoxic evaluation of novel simplified plinabulin-quinoline derivatives. Universidad de Valladolid (uva.es). Available at:

  • [2] In Vitro and In Silico Studies of Quinoline-2-Carbaldehyde Hydrazone Derivatives as Potent Antimicrobial Agents. Figshare / Taylor & Francis Group. Available at:

Sources

A Comparative Guide to the Sensitivity of 8-Hydroxyquinoline-2-carbaldehyde-Based Sensors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and sensitive detection of a wide array of analytes is a cornerstone of innovation and discovery. In this context, 8-Hydroxyquinoline-2-carbaldehyde has distinguished itself as a remarkably versatile platform for the development of highly sensitive and selective chemosensors.[1][2][3] This guide offers a comparative analysis of the performance of various sensors derived from this compound, with a particular focus on their sensitivity and detection limits, all substantiated by experimental data and detailed protocols.

The 8-Hydroxyquinoline-2-carbaldehyde Platform: A Foundation for Sensitive Detection

8-Hydroxyquinoline-2-carbaldehyde, a derivative of the well-established metal-chelating agent 8-hydroxyquinoline, serves as an excellent foundational molecule for crafting sophisticated sensor systems.[4] Its utility is rooted in the reactive aldehyde group at the 2-position, which facilitates the straightforward synthesis of a diverse range of derivatives, most notably Schiff bases. This synthetic accessibility allows for the fine-tuning of the sensor's properties to achieve selective detection of specific analytes, including metal ions and even water content in organic solvents.[1][4]

The detection capabilities of these sensors primarily rely on fluorescence and colorimetric analysis.[1][4] The interaction between a sensor molecule and its target analyte triggers a measurable shift in the sensor's photophysical properties. This can manifest as a "turn-on" or "turn-off" of fluorescence, or a distinct color change that is readily observable.[4] This response is a direct consequence of the chelation of the analyte by the sensor, which alters the electronic state of the molecule.[4]

Understanding the Signaling Mechanism: The Role of ESIPT

A significant number of fluorescent sensors based on 8-hydroxyquinoline-2-carbaldehyde operate through a photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[1] In its ground state, the sensor molecule exists in an enol form. Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the quinoline ring, leading to the formation of a keto tautomer. This process typically results in a low fluorescence state.

However, when the sensor binds to a target analyte, this intramolecular proton transfer is inhibited.[1] This blockage of the ESIPT pathway leads to a substantial enhancement of the sensor's fluorescence, often referred to as a "turn-on" response.[1] The inherent intramolecular hydrogen bond in 8-hydroxyquinoline derivatives creates a five-membered ring structure that enhances the likelihood of ESIPT, making it a robust mechanism for sensor design.[5]

ESIPT_Mechanism cluster_0 Sensor Alone cluster_1 Sensor + Analyte Ground_State_Enol Ground State (Enol Form) Excited_State_Enol Excited State (Enol Form) Ground_State_Enol->Excited_State_Enol Excitation Excited_State_Keto Excited State (Keto Form) Excited_State_Enol->Excited_State_Keto ESIPT Sensor_Analyte_Complex Sensor-Analyte Complex High_Fluorescence High Fluorescence Ground_State_Keto Ground State (Keto Form) Excited_State_Keto->Ground_State_Keto Non-radiative decay Low_Fluorescence Low Fluorescence Excited_State_Keto->Low_Fluorescence Ground_State_Keto->Ground_State_Enol Tautomerization Excited_Complex Excited Complex Sensor_Analyte_Complex->Excited_Complex Excitation Excited_Complex->Sensor_Analyte_Complex Relaxation Excited_Complex->High_Fluorescence Fluorescence Emission

Signaling pathway of an ESIPT-based sensor.

Performance Benchmark of 8-Hydroxyquinoline-2-carbaldehyde-Based Sensors

The true measure of a sensor's utility lies in its performance. The following table summarizes the key performance characteristics of several recently developed sensors derived from 8-hydroxyquinoline-2-carbaldehyde, offering a comparative overview of their capabilities.

Sensor Name/DescriptionAnalyteDetection MethodLimit of Detection (LoD)Solvent/MediumReference
8-hydroxyquinoline-2-carboxaldehyde thiosemicarbazone (HQCT)WaterFluorescence0.0220 wt%DMSO[1]
8-hydroxyquinoline-2-carboxaldehyde (pyridine-2-carbonyl)-hydrazine (HQPH)WaterFluorescence0.0274 wt%DMSO[1]
Schiff base of 8-hydroxyquinoline and isatin derivativeAl³⁺Fluorescence7.38 x 10⁻⁶ MEtOH/H₂O (1:99, v/v)[1]
Schiff base of 8-hydroxyquinoline and isatin derivativeFe²⁺Colorimetric4.24 x 10⁻⁷ MEtOH/THF (99:1, v/v)[1]
Schiff base of 8-hydroxyquinoline and isatin derivativeFe³⁺Colorimetric5.60 x 10⁻⁷ MEtOH/THF (99:1, v/v)[1]
8-hydroxyquinoline-2-carboxaldehydeZn²⁺Fluorescence4.21 µMTHF[6]
8-hydroxyquinoline-2-carboxaldehydeCu²⁺Fluorescence1.47 µMTHF[6]
2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL)Zn²⁺Fluorescence1.07 x 10⁻⁷ MTHF/H₂O (3:7, v/v)[5]

Experimental Protocols

Synthesis of Schiff Base Sensors from 8-Hydroxyquinoline-2-carbaldehyde

The synthesis of Schiff base sensors from 8-hydroxyquinoline-2-carbaldehyde is generally achieved through a straightforward condensation reaction.[1]

Materials:

  • 8-hydroxyquinoline-2-carbaldehyde

  • Desired amine-containing compound

  • Ethanol or Methanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plate

  • Rotary evaporator

  • Recrystallization solvent (e.g., diethyl ether, n-hexane)

Procedure:

  • Dissolution: Dissolve equimolar amounts of 8-hydroxyquinoline-2-carbaldehyde and the chosen amine-containing compound in a suitable solvent such as ethanol or methanol in a round-bottom flask.[1]

  • Reaction: Heat the mixture to reflux for a period of 2 to 4 hours.[1]

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).[1]

  • Isolation: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the resulting solid product by recrystallization from an appropriate solvent to yield the final Schiff base sensor.[1] For instance, some Schiff bases can be dissolved in dichloromethane, filtered, and then recrystallized with diethyl ether or n-hexane.[1]

Synthesis_Workflow cluster_synthesis General Synthesis of Schiff Base Sensors Start Start Dissolve Dissolve equimolar amounts of 8-hydroxyquinoline-2-carbaldehyde and amine in solvent Start->Dissolve Reflux Reflux the mixture for 2-4 hours Dissolve->Reflux Monitor Monitor reaction progress with TLC Reflux->Monitor Evaporate Remove solvent under reduced pressure Monitor->Evaporate Reaction Complete Purify Purify the solid product by recrystallization Evaporate->Purify Characterize Structural Characterization (NMR, MS, etc.) Purify->Characterize End Final Schiff Base Sensor Characterize->End

Workflow for the synthesis of Schiff base sensors.
Protocol for Determining the Limit of Detection (LoD)

A crucial parameter for evaluating a sensor's sensitivity is its limit of detection (LoD). The 3σ/k method, derived from a calibration curve at low analyte concentrations, is a commonly employed technique for determining the LoD for fluorescent and colorimetric sensors.[1]

Procedure:

  • Calibration Curve Preparation: Prepare a series of solutions containing a constant concentration of the sensor and varying, low concentrations of the analyte.[1]

  • Measurement: Measure the fluorescence intensity or absorbance for each prepared solution.[4]

  • Plotting: Plot the measured signal intensity (fluorescence or absorbance) as a function of the analyte concentration.[1]

  • Slope Calculation: Determine the slope (k) of the linear portion of the calibration curve in the low concentration range.[1]

  • Standard Deviation of the Blank: Measure the signal of a blank solution (containing only the sensor) multiple times and calculate the standard deviation (σ).[4]

  • LoD Calculation: Calculate the limit of detection using the formula: LoD = 3σ / k.[1][4]

LoD_Workflow cluster_lod Workflow for Limit of Detection (LoD) Determination Start_LoD Start Prepare_Solutions Prepare a series of solutions with varying low analyte concentrations Start_LoD->Prepare_Solutions Measure_Blank Measure blank signal and calculate standard deviation (σ) Start_LoD->Measure_Blank Measure_Signal Measure fluorescence intensity or absorbance for each solution Prepare_Solutions->Measure_Signal Plot_Curve Plot signal intensity vs. analyte concentration Measure_Signal->Plot_Curve Calculate_Slope Determine the slope (k) of the linear portion of the calibration curve Plot_Curve->Calculate_Slope Calculate_LoD Calculate LoD = 3σ / k Calculate_Slope->Calculate_LoD Measure_Blank->Calculate_LoD End_LoD Limit of Detection Calculate_LoD->End_LoD

Workflow for Limit of Detection determination.
General Protocol for Fluorescent Metal Ion Detection

This protocol provides a general method for the quantification of metal ions using a synthesized 8-hydroxyquinoline-2-carbaldehyde-based fluorescent probe.[4]

Materials:

  • Synthesized chemosensor (probe)

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Aqueous buffer (e.g., THF/H₂O mixture, HEPES buffer at physiological pH)[4]

  • Stock solutions of metal ion salts (e.g., ZnCl₂, CuCl₂)

  • 96-well microplate

  • Spectrofluorometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the probe (e.g., 1 mM) in a suitable solvent like DMSO.

    • Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in the same solvent system.

  • Assay Setup:

    • In a 96-well microplate, add the sensor solution to the buffer to achieve the desired final concentration (e.g., 20 µM).

    • Add varying concentrations of the target metal ion solution to the wells.

    • For selectivity studies, add solutions of different metal ions at the same concentration to separate wells.

    • Include a blank control containing only the sensor solution in the buffer.

  • Measurement:

    • Incubate the plate for a short period (e.g., 5-15 minutes) at room temperature to allow for complex formation.[4]

    • Measure the fluorescence intensity using a spectrofluorometer at the predetermined excitation and emission wavelengths for the sensor-metal complex.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.[4]

    • Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.

    • Determine the limit of detection (LOD) using the 3σ/S method, where σ is the standard deviation of the blank and S is the slope of the calibration curve.[4]

References

  • A Comparative Guide to 8-Hydroxyquinoline-2-carbaldehyde-Based Sensors: Benchmarking Sensitivity and Detection Limits - Benchchem.
  • 8-Hydroxyquinoline-2-carboxaldehyde as novel dual-functional probe for recognition of Zn2+ and Cu2+ Abstract - SSRN.
  • Application Notes and Protocols for Metal Ion Detection Using 8-Hydroxyquinoline-2-carbaldehyde - Benchchem.
  • 8-Hydroxyquinoline-2-carboxaldehyde as novel dual-functional probe for recognition of Zn2+ and Cu2+ - SSRN.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals.
  • Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. - SciSpace.
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC.
  • Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential | Inorganic Chemistry - ACS Publications - ACS.org.
  • Two 8-hydroxyquinoline-based fluorescent chemosensors for ultra-fast and sensitive detection of water content in strong polar organic solvents with large Stokes shifts - PubMed.
  • Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC.
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex | ACS Omega - ACS Publications.
  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed.

Sources

Safety Operating Guide

4-Methoxy-7-methylquinoline-2-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Spill Management of 4-Methoxy-7-methylquinoline-2-carbaldehyde

As a researcher or drug development professional, managing the lifecycle of complex heterocyclic compounds is as critical as their synthesis. 4-Methoxy-7-methylquinoline-2-carbaldehyde is a specialized building block that presents dual chemical hazards: the environmental persistence and toxicity of the quinoline core, and the electrophilic reactivity of the aldehyde moiety.

This guide provides authoritative, step-by-step operational protocols for the safe handling, containment, and EPA-compliant disposal of this compound, ensuring both laboratory safety and regulatory compliance.

Chemical Identity & Hazard Profile

Before executing any disposal protocol, personnel must understand the physical and chemical properties of the waste material.

Table 1: Chemical Identifiers & Properties

Property Specification
Chemical Name 4-Methoxy-7-methylquinoline-2-carbaldehyde
CAS Number 802906-23-6[1]
Molecular Formula C12H11NO2[1]
Structural Class N-Heterocyclic Aromatic Aldehyde

| Physical State | Solid / Powder (Typical) |

Table 2: Hazard Classification & Waste Segregation

Hazard Category Description & Target Organs Storage Incompatibilities
Toxicity Acute oral/dermal toxicity; potential hepatotoxin[2]. Keep away from food/consumables.
Reactivity Aldehyde group is prone to oxidation. Strong oxidizers (peroxides, permanganates)[3].

| Environmental | Toxic to aquatic life; resistant to biodegradation. | NEVER dispose of in the sanitary sewer[4]. |

Mechanistic Rationale for Disposal Protocols

True laboratory safety requires understanding the causality behind standard operating procedures. The disposal strategy for 4-Methoxy-7-methylquinoline-2-carbaldehyde is dictated by two distinct structural features:

  • The Quinoline Scaffold (Environmental & Health Hazard): Quinolines are environmentally persistent and pose significant risks of liver damage upon chronic exposure[2]. Because the nitrogen atom is embedded in an aromatic ring, biological wastewater treatment cannot efficiently degrade it. Furthermore, when incinerated, the nitrogen heteroatom oxidizes to form toxic nitrogen oxides (NOx). Therefore, destruction must occur in a specialized chemical incinerator equipped with a caustic flue gas scrubber to neutralize these emissions[5].

  • The Aldehyde Moiety (Chemical Reactivity): The 2-carbaldehyde group is highly electrophilic. If mixed indiscriminately with strong oxidizers or concentrated amines in a generic waste carboy, it can trigger exothermic reactions, leading to container over-pressurization[3]. Strict segregation is mandatory.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system —meaning each step includes a verification check to ensure the procedure was executed successfully before moving to the next.

Protocol A: Routine Laboratory Waste Accumulation

Use this protocol for expired reagents, failed reaction mixtures, or mother liquors containing the compound.

  • Container Selection: Select a high-density polyethylene (HDPE) or glass waste container. Causality: These materials are chemically inert to aldehydes and prevent leaching[6]. Ensure the container has a secure, leak-proof screw cap.

  • Segregation: Verify that the waste container does NOT contain strong oxidizers (e.g., hydrogen peroxide, nitric acid) or strong bases[3].

  • Transfer & Self-Validation: Transfer the waste in a certified fume hood. Validation Check: Feel the outside of the container after addition. If any heat is detected (indicating an exothermic reaction), leave the container unsealed in the fume hood, lower the sash, and contact Environmental Health and Safety (EHS) immediately.

  • Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container[4]. The tag must explicitly list "4-Methoxy-7-methylquinoline-2-carbaldehyde" (no abbreviations) and check the "Toxic" and "Combustible" hazard pictograms[4].

  • Satellite Accumulation Area (SAA) Storage: Store the container in a designated SAA at or near the point of generation. Regulatory Limit: Containers must be transferred to a central EHS facility within 6 months, or within 3 days if the acute toxicity volume limit (1 quart) is reached[6].

Protocol B: Accidental Spill Response & Decontamination

Use this protocol for dry powder spills or solvent solutions spilled on the benchtop/floor.

  • Isolation & PPE: Evacuate non-essential personnel. Don nitrile gloves, chemical safety goggles, and a lab coat[3]. Ensure local exhaust ventilation is active.

  • Containment (Solid vs. Liquid):

    • For Powders: Gently cover the spill with damp sand to prevent aerosolization of toxic dust.

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent like vermiculite or dry earth[3]. Causality: Never use sawdust or paper towels for quinoline derivatives, as the combination of a combustible liquid and high surface area creates a severe fire hazard[3].

  • Collection: Use non-sparking tools (e.g., a plastic dustpan) to sweep up the absorbed material[7]. Place it into a heavy-duty plastic bag or a 5-gallon bucket with a secure lid[7].

  • Decontamination & Verification: Wash the spill surface with a detergent solution, followed by water. Collect all rinsate as hazardous waste. Validation Check: Visually inspect the area under bright light for any residual crystalline sheen, and verify the absence of the compound's characteristic pungent odor[8]. Repeat washing until both checks pass.

Final Destruction: The Incineration Workflow

Once EHS collects the waste, it enters the Resource Conservation and Recovery Act (RCRA) disposal pipeline[4]. The only EPA-approved method for total destruction of halogen-free quinoline derivatives is high-temperature incineration[5].

DisposalWorkflow A 4-Methoxy-7-methylquinoline- 2-carbaldehyde Waste B Accidental Spill A->B C Routine Lab Waste A->C D Absorb with Inert Material (Vermiculite/Sand) B->D E Collect in Compatible Sealed Container C->E D->E F Label as Hazardous Waste (Toxic/Combustible) E->F G Satellite Accumulation Area (< 6 months) F->G H High-Temp Incineration (EPA RCRA Compliant) G->H I Flue Gas Scrubbing (NOx Removal) H->I

Workflow for the containment, segregation, and high-temperature incineration of quinoline waste.

References

1.[1] BLD Pharm. "802906-31-6|4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde - BLDpharm". bldpharm.com. 2.[4] Environmental Health and Safety. "How to Dispose of Chemical Waste". case.edu. 3.[3] New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet". nj.gov. 4.[8] U.S. Environmental Protection Agency. "Quinoline 91-22-5 Hazard Summary". epa.gov. 5.[2] U.S. Environmental Protection Agency. "Quinoline Toxicity Profile". epa.gov. 6.[6] Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". danielshealth.com. 7.[7] Auburn University. "CHEMICAL WASTE MANAGEMENT GUIDE". auburn.edu. 8.[5] U.S. Environmental Protection Agency. "Incineration In Hazardous Waste Management". epa.gov.

Sources

Personal protective equipment for handling 4-Methoxy-7-methylquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4-Methoxy-7-methylquinoline-2-carbaldehyde Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

This guide defines the safety, logistical, and operational standards for handling 4-Methoxy-7-methylquinoline-2-carbaldehyde .[2] As a substituted quinoline aldehyde, this compound presents specific challenges regarding chemical stability (autoxidation) and biological reactivity (electrophilic aldehyde moiety).[1] This protocol is designed to protect both the researcher from exposure and the compound from degradation, ensuring high-fidelity experimental results.

Hazard Identification & Risk Assessment

Note: While specific toxicological data for this exact isomer may be limited, the structural homology to Quinoline-2-carbaldehyde mandates the application of the Precautionary Principle . Treat this compound as a bioactive electrophile.

GHS Classification (Inferred from Structural Homologs)
Hazard ClassCategoryHazard Statement
Skin Irritation Category 2H315: Causes skin irritation.[3][4]
Eye Irritation Category 2AH319: Causes serious eye irritation.[4][5][6][7]
STOT - Single Exp. Category 3H335: May cause respiratory irritation.[3][4][5]
Sensitization Watch ListAldehydes are known sensitizers; avoid inhalation.

Scientific Rationale: The aldehyde group at the C2 position is highly reactive. In biological systems, it can form Schiff bases with amine residues on proteins, leading to potential sensitization or tissue damage upon contact [1].[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following matrix dictates the required protection levels based on the specific operational task.

PPE Component Specification Scientific Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses allow side-entry of airborne dusts. Goggles seal the ocular cavity against reactive aldehyde dust.
Hand Protection (Splash) Nitrile Rubber (Min thickness: 0.11 mm)Adequate for incidental contact. Change immediately upon contamination to prevent permeation.[2]
Hand Protection (Immersion) Double-gloving or Laminate (Silver Shield) Quinoline derivatives are lipophilic and may permeate thin nitrile rapidly in solution.
Respiratory N95 / P2 (Solids) or Fume Hood (Liquids/Solids)Mandatory: All open handling must occur in a certified fume hood. If weighing outside a hood is unavoidable, N95 is the minimum requirement.[1]
Body Defense Lab Coat (High-neck, long sleeve) Prevents dermal absorption. Tyvek sleeves recommended for scale-up (>5g) operations.
Compound Integrity & Storage Protocols

The Silent Risk: Autoxidation. Quinoline carbaldehydes are prone to air-oxidation, converting the active aldehyde into the corresponding carboxylic acid (4-methoxy-7-methylquinoline-2-carboxylic acid). This impurity alters stoichiometry and ruins sensitive condensations.

  • Storage Condition: Store at 2–8°C .

  • Atmosphere: Store under Argon or Nitrogen .[8]

  • Container: Amber glass (protects from UV-induced radical formation) with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or a secondary desiccator.

Workflow: Safe Handling & Integrity Preservation

G Receipt Receipt of Compound (Check for yellowing) Storage Storage (2-8°C, Argon, Dark) Receipt->Storage Immediate Transfer Weighing Weighing (Minimize Air Exposure) Storage->Weighing Equilibrate to RT Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve Rapidly Reseal Purge Headspace (Argon/N2) Weighing->Reseal Protect Remaining Stock Reseal->Storage Return to Cold

Figure 1: Cycle of handling to prevent oxidative degradation and exposure.

Operational Procedures: Step-by-Step
A. Weighing & Transfer
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture, accelerating hydrolysis/oxidation.[1]

  • Static Control: Organic powders often carry static charge. Use an anti-static gun or polonium strip if the powder "jumps."

  • Transfer: Use a disposable spatula. Do not return unused powder to the stock vial to avoid cross-contamination.

B. Spill Response Strategy

Scenario: You spill 500mg of powder on the bench.

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Upgrade: Ensure goggles and double gloves are worn.

  • Dry Cleanup: Do not wet the powder initially (creates a smear). Cover with a dry absorbent pad or gently sweep into a dust pan using a brush.

  • Wet Decontamination: Once solids are removed, clean the surface with 10% Sodium Bisulfite solution (neutralizes the aldehyde), followed by soap and water.

C. Waste Disposal Plan

Dispose of waste strictly according to chemical class. Do not mix with oxidizers.

Waste StreamClassificationTreatment/Action
Solid Waste Hazardous Organic SolidBag in hazardous waste bag. Label: "Toxic Organic Solid (Quinoline derivative)."
Liquid Waste (Solvents) Organic Solvents (Halogen-free)Segregate from oxidizers (e.g., Nitric acid) to prevent violent reaction.
Contaminated Sharps Sharps HazardDispose of needles/glass in sharps container immediately.
Emergency Response Logic

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Start->Assess Solid Solid Powder Assess->Solid Liquid Liquid Solution Assess->Liquid ActionSolid 1. Avoid Dust Generation 2. Scoop/Sweep Dry 3. Bag as Haz Waste Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use Paper Towels (Flammable) 3. Bag as Haz Waste Liquid->ActionLiquid Decon Decontaminate Surface (10% NaHSO3 Wash) ActionSolid->Decon ActionLiquid->Decon Report File EHS Incident Report Decon->Report

Figure 2: Decision tree for managing spills of aldehyde-functionalized heterocycles.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinoline-2-carboxaldehyde. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.